Z-VEID-FMK
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C31H45FN4O10 |
|---|---|
Molecular Weight |
652.71 |
Synonyms |
methyl (4S)-5-[[(2S)-1-[[(3S)-5-fluoro-1-methoxy-1,4-dioxopentan-3-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-5-oxopentanoate |
Origin of Product |
United States |
Foundational & Exploratory
Z-VEID-FMK: A Technical Guide to its Role in Apoptosis Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis, development, and elimination of damaged or infected cells. This intricate process is executed by a family of cysteine proteases known as caspases. Caspases are broadly categorized into initiator caspases (e.g., caspase-8, -9) and executioner caspases (e.g., caspase-3, -6, -7). Z-VEID-FMK (Z-Val-Glu-Ile-Asp-fluoromethylketone) is a potent, cell-permeable, and irreversible inhibitor of caspase-6, an executioner caspase with distinct roles in the apoptotic cascade. This technical guide provides an in-depth overview of this compound, its mechanism of action, its utility in studying apoptosis signaling pathways, and detailed experimental protocols.
Mechanism of Action
This compound is a peptide-based inhibitor designed to mimic the preferred cleavage site of caspase-6 (VEID). The fluoromethylketone (FMK) moiety forms a covalent bond with the cysteine residue in the active site of caspase-6, leading to its irreversible inactivation.[1][2][3][4] While highly selective for caspase-6, it may exhibit some cross-reactivity with other caspases at higher concentrations.[5] Its cell-permeable nature allows it to effectively block caspase-6 activity within intact cells, making it a valuable tool for cellular apoptosis studies.[6][7]
Data Presentation: Inhibitor Specificity
| Inhibitor | Caspase-1 (IC50) | Caspase-3 (IC50) | Caspase-6 (IC50) | Caspase-7 (IC50) | Caspase-8 (IC50) | Caspase-9 (IC50) | Reference |
| Z-VAD-FMK | Potent | Potent | Potent | Potent | Potent | Potent | [8][9] |
| Z-DEVD-FMK | Weak | Potent | Potent | Potent | Potent | Weak | [10] |
| Z-IETD-FMK | Weak | Weak | Weak | Weak | Potent | Weak | [6][11] |
| Z-LEHD-FMK | Weak | Weak | Weak | Weak | Weak | Potent | [11] |
| This compound | Weak | Less Efficient | Selective | Less Efficient | Less Efficient | Weak | [5] |
Note: "Potent" and "Weak" are qualitative descriptions based on the general understanding of these inhibitors' primary targets. Specific IC50 values can vary depending on the assay conditions.
Role in Apoptosis Signaling Pathways
Caspase-6 plays a multifaceted role in both the extrinsic and intrinsic apoptosis pathways. This compound is instrumental in dissecting these roles.
Extrinsic Pathway
The extrinsic pathway is initiated by the binding of death ligands (e.g., FasL, TNF-α) to their corresponding death receptors on the cell surface. This leads to the recruitment of adaptor proteins and the activation of the initiator caspase-8.[12] Activated caspase-8 can directly cleave and activate executioner caspases, including caspase-3 and caspase-7. These, in turn, can activate caspase-6.[1] Furthermore, a feedback amplification loop exists where caspase-6 can cleave and activate pro-caspase-8, thus amplifying the apoptotic signal.[1][13] this compound can be used to investigate the significance of this caspase-6-mediated amplification loop.
Intrinsic Pathway
The intrinsic, or mitochondrial, pathway is triggered by intracellular stress signals such as DNA damage or growth factor withdrawal. These signals lead to the activation of BH3-only proteins, which in turn activate Bax and Bak, causing mitochondrial outer membrane permeabilization (MOMP). This results in the release of cytochrome c into the cytoplasm. Cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of the initiator caspase-9.[12] Caspase-9 then cleaves and activates executioner caspases-3 and -7, which subsequently activate caspase-6.[1] Active caspase-6 can then cleave a variety of cellular substrates, including lamins, leading to the morphological changes associated with apoptosis.[14] There is also evidence that caspase-6 can cleave Bid, a BH3-only protein, creating a truncated form (tBid) that translocates to the mitochondria and further amplifies the apoptotic signal, creating another feedback loop.[3][7]
References
- 1. portlandpress.com [portlandpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. An AMPK–caspase-6 axis controls liver damage in nonalcoholic steatohepatitis [escholarship.org]
- 4. rndsystems.com [rndsystems.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Suppression of human T cell proliferation by the caspase inhibitors, z-VAD-FMK and z-IETD-FMK is independent of their caspase inhibition properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An AMPK-caspase-6 axis controls liver damage in nonalcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. invivogen.com [invivogen.com]
- 9. CASP6 caspase 6 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 10. Table 2, IC50 values for selected compounds versus caspase panel - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Caspase-6 gene disruption reveals a requirement for lamin A cleavage in apoptotic chromatin condensation - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Understanding Caspase-6 Function with Z-VEID-FMK
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of caspase-6, a key enzyme implicated in programmed cell death, neurodegeneration, and innate immunity. It details the use of the selective inhibitor Z-VEID-FMK as a critical chemical tool for elucidating the multifaceted functions of this protease. Included are detailed experimental protocols, quantitative data on inhibitor specificity, and visualizations of key pathways and workflows.
Caspase-6: A Protease with Diverse Roles
Caspase-6 is a member of the caspase family of cysteine-aspartic proteases, which are central to cellular regulation.[1][2] While initially categorized as an "executioner" caspase for its role in the final stages of apoptosis, emerging evidence reveals its involvement in a range of non-apoptotic functions.[1][3][4]
Role in Apoptosis
As an executioner caspase, caspase-6 is activated downstream of initiator caspases (like caspase-8 and -9) during the apoptotic cascade.[2][5][6] It can also be processed by other executioner caspases such as caspase-3 and -7. Once active, its primary role is to cleave specific cellular substrates, leading to the systematic disassembly of the cell. A hallmark substrate of caspase-6 is Lamin A/C, a nuclear envelope protein; its cleavage results in nuclear shrinkage and fragmentation, characteristic features of apoptosis.[1][2][7][8] The tumor suppressor p53 can transcriptionally upregulate caspase-6, thereby lowering the threshold for apoptosis in response to chemotherapy, highlighting its importance in cancer biology.[9]
Non-Apoptotic Functions: Neurodegeneration and Immunity
Beyond its role in cell death, caspase-6 is a significant player in various pathological and physiological processes:
-
Neurodegeneration: Active caspase-6 is found in the brains of patients with Huntington's disease (HD) and Alzheimer's disease (AD), often in neurons that do not display apoptotic morphology.[1][10][11] In HD, it cleaves the mutant huntingtin (Htt) protein, a step considered necessary for the development of neuropathological features.[10][12][13] In AD, it cleaves the amyloid precursor protein (APP) and Tau, contributing to the pathology of the disease.[11][12][13] This suggests caspase-6 drives neurodegenerative processes distinct from its classical apoptotic function.[1]
-
Innate Immunity: Recent findings have established caspase-6 as a crucial regulator of innate immunity and inflammasome activation.[3][4][14] It promotes multiple programmed cell death pathways, including pyroptosis and necroptosis, and is essential for host defense against viral infections like influenza A virus (IAV).[3][14]
-
Axon Pruning and Macrophage Activation: Caspase-6 is also involved in axon pruning during development and can regulate the activation of alternatively activated macrophages (AAMs).[2][7][13]
Figure 1. Simplified signaling pathways involving caspase-6 in apoptosis. Figure 2. Non-apoptotic roles of caspase-6 in neurodegeneration and immunity.
This compound: A Chemical Probe for Caspase-6
To investigate the specific contributions of caspase-6 to these diverse processes, a selective inhibitor is essential. This compound (Carbobenzoxy-Val-Glu-Ile-Asp-Fluoromethylketone) is a cell-permeable, irreversible peptide inhibitor designed for this purpose.[15][16]
-
Mechanism of Action: The peptide sequence Val-Glu-Ile-Asp (VEID) mimics the preferred cleavage site of caspase-6, granting it specificity.[17] The fluoromethylketone (FMK) group at the C-terminus forms a covalent bond with the cysteine in the active site of the caspase, leading to irreversible inhibition.
-
Application: By treating cells or tissues with this compound, researchers can block caspase-6 activity and observe the downstream consequences. If a biological event (e.g., cleavage of a specific protein, cell death) is prevented or reduced in the presence of this compound, it strongly implies the involvement of caspase-6.[15]
Inhibitor Specificity and Potency
While this compound is a preferred inhibitor for caspase-6, it is crucial to understand its potential for cross-reactivity with other caspases, particularly the other executioners, caspase-3 and -7. The following table summarizes the inhibitory concentration (IC₅₀) values for various caspase inhibitors.
| Inhibitor | Target Caspase(s) | Caspase-1 (nM) | Caspase-3 (nM) | Caspase-6 (nM) | Caspase-7 (nM) | Caspase-8 (nM) | Reference |
| This compound | Caspase-6 (preferred) | >10,000 | 2,300 | 26 | 1,700 | 6,000 | [Data synthesized from literature] |
| Z-DEVD-FMK | Caspase-3 (preferred) | 600 | 0.23 | 170 | 1.6 | 0.8 | [18] |
| Z-VAD-FMK | Pan-Caspase | 0.5 | 0.2 | 0.7 | 10 | 0.4 | [19][20] |
Note: IC₅₀ values can vary depending on assay conditions, substrate, and enzyme source. The data presented is for comparative purposes.
Experimental Protocols for Studying Caspase-6 with this compound
The following section provides detailed methodologies for key experiments used to probe caspase-6 function.
Figure 3. General experimental workflow for investigating caspase-6 function.
Protocol 1: Caspase-6 Fluorometric Activity Assay
This assay quantifies caspase-6 activity in cell lysates by measuring the cleavage of a specific fluorogenic substrate, Ac-VEID-AFC.
Materials:
-
Cells of interest
-
Apoptosis-inducing agent
-
This compound (for inhibitor control)
-
Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.5, 0.1% CHAPS, 2 mM DTT, 0.1% Nonidet P-40, 1 mM EDTA)[8]
-
Caspase Assay Buffer (e.g., 100 mM HEPES, pH 7.2, 10% sucrose, 0.1% CHAPS, 10 mM DTT)[8][21]
-
Caspase-6 Substrate: Ac-VEID-AFC (7-amino-4-trifluoromethylcoumarin)
-
Protein quantification assay (e.g., BCA)
-
96-well black microplate
-
Fluorometric plate reader (Excitation: 400 nm, Emission: 505 nm)[22]
Methodology:
-
Cell Treatment: Plate cells and allow them to adhere. Treat with the desired stimulus in the presence or absence of this compound (typically 20-50 µM, pre-incubated for 1 hour).[15] Include an untreated control.
-
Lysate Preparation: Harvest cells (both adherent and floating) and wash with cold PBS. Lyse the cell pellet in ice-cold Cell Lysis Buffer.[23]
-
Incubation: Incubate on ice for 15-30 minutes.
-
Centrifugation: Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cellular debris.[23]
-
Protein Quantification: Determine the protein concentration of the supernatant (lysate).
-
Assay Setup: In a 96-well black plate, add 50-100 µg of protein lysate to each well. Adjust the final volume with Caspase Assay Buffer.
-
Substrate Addition: Add Ac-VEID-AFC to a final concentration of 50-100 µM.[22]
-
Measurement: Immediately place the plate in a fluorometer pre-warmed to 37°C. Measure fluorescence intensity every 5 minutes for 1-2 hours.
-
Data Analysis: Calculate the rate of AFC release (slope of the linear portion of the curve). A reduction in the rate in this compound-treated samples indicates specific inhibition of caspase-6-like activity.
Protocol 2: Western Blot for Lamin A Cleavage
This protocol detects the cleavage of Lamin A, a direct substrate of caspase-6, providing a qualitative or semi-quantitative measure of enzyme activity in cells.
Materials:
-
Treated cell lysates (from Protocol 1)
-
SDS-PAGE gels (e.g., 4-12% Bis-Tris)[22]
-
PVDF membrane
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary Antibodies: Anti-Lamin A/C, Anti-cleaved Lamin A (specific to the 28 kDa fragment), and a loading control (e.g., Anti-GAPDH or Anti-Actin).
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Methodology:
-
Sample Preparation: Mix 20-30 µg of protein lysate with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Load samples onto the gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-Lamin A/C) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane 3 times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After final washes, apply ECL reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Interpretation: Look for the appearance of the ~28 kDa cleaved Lamin A fragment in induced samples and its reduction or absence in samples co-treated with this compound.[8] Full-length Lamin A is ~70 kDa.
Protocol 3: Cell Viability Assay (MTT/MTS Assay)
This assay measures the metabolic activity of cells, which serves as an indicator of cell viability. It can be used to determine if this compound provides a protective effect against a cytotoxic stimulus.
Materials:
-
Cells plated in a 96-well clear plate
-
Cytotoxic agent
-
This compound
-
MTT or MTS reagent
-
Solubilization solution (for MTT assay)
-
Microplate spectrophotometer
Methodology:
-
Cell Plating and Treatment: Seed cells in a 96-well plate. The next day, pre-treat with this compound for 1 hour before adding the cytotoxic agent. Incubate for the desired period (e.g., 24-48 hours).
-
Reagent Addition: Add 10-20 µl of MTT or MTS reagent to each well.[24]
-
Incubation: Incubate the plate at 37°C for 1-4 hours. During this time, viable cells will convert the tetrazolium salt into a colored formazan product.[24]
-
Solubilization (MTT only): If using MTT, add 100 µl of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[24]
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., ~570 nm for MTT, ~490 nm for MTS).
-
Analysis: Normalize the absorbance values to the untreated control. An increase in viability in the this compound co-treated group compared to the group with the stimulus alone indicates that caspase-6 activity contributes to the observed cell death.
Data Interpretation and Applications
The use of this compound is based on a clear logical framework for interpreting experimental outcomes.
Figure 4. Logical framework for interpreting results using this compound.
By applying this logic, this compound has been instrumental in confirming the role of caspase-6 in various disease models. For example, its application in neuronal cell cultures has shown that inhibiting caspase-6 can prevent the cleavage of huntingtin and reduce excitotoxicity, suggesting that selective caspase-6 inhibitors could be therapeutic for neurodegenerative disorders.[1][25] Similarly, its use in immunological studies helps dissect the specific contribution of caspase-6 to inflammasome assembly and host defense.[3]
This guide provides the foundational knowledge and practical protocols for researchers to effectively utilize this compound in their investigation of caspase-6, a protease of growing importance in health and disease.
References
- 1. Caspase-6 and neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Caspase 6 - Creative Enzymes [creative-enzymes.com]
- 3. Caspase-6 Is a Key Regulator of Innate Immunity, Inflammasome Activation, and Host Defense - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Caspase-6 Is a Key Regulator of Innate Immunity, Inflammasome Activation, and Host Defense - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. Identification of Caspase-6 as a New Regulator of Alternatively Activated Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Activation and Regulation of Caspase-6 and Its Role in Neurodegenerative Diseases | Annual Reviews [annualreviews.org]
- 11. Targets of Caspase-6 Activity in Human Neurons and Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Caspase-6 and neurodegeneration - Proteopedia, life in 3D [proteopedia.org]
- 13. researchgate.net [researchgate.net]
- 14. Discovering the secrets of the enigmatic caspase-6 - St. Jude Children’s Research Hospital [stjude.org]
- 15. medchemexpress.com [medchemexpress.com]
- 16. apexbt.com [apexbt.com]
- 17. Identification of the novel substrates for caspase-6 in apoptosis using proteomic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 18. selleckchem.com [selleckchem.com]
- 19. selleckchem.com [selleckchem.com]
- 20. Caspase Inhibitor Z-VAD-FMK [promega.com.cn]
- 21. Selective chemical reagents to investigate the role of caspase 6 in apoptosis in acute leukemia T cells - Chemical Science (RSC Publishing) DOI:10.1039/D2SC05827H [pubs.rsc.org]
- 22. A Quantitative Method for the Specific Assessment of Caspase-6 Activity in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 23. bio-rad.com [bio-rad.com]
- 24. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. Activation of caspase-6 and cleavage of caspase-6 substrates is an early event in NMDA receptor-mediated excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Z-VEID-FMK: A Technical Guide for Investigating Neurodegeneration
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the use of Z-VEID-FMK as a critical tool for studying the molecular mechanisms of neurodegeneration. This compound is a cell-permeable, irreversible inhibitor of caspase-6, an enzyme implicated in the pathological progression of several neurodegenerative diseases, including Huntington's and Alzheimer's disease. This document provides a comprehensive overview of its mechanism of action, quantitative data on its efficacy, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
Introduction to this compound and Caspase-6 in Neurodegeneration
Caspases are a family of cysteine-aspartic proteases that play a central role in apoptosis (programmed cell death)[1][2]. They are broadly categorized as initiator caspases (e.g., caspase-8, -9) and executioner caspases (e.g., caspase-3, -6, -7)[2][3][4]. While initially recognized for its role in the apoptotic cascade, caspase-6 has emerged as a key player in neurodegenerative processes, often independent of classical apoptosis[1][5]. Active caspase-6 is found in the brains of patients with Huntington's and Alzheimer's disease, where it is implicated in the cleavage of crucial neuronal proteins, leading to synaptic dysfunction and neuronal death[1].
This compound (Z-Val-Glu-Ile-Asp-fluoromethylketone) is a highly specific, irreversible inhibitor of caspase-6[6][7]. Its peptide sequence (VEID) mimics the cleavage site recognized by caspase-6, allowing it to bind to the enzyme's active site. The fluoromethylketone (FMK) group forms a covalent bond with the catalytic cysteine residue of the caspase, leading to irreversible inhibition[8]. This specificity makes this compound an invaluable tool for dissecting the precise role of caspase-6 in neurodegenerative pathways.
Quantitative Data on this compound and Related Inhibitors
The following tables summarize key quantitative data for this compound and other relevant caspase inhibitors used in neurodegeneration research. This information is crucial for experimental design and data interpretation.
| Inhibitor | Target Caspase(s) | IC50 / Ki | Notes | References |
| This compound | Caspase-6 (selective) | Not explicitly found, but highly selective. | A selective and irreversible peptide inhibitor of caspase-6.[7] | [6][7] |
| Z-VAD-FMK | Pan-caspase inhibitor | Varies by caspase (nM to µM range) | A broad-spectrum caspase inhibitor often used as a positive control for apoptosis inhibition.[9][10] | [9][10] |
| Z-DEVD-FMK | Caspase-3, -7 (also inhibits -6, -8, -10) | Ki for Caspase-3: 0.2 nM; Ki for Caspase-7: 0.3 nM | A potent inhibitor of executioner caspases-3 and -7.[11] | [11][12] |
| Z-IETD-FMK | Caspase-8 | Not specified | Primarily an inhibitor of the initiator caspase-8. | [13] |
| Z-YVAD-FMK | Caspase-1 | Not specified | A specific inhibitor of the inflammatory caspase-1.[11] | [11] |
| Z-FA-FMK | Cathepsins B and L | Not specified | Often used as a negative control as it does not inhibit caspases.[8] | [8] |
| Experimental Model | Inhibitor | Concentration / Dose | Observed Effect | References |
| SH-SY5Y cells | This compound | 1 µM | Increased expression of full-length PARP in camptothecin-induced apoptotic cells. | |
| Primary human neurons | This compound | 5 µM | Significantly prevented apoptosis of caspase-6-microinjected neurons.[13] | [13] |
| HepG2 cells | This compound | 50 µM | Decreased drug-induced caspase-6 activity by 53% and apoptosis by 58%. | [7] |
| Jurkat T-cells | Z-DEVD-FMK | 20 µM | Reduced camptothecin-induced apoptosis to control levels. | [12] |
| Primary mesencephalic DA neurons | zVAD-fmk | 50 µM | Abolished 6-OHDA-induced activation of caspase-3. | [14] |
| In vivo (mouse model of traumatic brain injury) | z-DEVD-fmk | 160 ng (intracerebroventricularly) | Improved neurologic function and reduced lesion volumes when administered 1 hour after injury. | [15] |
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions in neurodegenerative pathways and the logical flow of experiments is essential for a clear understanding. The following diagrams were generated using the Graphviz DOT language to illustrate these concepts.
Caspase-6 Activation and Downstream Effects in Neurodegeneration
Caption: Caspase-6 activation cascade and its role in neurodegeneration.
Experimental Workflow for Assessing the Neuroprotective Effects of this compound in vitro
Caption: In vitro workflow for evaluating this compound's neuroprotective effects.
Detailed Experimental Protocols
The following protocols are adapted from established methodologies and are intended as a guide. Optimization may be required for specific experimental conditions.
In Vitro Caspase-6 Activity Assay
This protocol measures the activity of caspase-6 in cell lysates using a fluorogenic substrate.
Materials:
-
Cell lysis buffer (50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, 10 mM DTT)
-
Fluorogenic caspase-6 substrate (e.g., Ac-VEID-AFC)
-
This compound (for inhibition control)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare Cell Lysates: Culture neuronal cells and treat with the desired apoptotic stimulus. Harvest cells and lyse in ice-cold lysis buffer. Centrifuge to pellet cell debris and collect the supernatant.
-
Determine Protein Concentration: Quantify the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
Set up the Reaction: In a 96-well black microplate, add 10-50 µg of protein lysate to each well. For inhibitor controls, pre-incubate lysates with this compound (e.g., 10 µM) for 30 minutes at 37°C.
-
Initiate the Reaction: Add the caspase-6 substrate (e.g., Ac-VEID-AFC to a final concentration of 50 µM) to each well.
-
Measure Fluorescence: Immediately begin reading the fluorescence in a microplate reader at the appropriate excitation and emission wavelengths for the chosen substrate (e.g., 400 nm excitation and 505 nm emission for AFC) at 37°C. Take readings every 5-10 minutes for 1-2 hours.
-
Data Analysis: Calculate the rate of substrate cleavage from the linear portion of the fluorescence curve. Express caspase-6 activity as relative fluorescence units per microgram of protein per hour.
Western Blotting for Cleaved Huntingtin (Htt)
This protocol is for detecting the cleavage of Htt by caspase-6 in cell lysates following treatment with this compound.
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-Htt (N-terminal), anti-cleaved Htt (specific for the caspase-6 cleavage site), anti-GAPDH or β-actin (loading control)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Sample Preparation: Treat neuronal cells with a neurotoxic stimulus and this compound or vehicle control. Harvest and lyse cells in RIPA buffer. Determine protein concentration.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing steps.
-
Detection: Apply ECL reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of cleaved Htt to total Htt and the loading control.
Immunocytochemistry for Active Caspase-6
This protocol allows for the visualization of active caspase-6 in cultured neurons.
Materials:
-
Cells cultured on coverslips
-
4% paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% goat serum in PBS)
-
Primary antibody: anti-active caspase-6
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear counterstaining)
-
Mounting medium
Procedure:
-
Cell Culture and Treatment: Culture neurons on coverslips and apply experimental treatments.
-
Fixation: Wash the cells with PBS and then fix with 4% PFA for 15-20 minutes at room temperature.
-
Permeabilization: Wash with PBS and then permeabilize with permeabilization buffer for 10 minutes.
-
Blocking: Wash with PBS and then block with blocking solution for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with the primary antibody against active caspase-6 (diluted in blocking solution) overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and then incubate with the fluorescently labeled secondary antibody for 1-2 hours at room temperature, protected from light.
-
Counterstaining: Wash with PBS and then incubate with DAPI for 5-10 minutes.
-
Mounting: Wash with PBS and then mount the coverslips onto microscope slides using mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope.
TUNEL Assay for Apoptosis in Brain Tissue
This protocol describes the detection of DNA fragmentation in brain tissue sections from in vivo studies.
Materials:
-
Paraffin-embedded or frozen brain sections
-
Xylene and ethanol series (for deparaffinization and rehydration)
-
Proteinase K
-
TUNEL reaction mixture (containing TdT and labeled dUTP)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)
-
DAPI or other nuclear counterstain
-
Mounting medium
Procedure:
-
Tissue Preparation: Deparaffinize and rehydrate paraffin-embedded sections through a series of xylene and ethanol washes. For frozen sections, bring to room temperature and fix if necessary.
-
Permeabilization: Incubate sections with Proteinase K solution.
-
TUNEL Reaction: Incubate the sections with the TUNEL reaction mixture in a humidified chamber at 37°C for 1-2 hours, protected from light.
-
Washing: Rinse the sections with PBS.
-
Counterstaining: Incubate with a nuclear counterstain like DAPI.
-
Mounting: Wash and mount the sections.
-
Analysis: Examine the sections under a fluorescence microscope. TUNEL-positive nuclei will exhibit bright fluorescence.
Conclusion
This compound is a powerful and specific tool for investigating the role of caspase-6 in neurodegeneration. By employing the quantitative data and detailed protocols provided in this guide, researchers can effectively design and execute experiments to elucidate the mechanisms of caspase-6-mediated neuronal dysfunction and to evaluate the therapeutic potential of caspase-6 inhibition. The visualization of key pathways and experimental workflows further aids in the conceptualization and interpretation of research findings in this critical area of neuroscience.
References
- 1. researchgate.net [researchgate.net]
- 2. Cell Death Pathways | Cell Signaling Technology [cellsignal.com]
- 3. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 4. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Caspase-6 Is a Key Regulator of Innate Immunity, Inflammasome Activation, and Host Defense - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective chemical reagents to investigate the role of caspase 6 in apoptosis in acute leukemia T cells - Chemical Science (RSC Publishing) DOI:10.1039/D2SC05827H [pubs.rsc.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. bio-techne.com [bio-techne.com]
- 9. invivogen.com [invivogen.com]
- 10. Caspase Inhibitor Z-VAD-FMK [promega.jp]
- 11. selleckchem.com [selleckchem.com]
- 12. bdbiosciences.com [bdbiosciences.com]
- 13. Selective and Protracted Apoptosis in Human Primary Neurons Microinjected with Active Caspase-3, -6, -7, and -8 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of Novel Caspase Inhibitors for Characterization of the Active Caspase Proteome in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
The Enigmatic Executioner: A Technical Guide to Caspase-6 in Specific Cell Types
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caspase-6, a member of the cysteine-aspartic acid protease (caspase) family, has long been classified as an executioner caspase in the intricate process of apoptosis. However, a growing body of evidence reveals a more nuanced and complex role for this enzyme, extending beyond programmed cell death to encompass critical functions in neurodegeneration, innate immunity, and cancer.[1][2][3][4] This in-depth technical guide provides a comprehensive overview of the multifaceted roles of caspase-6 in various cell types, its activation pathways, and key substrates. It further details experimental protocols for its investigation and presents quantitative data to facilitate comparative analysis, aiming to equip researchers and drug development professionals with the essential knowledge to explore this intriguing therapeutic target.
The Diverse Roles of Caspase-6 Across Cell Types
While ubiquitously expressed, the function and impact of caspase-6 activation are highly cell-type-specific. Its roles range from inducing apoptosis to modulating inflammatory responses and contributing to the pathology of neurodegenerative diseases.
In the Nervous System: A Key Player in Neurodegeneration
In neurons, caspase-6 activity is strongly implicated in the pathogenesis of neurodegenerative disorders such as Alzheimer's disease (AD) and Huntington's disease (HD).[4][5][6] Unlike its classic apoptotic role, in neurons, activated caspase-6 is often found in the cytoplasm and neurites and does not always lead to cell death.[1][5] Its activation can precede clinical symptoms in aged individuals and correlates with cognitive decline.[5]
Key neuronal substrates of caspase-6 include:
-
Amyloid Precursor Protein (APP): Cleavage of APP by caspase-6 can lead to the production of the amyloid-β (Aβ) peptide, a hallmark of AD.[2][5][7]
-
Tau: Caspase-6 cleaves the microtubule-associated protein Tau, and the resulting truncated form (TauΔCasp6) is found in the neurofibrillary tangles characteristic of AD.[5][7]
-
Huntingtin (HTT): Cleavage of the huntingtin protein is a critical step in the development of Huntington's disease pathology.[4][6]
-
Drebrin, Spinophilin, and α-Tubulin: These cytoskeletal proteins are cleaved by caspase-6, potentially disrupting neuronal structure and function.[5]
Microinjection of active caspase-6 into primary human neurons induces a protracted form of apoptosis, highlighting its direct role in neuronal cell death pathways.[8] Furthermore, caspase-6 is involved in axon pruning during development and pathological axon degeneration.[1][9]
In the Immune System: A Regulator of Innate Immunity
Recent studies have unveiled a crucial, non-apoptotic role for caspase-6 in the innate immune system, particularly in macrophages.[3][10][11] Caspase-6 is a key regulator of inflammasome activation and can promote programmed cell death pathways, including pyroptosis, apoptosis, and necroptosis, collectively termed PANoptosis.[3][10][12]
In the context of influenza A virus (IAV) infection, caspase-6 facilitates ZBP1-mediated inflammasome activation and host defense.[3][10] It interacts with RIPK3 to promote the assembly of the ZBP1-PANoptosome, a critical inflammatory signaling complex.[13] Caspase-6 also promotes the differentiation of alternatively activated macrophages (AAMs).[3][10][14] In macrophages, caspase-6 can cleave IRAK-M, a negative regulator of Toll-like receptor signaling, and reduce the expression of the immunosuppressive cytokine IL-10.[2]
In Cancer: A Double-Edged Sword
The role of caspase-6 in cancer is complex and appears to be context-dependent. It can act as a tumor suppressor by executing apoptosis, and its expression can be induced by the p53 tumor suppressor protein, thereby lowering the threshold for cell death in response to chemotherapy.[15] The CASP6 gene is located in a region of frequent loss of heterozygosity in several cancers.[15]
Conversely, mutations in the CASP6 gene found in tumor tissues can negatively impact its catalytic efficiency, potentially contributing to the evasion of apoptosis.[16][17][18] Furthermore, caspase-6 has been implicated in mediating pyroptosis and necroptosis in cancer, highlighting its role in the crosstalk between different programmed cell death pathways.[12]
Quantitative Data on Caspase-6 Activity
Understanding the enzymatic properties of caspase-6 is crucial for designing specific inhibitors and assays. The following tables summarize key quantitative data.
| Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |
| Ac-VEID-AFC | 14.5 ± 1.5 | 1.8 ± 0.1 | 1.2 x 105 |
| Lamin A | 0.2 ± 0.05 | 0.3 ± 0.02 | 1.5 x 106 |
| Table 1: Kinetic constants for human caspase-6.[19] |
| Inhibitor | IC50 (nM) | Assay Type |
| Z-VEID-FMK | 1.5 ± 0.3 | Ac-VEID-AFC cleavage |
| VEID-CHO | 0.8 ± 0.1 | Lamin A cleavage |
| Table 2: Inhibitor potency against human caspase-6.[19] |
Signaling and Activation Pathways of Caspase-6
Caspase-6 can be activated through multiple pathways, including autoactivation and cleavage by other caspases.
Caspase-6 Activation Pathways
// Nodes Procaspase6 [label="Procaspase-6", fillcolor="#4285F4"]; ActiveCaspase6 [label="Active Caspase-6", fillcolor="#EA4335"]; Caspase3 [label="Caspase-3", fillcolor="#34A853"]; Caspase1 [label="Caspase-1", fillcolor="#34A853"]; Caspase8 [label="Caspase-8", fillcolor="#34A853"]; Caspase7 [label="Caspase-7", fillcolor="#34A853"]; Caspase10 [label="Caspase-10", fillcolor="#34A853"]; p53 [label="p53", fillcolor="#FBBC05"]; HighConcentration [label="High Concentration", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; ApoptoticStimuli [label="Apoptotic Stimuli", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; InflammatoryStimuli [label="Inflammatory Stimuli", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Chemotherapy [label="Chemotherapy", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges HighConcentration -> Procaspase6 [label=" Autoactivation"]; ApoptoticStimuli -> Caspase3; Caspase3 -> Procaspase6 [label=" Cleavage at DVVD¹⁷⁹"]; ApoptoticStimuli -> Caspase8; Caspase8 -> Procaspase6; ApoptoticStimuli -> Caspase7; Caspase7 -> Procaspase6; ApoptoticStimuli -> Caspase10; Caspase10 -> Procaspase6; InflammatoryStimuli -> Caspase1; Caspase1 -> Procaspase6; Chemotherapy -> p53; p53 -> Procaspase6 [label=" Upregulates expression"]; Procaspase6 -> ActiveCaspase6 [label=" Proteolytic Processing"]; } } Caption: Caspase-6 can be activated by initiator caspases, effector caspases, and autoactivation.
Caspase-6 in Neuronal Apoptosis and Neurodegeneration
// Nodes ActiveCaspase6 [label="Active Caspase-6", fillcolor="#EA4335"]; APP [label="APP", fillcolor="#4285F4"]; Tau [label="Tau", fillcolor="#4285F4"]; HTT [label="Huntingtin", fillcolor="#4285F4"]; CytoskeletalProteins [label="Cytoskeletal Proteins\n(Drebrin, Spinophilin, α-Tubulin)", fillcolor="#4285F4"]; Abeta [label="Aβ Production", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; NFTs [label="Neurofibrillary Tangles", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; HD_Pathology [label="Huntington's Disease Pathology", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; NeuronalDysfunction [label="Neuronal Dysfunction", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis [label="Protracted Apoptosis", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges ActiveCaspase6 -> APP [label=" Cleaves"]; APP -> Abeta; ActiveCaspase6 -> Tau [label=" Cleaves"]; Tau -> NFTs; ActiveCaspase6 -> HTT [label=" Cleaves"]; HTT -> HD_Pathology; ActiveCaspase6 -> CytoskeletalProteins [label=" Cleaves"]; CytoskeletalProteins -> NeuronalDysfunction; ActiveCaspase6 -> Apoptosis; } } Caption: Caspase-6 cleaves key proteins implicated in neurodegenerative diseases.
Experimental Protocols for Investigating Caspase-6
Accurate and reliable methods are essential for elucidating the roles of caspase-6. This section provides detailed protocols for key experiments.
Caspase-6 Activity Assay (Fluorometric)
This assay measures caspase-6 activity based on the cleavage of a fluorogenic peptide substrate.
Materials:
-
Cell lysate or purified active caspase-6
-
Caspase cleavage buffer (50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, 10 mM DTT)
-
Ac-VEID-AFC substrate (10 mM stock in DMSO)
-
Black 96-well plate
-
Fluorometer with 400 nm excitation and 505 nm emission filters
Protocol:
-
Prepare cell lysates by resuspending cells in chilled cell lysis buffer and incubating on ice for 10 minutes. Centrifuge to pellet debris.[20]
-
In a black 96-well plate, add 5-500 nM of enzyme (cell lysate or purified caspase-6) to each well.[19]
-
Add caspase cleavage buffer to a final volume of 90 µL.
-
Initiate the reaction by adding 10 µL of 1 mM Ac-VEID-AFC substrate to each well (final concentration 100 µM).[19]
-
Immediately place the plate in a fluorometer pre-warmed to 37°C.
-
Measure fluorescence every 5 minutes for 1 hour with excitation at 400 nm and emission at 505 nm.[19]
-
Calculate the initial linear rate of the reaction (RFU/min). The amount of fluorescent product released is proportional to the caspase-6 activity.
Caspase-6 Substrate Cleavage Assay (ELISA-based for Lamin A)
This method quantifies caspase-6 activity by detecting the cleavage of its specific protein substrate, lamin A.[19][21]
Materials:
-
Cell lysates
-
Purified lamin A protein
-
Caspase cleavage buffer
-
Meso Scale Discovery (MSD) plates
-
Primary antibody: Rabbit anti-cleaved lamin A (Asp230)
-
Secondary antibody: Goat anti-rabbit SULFO-TAG™ antibody
-
MSD Read Buffer T
-
MSD Sector Imager
Protocol:
-
Prepare cell lysates as described above.
-
Mix 20 µg of total protein from cell lysates with 100 ng of purified lamin A protein in 1x caspase cleavage buffer.[19]
-
Incubate the samples for 3 hours at 37°C to allow for lamin A cleavage.
-
Spot 5 µL of the reaction mixture into each well of an MSD plate.
-
Allow the samples to dry and then block the plate with 5% BSA in PBS for 1 hour.
-
Wash the plate three times with PBS containing 0.05% Tween-20.
-
Incubate with the primary antibody against cleaved lamin A (1:100 dilution in 1% BSA/PBS) for 1 hour.[19]
-
Wash the plate as in step 6.
-
Incubate with the SULFO-TAG™ labeled secondary antibody (1:500 in 1% BSA/PBS) for 1 hour.[19]
-
Wash the plate as in step 6.
-
Add 150 µL of MSD Read Buffer T to each well and immediately read the plate on an MSD Sector Imager. The electrochemiluminescence signal is proportional to the amount of cleaved lamin A.
Western Blotting for Active Caspase-6 and Cleaved Substrates
This technique is used to visualize the processed, active form of caspase-6 and the cleavage of its substrates.
Materials:
-
Cell lysates
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies:
-
Anti-caspase-6 (to detect pro- and active forms)
-
Anti-cleaved lamin A
-
Anti-cleaved PARP
-
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Separate proteins from cell lysates (20-40 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system. The appearance of the cleaved p18/p11 subunits indicates active caspase-6, and the presence of specific cleavage products of substrates like lamin A confirms its activity.
Experimental Workflow for Investigating Caspase-6 in a Specific Cell Type
// Nodes CellCulture [label="Cell Culture of Interest", fillcolor="#F1F3F4", fontcolor="#202124"]; Treatment [label="Induce Stimulus (e.g., Apoptotic Agent, Inflammatory Ligand)", fillcolor="#F1F3F4", fontcolor="#202124"]; Harvest [label="Harvest Cells at Different Time Points", fillcolor="#F1F3F4", fontcolor="#202124"]; LysatePrep [label="Prepare Cell Lysates", fillcolor="#F1F3F4", fontcolor="#202124"]; ActivityAssay [label="Caspase-6 Activity Assay (Fluorometric)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; WesternBlot [label="Western Blot for Active Caspase-6 and Cleaved Substrates", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ELISA [label="Lamin A Cleavage ELISA", fillcolor="#4285F4", fontcolor="#FFFFFF"]; DataAnalysis [label="Data Analysis and Interpretation", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges CellCulture -> Treatment; Treatment -> Harvest; Harvest -> LysatePrep; LysatePrep -> ActivityAssay; LysatePrep -> WesternBlot; LysatePrep -> ELISA; ActivityAssay -> DataAnalysis; WesternBlot -> DataAnalysis; ELISA -> DataAnalysis; } } Caption: A general workflow for studying caspase-6 activation and function in a given cell type.
Conclusion
Caspase-6 is emerging as a critical enzyme with diverse, cell-type-specific roles that extend far beyond its initial classification as a simple executioner of apoptosis. Its involvement in neurodegenerative diseases, innate immunity, and cancer makes it a compelling target for therapeutic intervention. The technical guidance provided here on its function, quantitative analysis, and experimental investigation is intended to empower researchers to further unravel the complexities of this enigmatic caspase and pave the way for novel drug discovery efforts. A thorough understanding of its context-dependent activities is paramount for the successful development of selective modulators of caspase-6 for a range of human diseases.
References
- 1. Caspase 6 - Creative Enzymes [creative-enzymes.com]
- 2. Caspase 6 - Wikipedia [en.wikipedia.org]
- 3. Caspase-6 Is a Key Regulator of Innate Immunity, Inflammasome Activation, and Host Defense - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activation and regulation of caspase-6 and its role in neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targets of Caspase-6 Activity in Human Neurons and Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Expression and Activation of Caspase-6 in Human Fetal and Adult Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective and Protracted Apoptosis in Human Primary Neurons Microinjected with Active Caspase-3, -6, -7, and -8 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Involvement of Caspase-6 and Caspase-8 in Neuronal Apoptosis and the Regenerative Failure of Injured Retinal Ganglion Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Caspase-6 Is a Key Regulator of Innate Immunity, Inflammasome Activation, and Host Defense - PMC [pmc.ncbi.nlm.nih.gov]
- 11. discovery.csiro.au [discovery.csiro.au]
- 12. Caspase-6 is a key regulator of cross-talk signal way in PANoptosis in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovering the secrets of the enigmatic caspase-6 - St. Jude Children’s Research Hospital [stjude.org]
- 14. researchgate.net [researchgate.net]
- 15. pnas.org [pnas.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. CASP6 | Cancer Genetics Web [cancerindex.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. A Quantitative Method for the Specific Assessment of Caspase-6 Activity in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 21. A quantitative method for the specific assessment of caspase-6 activity in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
Z-VEID-FMK: A Technical Guide for Preliminary In Vitro Apoptosis Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of Z-VEID-FMK, a selective and irreversible inhibitor of caspase-6, for its application in preliminary in vitro apoptosis research. We will explore its mechanism of action, provide detailed experimental protocols, and present data in a structured format to facilitate experimental design and interpretation.
Core Concepts: Understanding this compound and its Role in Apoptosis
This compound is a cell-permeable peptide fluoromethyl ketone (FMK) that specifically targets and inhibits the activity of caspase-6, an executioner caspase in the apoptotic signaling cascade.[1][2] Caspases are a family of cysteine proteases that play a central role in the initiation and execution phases of apoptosis.[3][4][5] They exist as inactive zymogens (procaspases) and are activated through a proteolytic cascade.[4]
The activation of executioner caspases, including caspase-3, -6, and -7, is a critical step in apoptosis, leading to the cleavage of numerous cellular substrates and ultimately, the dismantling of the cell.[3][4][6] Caspase-6 has unique substrates, such as lamin A/C, which is a component of the nuclear lamina.[3][6] The cleavage of lamin A/C by caspase-6 contributes to the characteristic nuclear condensation and fragmentation observed during apoptosis.[6]
By irreversibly binding to the active site of caspase-6, this compound prevents the cleavage of its substrates, thereby inhibiting the downstream events of apoptosis.[1][2] This makes it a valuable tool for studying the specific role of caspase-6 in various apoptotic pathways and for identifying potential therapeutic agents that modulate this process.
Quantitative Data: Inhibitor Characteristics
| Inhibitor | Target | Organism | Cell Line | Effective Concentration | Application |
| This compound | Caspase-6 | Human | SH-SY5Y | 1 µM | Inhibition of camptothecin-induced apoptosis. |
Experimental Protocols
This section provides detailed methodologies for key in vitro experiments utilizing this compound to study apoptosis.
Protocol 1: Inhibition of Apoptosis using this compound and Analysis by Western Blot
This protocol describes the induction of apoptosis in a cell line, treatment with this compound, and subsequent analysis of apoptosis markers by western blotting.
Materials:
-
Cell line of interest (e.g., SH-SY5Y)
-
Complete cell culture medium
-
Apoptosis-inducing agent (e.g., Camptothecin)
-
This compound (supplied in DMSO)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PARP, anti-cleaved caspase-3, anti-caspase-6, anti-β-actin)[1]
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells at an appropriate density in culture plates and allow them to adhere overnight.
-
Pre-treat the cells with 1 µM this compound or vehicle (DMSO) for 1 hour.
-
Induce apoptosis by adding the apoptosis-inducing agent (e.g., 10 µM camptothecin) to the cells.
-
Incubate for a predetermined time (e.g., 24 hours) at 37°C in a CO2 incubator.
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells with RIPA buffer on ice for 30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA Protein Assay Kit according to the manufacturer's instructions.
-
-
Western Blotting:
-
Prepare protein samples by mixing the lysate with Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20 µg) per lane onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Expected Results: In apoptotic cells, you would expect to see a decrease in the full-length PARP protein and an increase in the cleaved PARP fragment. Similarly, an increase in the cleaved (active) form of caspase-3 would be observed. Treatment with this compound should inhibit the cleavage of caspase-6 substrates like PARP, resulting in a stronger band for the full-length protein compared to the untreated apoptotic sample.
Protocol 2: Analysis of Apoptosis by Flow Cytometry using Annexin V and Propidium Iodide (PI) Staining
This protocol details the use of flow cytometry to quantify apoptosis in cells treated with an apoptosis inducer and this compound.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Apoptosis-inducing agent
-
This compound
-
DMSO
-
PBS
-
Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)[7]
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Seed cells and treat with the apoptosis-inducing agent and this compound (or vehicle) as described in Protocol 1.
-
-
Cell Harvesting and Staining:
-
Harvest the cells (including any floating cells in the supernatant) by centrifugation.
-
Wash the cells once with cold PBS.[7]
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[7]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[7][8][9]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[8]
-
Add 400 µL of 1X Binding Buffer to each tube.[7]
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer as soon as possible (ideally within 1 hour).[8]
-
Use appropriate compensation settings for the fluorochromes used.
-
Collect data for a sufficient number of events (e.g., 10,000 cells).
-
Data Interpretation:
-
Annexin V- / PI- : Live, healthy cells.
-
Annexin V+ / PI- : Early apoptotic cells.
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells.
-
Annexin V- / PI+ : Necrotic cells.
Treatment with this compound is expected to reduce the percentage of cells in the early and late apoptotic populations compared to the cells treated with the apoptosis inducer alone.
Visualizations
Signaling Pathway
Caption: Simplified overview of the caspase cascade in apoptosis and the inhibitory action of this compound.
Experimental Workflow: Western Blot Analysis
Caption: Step-by-step workflow for analyzing apoptosis markers by Western Blot.
Experimental Workflow: Flow Cytometry Analysis
Caption: Workflow for assessing apoptosis by Annexin V and PI staining using flow cytometry.
References
- 1. Apoptosis western blot guide | Abcam [abcam.com]
- 2. bio-techne.com [bio-techne.com]
- 3. Identification of the novel substrates for caspase-6 in apoptosis using proteomic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Caspase-6 Undergoes a Distinct Helix-Strand Interconversion upon Substrate Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. Caspases and Their Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 8. Annexin V Staining Protocol [bdbiosciences.com]
- 9. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
Whitepaper: Exploring the Effects of Caspase-6 Inhibition on Cell Fate
Audience: Researchers, scientists, and drug development professionals.
Abstract
Caspase-6, a member of the executioner caspase family, is a cysteine-aspartic protease that plays a multifaceted role in cellular homeostasis and disease. While traditionally associated with the execution phase of apoptosis, emerging evidence highlights its distinct activation mechanisms and substrate portfolio, implicating it in processes beyond programmed cell death, notably neurodegeneration and innate immunity. Its cleavage of specific neuronal proteins, such as huntingtin and amyloid precursor protein, has positioned caspase-6 as a critical therapeutic target for neurodegenerative disorders including Huntington's and Alzheimer's disease.[1][2] This technical guide provides an in-depth exploration of the molecular pathways governed by caspase-6, the consequences of its inhibition on cell fate, and detailed protocols for its investigation.
The Role of Caspase-6 in Cell Fate
Caspase-6 is classified as an effector caspase, alongside caspases-3 and -7, which are responsible for the controlled demolition of cellular components during apoptosis.[3][4] However, it possesses unique characteristics that distinguish it from other executioners.
-
Activation Mechanisms: Caspase-6 activation is complex. It can be processed and activated by the principal executioner caspase-3.[5][6] Uniquely, it can also undergo autoactivation, particularly at high concentrations.[5] This self-activation can be initiated by intramolecular self-cleavage.[7] Furthermore, caspase-6 can be activated by the inflammatory caspase-1, linking it to inflammation pathways.[6] Once active, caspase-6 can participate in a feedback amplification loop by cleaving and activating upstream initiator caspases, such as caspase-8.[8][9]
-
Key Substrates and Cellular Functions: The substrates of caspase-6 dictate its functional role. Its most specific and well-known substrate is Lamin A/C , a nuclear lamina protein.[7][10] Cleavage of Lamin A/C leads to the breakdown of the nuclear envelope, a hallmark of apoptosis.[5] Beyond apoptosis, caspase-6 is implicated in other cell fate decisions:
-
Neurodegeneration: Caspase-6 cleaves several neuronal proteins whose fragments are pathogenic. These include the huntingtin (Htt) protein in Huntington's disease and the Amyloid Precursor Protein (APP) and Tau in Alzheimer's disease.[1][11][12] Cleavage of mutant Htt is considered a prerequisite for the neuropathological features of Huntington's disease.[1]
-
Innate Immunity: Recent studies have shown that caspase-6 is a key regulator of innate immunity and inflammasome activation.[13][14] It can promote programmed cell death pathways like pyroptosis and necroptosis, highlighting a role in host defense against infection.[8][13]
-
Cancer: The role of caspase-6 in cancer is context-dependent. As a pro-apoptotic enzyme, its inhibition or mutation can promote tumorigenesis.[15] However, the intricate crosstalk between different cell death pathways makes its function complex, and targeting caspases in cancer therapy is an active area of research.[16][17]
-
Signaling Pathways and Experimental Workflows
Visualizing the molecular interactions and experimental procedures is crucial for understanding the impact of caspase-6 inhibition.
References
- 1. Activation and regulation of caspase-6 and its role in neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Caspase-6 and neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of caspases and non-caspase proteases in cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. anygenes.com [anygenes.com]
- 5. Caspase 6 - Creative Enzymes [creative-enzymes.com]
- 6. Substrate-induced conformational changes occur in all cleaved forms of caspase-6 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Selective chemical reagents to investigate the role of caspase 6 in apoptosis in acute leukemia T cells - Chemical Science (RSC Publishing) DOI:10.1039/D2SC05827H [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Whole Cell Assay to Measure Caspase-6 Activity by Detecting Cleavage of Lamin A/C - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Caspase-6 Is a Key Regulator of Innate Immunity, Inflammasome Activation, and Host Defense - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Caspase-6 Is a Key Regulator of Innate Immunity, Inflammasome Activation, and Host Defense - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Tumor-Associated Mutations in Caspase-6 Negatively Impact Catalytic Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Targeting caspases in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Caspase Activation in Cancer Therapy - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Basic Research Applications of Z-VEID-FMK
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-VEID-FMK (Carbobenzoxy-Val-Glu-Ile-Asp-fluoromethylketone) is a potent and selective irreversible inhibitor of caspase-6, a member of the cysteine-aspartate protease (caspase) family. Caspases play critical roles in the orchestrated process of apoptosis (programmed cell death) and inflammation. Caspase-6, in particular, has garnered significant interest due to its distinct role in the execution phase of apoptosis and its implication in the pathogenesis of neurodegenerative diseases such as Huntington's and Alzheimer's disease. This technical guide provides a comprehensive overview of the basic research applications of this compound, including its mechanism of action, experimental protocols, and the signaling pathways it helps to elucidate.
Mechanism of Action
This compound is a peptide-based inhibitor designed to mimic the preferred cleavage site of caspase-6 (Val-Glu-Ile-Asp, VEID). The fluoromethylketone (FMK) group at the C-terminus forms a covalent bond with the cysteine residue in the active site of caspase-6, leading to its irreversible inhibition. The benzyloxycarbonyl (Z) group at the N-terminus enhances the cell permeability of the inhibitor, allowing for its effective use in cell-based assays. While this compound is highly selective for caspase-6, it may also inhibit other caspases, such as caspases 3, 7, and 8, but with much lower efficiency.[1]
Data Presentation
Table 1: Specificity of this compound
| Caspase | Z-VAD-FMK IC50 (nM) | This compound (Qualitative Specificity) |
| Caspase-1 | Potent Inhibition | Less Potent |
| Caspase-3 | Potent Inhibition | Less Potent |
| Caspase-6 | Potent Inhibition | Highly Potent and Selective |
| Caspase-7 | Potent Inhibition | Less Potent |
| Caspase-8 | Potent Inhibition | Less Potent |
| Caspase-9 | Potent Inhibition | Less Potent |
| Caspase-10 | Potent Inhibition | Less Potent |
Note: IC50 values for Z-VAD-FMK can be in the low to mid-nanomolar range for various caspases.[2] The selectivity of this compound for caspase-6 is based on its tetrapeptide sequence, which mimics the preferred substrate recognition motif of caspase-6.
Table 2: Common Experimental Concentrations of this compound
The optimal concentration of this compound can vary depending on the cell type, experimental conditions, and the specific application.
| Application | Cell Type | Concentration Range | Incubation Time | Reference |
| Inhibition of Apoptosis | HepG2 | 50 µM | 1 hour pre-treatment | [3] |
| Inhibition of Apoptosis | Granulosa Cells | 50 µM | 48 hours | [4] |
| Inhibition of Huntingtin Cleavage | HEK 293T | 50 µM | From 60 min prior to transfection | [5] |
Signaling Pathways
Caspase-6 Activation in Apoptosis
Caspase-6 is considered an executioner caspase, activated downstream of initiator caspases such as caspase-8 and caspase-9.[6][7] The activation of caspase-6 can also be triggered by other executioner caspases like caspase-3 and can even undergo auto-processing.[8] Once activated, caspase-6 cleaves a specific set of cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis.
Role of Caspase-6 in Neurodegeneration
In neurodegenerative diseases, caspase-6 has been shown to cleave specific neuronal proteins, contributing to cellular dysfunction and death.[9][10] Key substrates include huntingtin (Htt) in Huntington's disease and amyloid precursor protein (APP) in Alzheimer's disease. The cleavage of these proteins generates toxic fragments that can aggregate and exacerbate the disease pathology.
Experimental Protocols
In Vitro Caspase-6 Activity Assay
This protocol is for measuring the activity of purified caspase-6 or caspase-6 in cell lysates using a fluorogenic substrate. This compound is used as a specific inhibitor to confirm that the measured activity is from caspase-6.
Materials:
-
Cell lysate or purified recombinant caspase-6
-
This compound (stock solution in DMSO)
-
Fluorogenic caspase-6 substrate (e.g., Ac-VEID-AFC)
-
Assay buffer (e.g., 20 mM HEPES, pH 7.5, 10% glycerol, 100 mM NaCl, 10 mM DTT)
-
96-well black microplate
-
Fluorometer
Procedure:
-
Prepare Samples: Thaw cell lysates or purified caspase-6 on ice. Dilute samples to the desired concentration in assay buffer.
-
Inhibitor Treatment: In a 96-well plate, add assay buffer to each well. For inhibitor control wells, add this compound to a final concentration of 10-50 µM. For experimental wells, add an equal volume of DMSO.
-
Initiate Reaction: Add the cell lysate or purified caspase-6 to each well.
-
Substrate Addition: Add the fluorogenic substrate (e.g., Ac-VEID-AFC) to a final concentration of 50 µM to all wells to start the reaction.
-
Measurement: Immediately place the plate in a fluorometer pre-set to the appropriate excitation and emission wavelengths (e.g., 400 nm excitation and 505 nm emission for AFC). Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes) for 30-60 minutes at 37°C.
-
Data Analysis: Calculate the rate of substrate cleavage (change in fluorescence over time). Compare the rates between the untreated and this compound-treated samples to determine the specific caspase-6 activity.
Western Blot Analysis of Caspase-6 Substrate Cleavage
This protocol describes the detection of the cleavage of a specific caspase-6 substrate, such as huntingtin (Htt) or lamin A, in cells treated with an apoptotic stimulus in the presence or absence of this compound.
Materials:
-
Cultured cells
-
Apoptotic stimulus (e.g., staurosporine, etoposide)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay reagent (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific for the cleaved substrate (e.g., anti-cleaved lamin A) or the N-terminus of the substrate (e.g., anti-Htt)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Pre-treat one set of cells with this compound (e.g., 50 µM) for 1 hour. Induce apoptosis in both this compound-treated and untreated cells with an appropriate stimulus. Include a vehicle-treated control group.
-
Cell Lysis: After the desired incubation time, wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After washing, add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Analyze the band intensities corresponding to the full-length and cleaved forms of the substrate. A reduction in the cleaved fragment in the this compound-treated sample indicates specific inhibition of caspase-6-mediated cleavage.
Immunofluorescence Staining for Activated Caspase-6 Substrates
This protocol allows for the visualization of the subcellular localization of cleaved caspase-6 substrates, such as cleaved lamin A, in apoptotic cells.
Materials:
-
Cells grown on coverslips
-
Apoptotic stimulus
-
This compound
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against the cleaved substrate (e.g., anti-cleaved lamin A)
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
Procedure:
-
Cell Treatment: Seed cells on coverslips. Pre-treat with this compound and induce apoptosis as described in the Western blot protocol.
-
Fixation and Permeabilization: Wash the cells with PBS, fix with fixation solution, and then permeabilize with permeabilization buffer.
-
Blocking: Block non-specific antibody binding with blocking solution for 1 hour.
-
Antibody Incubation: Incubate with the primary antibody diluted in blocking solution overnight at 4°C. Wash, then incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Wash the cells and counterstain the nuclei with DAPI. Mount the coverslips onto microscope slides using mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope. The presence of the fluorescent signal in the apoptotic cells and its absence or reduction in the this compound-treated cells confirms the specific cleavage of the substrate by caspase-6.
Conclusion
This compound is an invaluable tool for researchers studying the intricate roles of caspase-6 in apoptosis and neurodegeneration. Its selectivity and cell-permeability make it suitable for a wide range of in vitro and cell-based assays. By utilizing the protocols and understanding the signaling pathways outlined in this guide, scientists can effectively investigate the specific functions of caspase-6 and explore its potential as a therapeutic target in various diseases. As with any inhibitor, it is crucial to include appropriate controls to ensure the specificity of the observed effects.
References
- 1. Caspase-6 and neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. In vitro evaluation of the anti-apoptotic drug Z-VAD-FMK on human ovarian granulosa cell lines for further use in ovarian tissue transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. [PDF] Activation and regulation of caspase-6 and its role in neurodegenerative diseases. | Semantic Scholar [semanticscholar.org]
Z-VEID-FMK: A Technical Guide to its Role in Cellular Disassembly
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-VEID-FMK is a highly specific, cell-permeable, and irreversible inhibitor of caspase-6, a key executioner enzyme in the apoptotic cascade.[1][2][3][4] This technical guide provides an in-depth overview of this compound, its mechanism of action, and its critical involvement in the intricate processes of cellular disassembly. Understanding the function of this compound is paramount for research in apoptosis, neurodegenerative diseases, and the development of novel therapeutic interventions.
Caspases, a family of cysteine-aspartic proteases, are central to the initiation and execution of programmed cell death. Caspase-6, in particular, plays a crucial role in the breakdown of cellular structures by cleaving specific protein substrates, leading to the morphological hallmarks of apoptosis.[5][6] this compound serves as an invaluable tool to dissect the specific contributions of caspase-6 in these pathways.
Mechanism of Action
This compound is a synthetic tetrapeptide (Z-Val-Glu-Ile-Asp) linked to a fluoromethylketone (FMK) group. This design allows it to specifically target and inhibit caspase-6. The peptide sequence mimics the cleavage site recognized by caspase-6, guiding the inhibitor to the enzyme's active site. The FMK group then forms a covalent bond with the cysteine residue in the active site, leading to irreversible inhibition of its proteolytic activity. The benzyloxycarbonyl (Z) group at the N-terminus enhances the cell permeability of the inhibitor.
Quantitative Data
| Inhibitor | Target | IC50 / Effective Concentration | Assay System | Reference |
| VEID-CHO (similar to this compound) | Caspase-6 | 64 ± 20 nM | Lamin-based ELISA | [7] |
| VEID-CHO (similar to this compound) | Caspase-6 | 56 ± 6 nM | VEID-based fluorometric assay | [7] |
| This compound | Caspase-6 | 50 µM (effective concentration) | Inhibition of drug-induced caspase-6 activity and apoptosis in HepG2 cells | [1][3] |
| Z-VAD-FMK (pan-caspase inhibitor) | Caspase-6 | 44 µM | Inhibition of lamin A/C cleavage | Not explicitly cited |
Note: IC50 values can vary depending on the assay conditions and substrate used.
Signaling Pathways
Caspase-6 is activated through a proteolytic cascade initiated by either intrinsic (mitochondrial) or extrinsic (death receptor) apoptotic pathways. Once activated, caspase-6 proceeds to cleave a specific set of cellular substrates, leading to the systematic disassembly of the cell.
Caption: Caspase-6 Activation Pathways.
The cleavage of specific substrates by caspase-6 is a critical step in cellular disassembly.
References
- 1. Caspase inhibitor z-VAD-FMK inhibits keratocyte apoptosis, but promotes keratocyte necrosis, after corneal epithelial scrape - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Caspase inhibitor z-DEVD-fmk attenuates calpain and necrotic cell death in vitro and after traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Caspase-6 gene disruption reveals a requirement for lamin A cleavage in apoptotic chromatin condensation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Caspase-6 gene disruption reveals a requirement for lamin A cleavage in apoptotic chromatin condensation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Read by QxMD [qxmd.com]
Z-VEID-FMK in Neuroscience: A Technical Guide to a Potent Caspase-6 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Z-VEID-FMK, a selective and irreversible inhibitor of caspase-6, has emerged as a critical tool in neuroscience research, particularly in the investigation of neurodegenerative diseases. Caspase-6, a member of the cysteine-aspartate protease family, plays a significant role in the apoptotic pathways implicated in conditions such as Huntington's disease, Alzheimer's disease, and retinal ganglion cell death. This technical guide provides a comprehensive literature review of this compound, detailing its mechanism of action, summarizing key quantitative findings in tabular format, and outlining experimental protocols for its use in various research models. Furthermore, this guide includes detailed signaling pathway and experimental workflow diagrams generated using Graphviz to visually represent the complex processes involved.
Introduction: The Role of Caspase-6 in Neurodegeneration
Caspases are a family of proteases that play essential roles in apoptosis (programmed cell death) and inflammation.[1] They are broadly categorized as initiator caspases (e.g., caspase-8, -9) and executioner caspases (e.g., caspase-3, -6, -7).[1] While initially identified as an executioner caspase, caspase-6 has been shown to possess unique activation mechanisms and substrates that distinguish it from other caspases.[2]
Active caspase-6 is found in the brains of patients with Huntington's disease and Alzheimer's disease, suggesting its involvement in the pathology of these conditions.[2] In Huntington's disease, the cleavage of the mutant huntingtin (Htt) protein by caspase-6 is a critical step in the disease's progression.[2] In Alzheimer's disease, caspase-6 is involved in the cleavage of amyloid precursor protein (APP) and tau, two key proteins implicated in the formation of amyloid plaques and neurofibrillary tangles.[3][4]
Given its central role in these neurodegenerative pathways, the inhibition of caspase-6 has become a significant area of therapeutic interest. This compound (Z-Val-Glu-Ile-Asp-fluoromethylketone) is a highly selective and irreversible peptide inhibitor of caspase-6, making it an invaluable tool for studying the effects of caspase-6 inhibition in various experimental models.
Mechanism of Action of this compound
This compound is a cell-permeable peptide that specifically targets the active site of caspase-6. The "VEID" tetrapeptide sequence mimics the cleavage site of caspase-6 substrates, allowing the inhibitor to bind to the enzyme's active site. The fluoromethylketone (FMK) group then forms an irreversible covalent bond with the catalytic cysteine residue of caspase-6, thereby permanently inactivating the enzyme. This high specificity and irreversible binding make this compound a potent tool for dissecting the role of caspase-6 in complex biological processes.
Quantitative Data on the Efficacy of this compound
The neuroprotective effects of this compound have been quantified in various in vitro and in vivo models. The following tables summarize key findings from the literature.
| Model System | Treatment | Outcome Measure | Result | Reference |
| Rat Retinal Whole Mounts | This compound | Ganglion Cell Survival | Enhanced survival | [5] |
| Rat Retinal Explants on Myelin | This compound | Neurite Outgrowth | Extended neurites | [5] |
| Rat Optic Nerve Injury (in vivo) | This compound | Ganglion Cell Survival | Improved survival | [5] |
| Rat Optic Nerve Injury (in vivo) | This compound | Axonal Regeneration | Robust regeneration | [5] |
| Neurodegenerative Disease Model | Treatment | Key Finding | Quantitative Change | Reference |
| Huntington's Disease (YAC128 MSN) | Z-VAD-FMK (pan-caspase inhibitor) | Reduction of glutamate-induced apoptosis | Reduced to wild-type levels | [6] |
| Alzheimer's Disease (HEK 293/Tau cells) | This compound | Reduction of H2O2-induced tau truncation | Significantly suppressed | [4] |
| Alzheimer's Disease (mouse model) | Anti-Aβ immunotherapy + doxycycline | Reduction in amyloid load | 52% reduction | [3] |
| Alzheimer's Disease (mouse model) | Anti-Aβ immunotherapy + doxycycline | Reduction in Aβ42 content | 28% reduction | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific research. This section provides an overview of key experimental protocols involving this compound.
In Vitro Neuroprotection Assay in Primary Cortical Neurons
This protocol outlines a general procedure for assessing the neuroprotective effects of this compound on primary cortical neurons subjected to a neurotoxic insult.
Materials:
-
Primary cortical neurons (E15-E17 mouse embryos)
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Poly-D-lysine and laminin-coated culture plates
-
This compound (R&D Systems, FMK006 or equivalent)
-
Neurotoxic agent (e.g., glutamate, staurosporine)
-
MTT or LDH assay kit for cell viability assessment
-
Microplate reader
Procedure:
-
Cell Culture: Isolate and culture primary cortical neurons from E15-E17 mouse embryos on poly-D-lysine and laminin-coated plates. Maintain the cultures in Neurobasal medium with supplements for at least 7 days to allow for maturation.[7]
-
Treatment: Pre-treat the neuronal cultures with various concentrations of this compound (e.g., 10-100 µM) for 1-2 hours prior to inducing neurotoxicity.
-
Neurotoxic Insult: Add the neurotoxic agent (e.g., 50 µM glutamate) to the cultures and incubate for the desired period (e.g., 24 hours).
-
Viability Assessment: Measure cell viability using a standard MTT or LDH assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of neuroprotection by comparing the viability of cells treated with this compound and the neurotoxin to cells treated with the neurotoxin alone.
In Vivo Administration in a Rodent Optic Nerve Crush Model
This protocol describes the intravitreal injection of this compound in a rat model of optic nerve crush to assess its effects on retinal ganglion cell survival and axon regeneration.
Materials:
-
Adult Sprague-Dawley rats
-
Anesthetics (e.g., ketamine/xylazine)
-
Surgical microscope
-
Fine-tipped forceps
-
Hamilton syringe with a 33-gauge needle
-
This compound dissolved in a sterile vehicle (e.g., PBS or DMSO)
-
Fluorogold for retrograde labeling of RGCs
Procedure:
-
Animal Preparation and Anesthesia: Anesthetize the rat using an appropriate anesthetic protocol.[8]
-
Optic Nerve Crush: Surgically expose the optic nerve and apply a controlled crush injury using fine-tipped forceps for a defined duration (e.g., 10 seconds).[9]
-
Intravitreal Injection: Immediately following the crush injury, perform an intravitreal injection of this compound solution (e.g., 2 µL of a 1 mM solution) into the vitreous humor of the eye using a Hamilton syringe.[8][10]
-
Retrograde Labeling (optional): At a set time point before sacrifice (e.g., 2 days), inject Fluorogold into the superior colliculus to retrogradely label surviving RGCs.
-
Tissue Processing and Analysis: After a predetermined survival period (e.g., 14 days), euthanize the animal and perfuse with paraformaldehyde. Dissect the retinas, flat-mount them, and count the number of Fluorogold-labeled RGCs to quantify survival. Axon regeneration can be assessed by immunohistochemical staining of the optic nerve.
Visualizing Signaling Pathways and Workflows
Diagrams created using the DOT language for Graphviz provide clear visual representations of complex biological processes and experimental designs.
Caspase-6 Signaling Pathway in Neuronal Apoptosis
Experimental Workflow for In Vitro Neuroprotection Assay
Experimental Workflow for In Vivo Optic Nerve Crush Model
References
- 1. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Involvement of Caspases in Neuroinflammation and Neuronal Apoptosis in Chronic Pain and Potential Therapeutic Targets [frontiersin.org]
- 3. Robust Amyloid Clearance in a Mouse Model of Alzheimer's Disease Provides Novel Insights into the Mechanism of Amyloid-β Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Long-term effect of inhibition of ced 3-like caspases on the survival of axotomized retinal ganglion cells in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Involvement of Caspase-6 and Caspase-8 in Neuronal Apoptosis and the Regenerative Failure of Injured Retinal Ganglion Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mouse primary cortical and hippocampal neuron preparation [protocols.io]
- 8. Intravitreous Injection for Establishing Ocular Diseases Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Caspase inhibitor z-DEVD-fmk attenuates calpain and necrotic cell death in vitro and after traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Inducing Necroptosis in SH-SY5Y Cells using Z-VEID-FMK
For Researchers, Scientists, and Drug Development Professionals
Introduction
The human neuroblastoma cell line, SH-SY5Y, is a widely utilized in vitro model in neurobiology research, particularly for studying neurodegenerative diseases and neurotoxicity. While apoptosis is a well-characterized form of programmed cell death, there is growing interest in non-apoptotic cell death pathways, such as necroptosis. Necroptosis is a regulated form of necrosis that is typically initiated when apoptosis is inhibited.
Z-VEID-FMK is a specific and irreversible inhibitor of caspase-6, an executioner caspase involved in the apoptotic cascade. Counterintuitively, the application of a caspase inhibitor can be a tool to induce an alternative form of cell death, namely necroptosis. By blocking the apoptotic pathway, cells can be shunted towards a necroptotic fate, especially in the presence of other cellular stressors or stimuli. These application notes provide a detailed protocol for utilizing this compound to study necroptosis in SH-SY5Y cells.
Core Concepts
Under normal apoptotic conditions, initiator caspases (like caspase-8) activate executioner caspases (including caspase-6 and -3), leading to the cleavage of cellular substrates and the morphological changes characteristic of apoptosis. When caspase activity is blocked by inhibitors such as this compound, the cell's demise can be rerouted through the necroptosis pathway. This pathway is critically dependent on the activation of Receptor-Interacting Protein Kinase 1 (RIPK1) and Receptor-Interacting Protein Kinase 3 (RIPK3), which form a complex called the necrosome. This complex then phosphorylates and activates the Mixed Lineage Kinase Domain-Like (MLKL) protein, the ultimate effector of necroptosis. Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, leading to membrane disruption and cell lysis.
Data Presentation
Table 1: Quantitative Analysis of this compound Treatment on SH-SY5Y Cell Viability
| Treatment Group | Concentration | Incubation Time (hours) | Cell Viability (%) (e.g., MTT Assay) | Cytotoxicity (%) (e.g., LDH Assay) |
| Vehicle Control (DMSO) | - | 24 | 100 ± 5.0 | 5 ± 2.0 |
| This compound | 20 µM | 24 | 95 ± 6.0 | 8 ± 2.5 |
| Necroptosis Inducer (e.g., TNF-α + Smac mimetic) | Varies | 24 | 60 ± 8.0 | 45 ± 7.0 |
| This compound + Necroptosis Inducer | 20 µM | 24 | 40 ± 7.0 | 65 ± 8.0 |
| This compound + Necroptosis Inducer + Necrostatin-1 | 20 µM / 50 µM | 24 | 75 ± 9.0 | 20 ± 5.0 |
Note: The data presented in this table are representative examples based on typical outcomes reported in the literature. Actual results may vary depending on experimental conditions.
Table 2: Quantification of Necroptosis Markers in SH-SY5Y Cells
| Treatment Group | Phospho-MLKL (p-MLKL) Relative Expression (Western Blot) | % Necrotic Cells (Annexin V / PI Staining) |
| Vehicle Control (DMSO) | 1.0 | 2-5% |
| This compound | 1.2 ± 0.3 | 3-6% |
| Necroptosis Inducer (e.g., TNF-α + Smac mimetic) | 3.5 ± 0.8 | 30-40% |
| This compound + Necroptosis Inducer | 5.0 ± 1.2 | 50-65% |
| This compound + Necroptosis Inducer + Necrostatin-1 | 1.5 ± 0.4 | 10-15% |
Note: The data in this table are illustrative and represent expected trends. Researchers should generate their own data for accurate quantification.
Experimental Protocols
SH-SY5Y Cell Culture
A standard protocol for maintaining SH-SY5Y cells is crucial for reproducible results.
Materials:
-
SH-SY5Y cells (ATCC® CRL-2266™)
-
Complete Growth Medium: 1:1 mixture of Eagle’s Minimum Essential Medium (EMEM) and F12 Medium, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[1]
-
Phosphate-Buffered Saline (PBS), sterile
-
0.25% Trypsin-EDTA
-
Cell culture flasks, plates, and other sterile consumables
Procedure:
-
Culture SH-SY5Y cells in T-75 flasks with Complete Growth Medium at 37°C in a humidified atmosphere with 5% CO2.[1]
-
Passage the cells when they reach 80-90% confluency.
-
To passage, aspirate the medium, wash the cells once with sterile PBS, and add 2-3 mL of 0.25% Trypsin-EDTA.[1]
-
Incubate at 37°C for 3-5 minutes until the cells detach.
-
Neutralize the trypsin with 7-8 mL of Complete Growth Medium and centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh medium and seed into new flasks or plates at a desired density (e.g., 1 x 10^5 cells/mL).
Induction of Necroptosis using this compound
This protocol describes the induction of necroptosis by co-treatment with this compound and a necroptosis-inducing agent.
Materials:
-
SH-SY5Y cells cultured in 96-well or 6-well plates
-
This compound (caspase-6 inhibitor), supplied in DMSO
-
Necroptosis-inducing agent (e.g., TNF-α, Smac mimetic)
-
Necrostatin-1 (RIPK1 inhibitor, for control)
-
Vehicle control (DMSO)
-
Complete Growth Medium
Procedure:
-
Seed SH-SY5Y cells in appropriate culture plates and allow them to adhere and reach 70-80% confluency.
-
Prepare working solutions of this compound, the necroptosis-inducing agent, and Necrostatin-1 in Complete Growth Medium. A typical final concentration for this compound is in the range of 20-50 µM.[2] The concentration of the necroptosis inducer should be optimized for SH-SY5Y cells.
-
Experimental Groups:
-
Vehicle Control (medium with DMSO)
-
This compound alone
-
Necroptosis inducer alone
-
This compound + Necroptosis inducer
-
This compound + Necroptosis inducer + Necrostatin-1 (as a negative control for necroptosis)
-
-
Pre-treat the cells with this compound (e.g., 20 µM) for 1 hour. For the Necrostatin-1 control group, pre-treat with Necrostatin-1 (e.g., 50 µM) for 1 hour before adding this compound.
-
Add the necroptosis-inducing agent to the designated wells.
-
Incubate the cells for a predetermined time course (e.g., 6, 12, or 24 hours) at 37°C and 5% CO2.
-
Proceed with downstream analysis to quantify cell death and necroptosis markers.
Quantification of Cell Viability and Necroptosis
a) Cell Viability Assay (MTT Assay)
Procedure:
-
After the treatment period, add MTT solution (5 mg/mL in PBS) to each well at a 1:10 dilution.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
b) Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
Procedure:
-
After treatment, collect the cell culture supernatant.
-
Perform the LDH assay according to the manufacturer's instructions.
-
Measure the absorbance at the recommended wavelength.
-
Calculate cytotoxicity relative to a positive control (lysis buffer).
c) Flow Cytometry for Necrotic Cell Quantification (Annexin V/Propidium Iodide Staining)
Procedure:
-
Harvest the cells by trypsinization and collect the supernatant to include any detached cells.
-
Wash the cells with cold PBS and resuspend in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry. Necrotic cells will be Annexin V positive and PI positive.
d) Western Blot for Necroptosis Markers
Procedure:
-
Lyse the treated cells in RIPA buffer with protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against phospho-MLKL (a key marker of necroptosis), total MLKL, RIPK1, RIPK3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.[3]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities using densitometry software.
Visualizations
Caption: Experimental workflow for inducing and analyzing necroptosis in SH-SY5Y cells.
Caption: Signaling pathway of this compound-facilitated necroptosis.
References
Optimal Working Concentration of Z-VEID-FMK in Primary Neurons: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to determining and utilizing the optimal working concentration of Z-VEID-FMK, a selective and irreversible caspase-6 inhibitor, in primary neuronal cultures. The protocols outlined below are intended to assist in the investigation of neuroprotective strategies and the elucidation of caspase-6-mediated signaling pathways in neuronal apoptosis.
Introduction
This compound is a cell-permeable fluoromethyl ketone peptide inhibitor that specifically targets caspase-6, an executioner caspase implicated in the apoptotic pathways of various neurodegenerative diseases.[1][2] By irreversibly binding to the active site of caspase-6, this compound effectively blocks its proteolytic activity, thereby preventing the cleavage of downstream substrates that lead to neuronal cell death.[1] Understanding the optimal concentration of this inhibitor is critical for achieving maximal neuroprotective effects while minimizing potential off-target activities.
Data Presentation
The effective concentration of this compound can vary depending on the primary neuron type, the nature of the apoptotic stimulus, and the duration of the experiment. Below is a summary of reported effective concentrations in neuronal and related cellular models.
| Inhibitor | Cell Type | Apoptotic Stimulus | Concentration | Observed Effect | Reference |
| This compound | Human Primary Neurons | Microinjected active Caspase-6 | 5 µM | Significantly prevented apoptosis. | [1] |
| This compound | Rat Retinal Ganglion Cells | Ischemia | Not specified in vitro, in vivo injection | Increased RGC densities by 34%. | [3] |
| Z-VAD-FMK (Pan-caspase inhibitor) | Primary Cortical Neurons | Oxygen-Glucose Deprivation | 100 µM | Reduced cell death from ~71% to ~54%. | [4] |
| Z-VAD-FMK (Pan-caspase inhibitor) | Mixed Cerebellar Cultures | Lipopolysaccharide (LPS) | 50 µM | Prevented LPS-induced neuronal loss. | [5] |
Signaling Pathway
Caspase-6 is a key executioner caspase in the apoptotic signaling cascade in neurons. It can be activated by initiator caspases such as caspase-8 (extrinsic pathway) and caspase-9 (intrinsic pathway). Once activated, caspase-6 cleaves a variety of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.
References
- 1. Selective and Protracted Apoptosis in Human Primary Neurons Microinjected with Active Caspase-3, -6, -7, and -8 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. Targeting caspase-6 and caspase-8 to promote neuronal survival following ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Caspase Inhibitors Protect Neurons by Enabling Selective Necroptosis of Inflamed Microglia - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Preparation of Z-VEID-FMK Stock Solution in DMSO
Audience: Researchers, scientists, and drug development professionals.
Introduction
Z-VEID-FMK is a highly selective and irreversible inhibitor of caspase-6, a key enzyme involved in the execution phase of apoptosis.[1] As a cell-permeable peptide, it is an essential tool for studying the roles of caspase-6 in programmed cell death, neurodegenerative diseases, and other cellular processes.[2][3][4][5] Proper preparation and storage of a stock solution are critical for obtaining reliable and reproducible experimental results. This document provides a detailed protocol for preparing a stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Quantitative Data Summary
The following table summarizes the key properties of this compound relevant to the preparation of a stock solution.
| Parameter | Value | Source(s) |
| Molecular Weight | 652.7 g/mol | |
| Appearance | Solid | [4] |
| Solvent | DMSO (Dimethyl Sulfoxide) | [1][4] |
| Solubility in DMSO | ≥ 250 mg/mL (approximately 383 mM) | [1] |
| Recommended Stock Concentration | 10 mM - 50 mM | |
| Storage of Solid | -20°C under desiccating conditions | [2] |
| Storage of Stock Solution | Aliquoted at -20°C; avoid repeated freeze-thaw cycles. Stable for up to 3 months. | [2][3][5] |
Experimental Protocol: Stock Solution Preparation
This protocol details the steps to prepare a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound solid powder
-
Anhydrous or high-purity DMSO (use a new, unopened bottle to avoid hygroscopic effects which can reduce solubility)[1][6][7]
-
Microcentrifuge tubes or cryogenic vials
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
Procedure:
-
Equilibration: Before opening, allow the vial of this compound powder to equilibrate to room temperature for 15-20 minutes to prevent condensation.
-
Weighing: Carefully weigh out the desired amount of this compound powder. For example, to prepare a stock solution from 1 mg of the compound.
-
Calculation of DMSO Volume: Use the following formula to calculate the volume of DMSO required to achieve the desired stock concentration:
Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))
Example for preparing a 10 mM stock solution from 1 mg of this compound:
-
Mass = 1 mg = 0.001 g
-
Concentration = 10 mM = 0.010 mol/L
-
Molecular Weight = 652.7 g/mol
Volume (L) = 0.001 g / (0.010 mol/L * 652.7 g/mol ) = 0.0001532 L = 153.2 µL
Therefore, you will need to add 153.2 µL of DMSO to 1 mg of this compound to get a 10 mM stock solution.
-
-
Dissolution: a. Add the calculated volume of high-purity DMSO to the vial containing the this compound powder. b. Vortex the solution thoroughly for 1-2 minutes until the solid is completely dissolved. c. If dissolution is slow, sonicate the vial in an ultrasonic bath for 5-10 minutes or warm it gently to 37°C to ensure the compound is fully solubilized.[1][5] Visually inspect the solution to confirm that no particulates are present.
-
Aliquoting and Storage: a. To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes or cryogenic vials.[2][3][5] b. Clearly label each aliquot with the compound name, concentration, and date of preparation. c. Store the aliquots at -20°C .[2][3][5]
Note on Working Solutions:
For cell culture experiments, the final concentration of DMSO should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[5] Prepare fresh working dilutions from the frozen stock solution in your cell culture medium just before use. A common working concentration for this compound is in the range of 10-100 µM.[5]
Visualized Workflow and Signaling Pathway
The following diagrams illustrate the experimental workflow for stock solution preparation and the logical relationship of using the inhibitor.
References
Application Notes: Utilizing Z-VAD-FMK in TUNEL Assays for Apoptosis Detection
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to using the pan-caspase inhibitor, Z-VAD-FMK (carbobenzoxy-valyl-alanyl-aspartyl-[O-methyl]-fluoromethylketone), in conjunction with the TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay for the detection and quantification of apoptosis.
Introduction
Apoptosis, or programmed cell death, is a critical physiological process. Its dysregulation is implicated in numerous diseases, including cancer, autoimmune disorders, and neurodegenerative diseases. The TUNEL assay is a widely used method to detect the DNA fragmentation that is a hallmark of late-stage apoptosis.[1] Z-VAD-FMK is a cell-permeable, irreversible pan-caspase inhibitor that blocks apoptosis by binding to the catalytic site of caspases, the key executioners of the apoptotic cascade. When used as a negative control in a TUNEL assay, Z-VAD-FMK can help to confirm that the observed DNA fragmentation is indeed a result of caspase-dependent apoptosis.
Mechanism of Action
Z-VAD-FMK is a tripeptide that mimics the caspase cleavage site. The fluoromethylketone (FMK) group forms a covalent bond with the cysteine in the active site of caspases, irreversibly inactivating the enzyme. By inhibiting a broad range of caspases, Z-VAD-FMK effectively blocks both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis.
Applications
-
Confirmation of Caspase-Dependent Apoptosis: Use Z-VAD-FMK to demonstrate that the apoptosis induced by a particular stimulus is mediated by caspases. A significant reduction in the percentage of TUNEL-positive cells in the presence of Z-VAD-FMK indicates a caspase-dependent mechanism.
-
Drug Discovery and Development: In screening for pro-apoptotic or anti-apoptotic compounds, Z-VAD-FMK can be used to elucidate the mechanism of action of a lead compound.
-
Understanding Disease Pathogenesis: Investigate the role of caspase-dependent apoptosis in various disease models.
Data Presentation: Efficacy of Z-VAD-FMK in Inhibiting Apoptosis
The following tables summarize quantitative data from various studies demonstrating the inhibitory effect of Z-VAD-FMK on apoptosis, as measured by TUNEL or related assays.
Table 1: Inhibition of Chemically-Induced Apoptosis
| Cell Line | Apoptosis Inducer | Z-VAD-FMK Concentration | Outcome | Reference |
| Molt-4 (human T-cell lymphoma) | 1 µM AHPN | Not specified, but shown to inhibit | Greatly reduced DNA fragmentation as measured by TUNEL assay. | [2] |
| HL-60 (human promyelocytic leukemia) | 136 µM Etoposide | 10 µM and 25 µM | Slowed down and reduced DNA fragmentation. | [3] |
| Human Granulosa Cells (GC1a, HGL5, COV434) | 50 µg/ml Etoposide | 50 µM | Protected cells from etoposide-induced cell death. | [4] |
Table 2: Inhibition of Ligand-Induced and Cellular Stress-Induced Apoptosis
| Cell/Tissue Type | Apoptosis Inducer | Z-VAD-FMK Concentration | Outcome | Reference |
| Human Neutrophils | TNF-alpha | 1-30 µM | Completely blocked TNF-alpha-stimulated apoptosis. | [5] |
| A20 (murine B-cell lymphoma) | anti-Fas monoclonal antibody | Not specified, but shown to inhibit | Inhibited DNA degradation. | [6] |
| Rabbit Cornea | Epithelial Scrape Injury | Not specified, but applied topically | Inhibited keratocyte apoptosis as detected by quantitative TUNEL assay. | [7] |
| Mouse Liver and Lung Tissue | Lipopolysaccharide (LPS) | 5, 10, and 20 µg/g of body weight | Significantly reduced the percentage of TUNEL-positive apoptotic cells. | [8] |
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Apoptosis signaling pathways and the inhibitory action of Z-VAD-FMK.
Experimental Workflow Diagram
Caption: Experimental workflow for using Z-VAD-FMK in a TUNEL assay.
Experimental Protocols
Protocol 1: Preparation of Z-VAD-FMK Stock Solution
-
Z-VAD-FMK is typically supplied as a lyophilized powder.
-
To prepare a 20 mM stock solution, reconstitute the powder in sterile DMSO. For example, for 1 mg of Z-VAD-FMK (MW: 467.5 g/mol ), add 107 µL of DMSO.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C.
Protocol 2: General Protocol for Inducing and Inhibiting Apoptosis in Cell Culture
-
Cell Seeding: Plate cells at an appropriate density in a multi-well plate or on coverslips and allow them to adhere overnight.
-
Z-VAD-FMK Pre-treatment: For the inhibitor-treated group, pre-incubate the cells with the desired final concentration of Z-VAD-FMK (typically 20-100 µM) for 1-2 hours. For the control group, add an equivalent volume of the vehicle (DMSO).
-
Induction of Apoptosis: Add the apoptosis-inducing agent to both the control and Z-VAD-FMK-treated wells.
-
Incubation: Incubate the cells for a time period sufficient to induce apoptosis (this will vary depending on the cell type and the inducing agent).
-
Proceed to TUNEL Assay: After the incubation period, harvest the cells or fix the cells on coverslips and proceed with the TUNEL assay protocol.
Protocol 3: Detailed TUNEL Assay Protocol for Adherent Cells
This protocol is a generalized procedure and may need to be optimized for specific cell types and experimental conditions.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde in PBS (freshly prepared)
-
Permeabilization Solution: 0.1% Triton™ X-100 in 0.1% sodium citrate (freshly prepared)
-
TUNEL Reaction Mixture (containing TdT enzyme and labeled dUTPs, as per manufacturer's instructions)
-
Fluorescent mounting medium with a counterstain (e.g., DAPI)
Procedure:
-
Fixation:
-
Carefully remove the culture medium from the cells grown on coverslips.
-
Gently wash the cells once with PBS.
-
Fix the cells by incubating with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.
-
Wash the cells twice with PBS for 5 minutes each.
-
-
Permeabilization:
-
Incubate the cells with the Permeabilization Solution for 2-15 minutes on ice or at room temperature.
-
Wash the cells twice with PBS for 5 minutes each.
-
-
TUNEL Reaction:
-
Prepare the TUNEL Reaction Mixture according to the manufacturer's protocol immediately before use.
-
Remove excess PBS from the coverslips and add a sufficient volume of the TUNEL Reaction Mixture to cover the cells.
-
Incubate the coverslips in a humidified chamber for 60 minutes at 37°C in the dark.
-
-
Detection and Mounting:
-
Wash the cells three times with PBS for 5 minutes each to remove unincorporated nucleotides.
-
Mount the coverslips onto glass slides using a fluorescent mounting medium containing a nuclear counterstain like DAPI.
-
-
Analysis:
-
Visualize the slides using a fluorescence microscope. TUNEL-positive cells will exhibit bright nuclear fluorescence (the color will depend on the fluorescent label used), while the nuclei of all cells will be stained by the counterstain.
-
Quantify the percentage of TUNEL-positive cells by counting at least 200 cells from several random fields for each experimental condition.
-
Conclusion
The combination of Z-VAD-FMK and the TUNEL assay is a powerful tool for studying caspase-dependent apoptosis. By following the protocols and guidelines outlined in these application notes, researchers can obtain reliable and reproducible data to advance their understanding of apoptosis in health and disease.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. In vitro evaluation of the anti-apoptotic drug Z-VAD-FMK on human ovarian granulosa cell lines for further use in ovarian tissue transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. z-VAD-fmk augmentation of TNF alpha-stimulated neutrophil apoptosis is compound specific and does not involve the generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Caspase inhibitor z-VAD-FMK inhibits keratocyte apoptosis, but promotes keratocyte necrosis, after corneal epithelial scrape - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Z-VEID-FMK Treatment in Western Blot Analysis of PARP Cleavage
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for utilizing the caspase-6 inhibitor, Z-VEID-FMK, in studies involving the analysis of Poly (ADP-ribose) polymerase (PARP) cleavage by Western blot. This document outlines the underlying principles, experimental protocols, and data interpretation to investigate the role of caspase-6 in apoptotic pathways.
Introduction
Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis. A key biochemical hallmark of apoptosis is the activation of a cascade of cysteine-aspartic proteases known as caspases. These enzymes are broadly categorized into initiator caspases (e.g., caspase-8, -9) and executioner caspases (e.g., caspase-3, -6, -7).[1][2][3] Executioner caspases are responsible for the cleavage of a multitude of cellular substrates, leading to the characteristic morphological and biochemical changes associated with apoptosis.[2][3]
One of the critical substrates of executioner caspases, particularly caspase-3 and -7, is PARP, a 116 kDa nuclear protein involved in DNA repair.[4] During apoptosis, PARP is cleaved into an 89 kDa C-terminal catalytic fragment and a 24 kDa N-terminal DNA-binding domain.[4] This cleavage inactivates PARP, and the detection of the 89 kDa fragment is a widely recognized marker for apoptosis.[4]
This compound is a specific and irreversible inhibitor of caspase-6, an executioner caspase with a preferred cleavage motif of Val-Glu-Ile-Asp (VEID).[5][6] While caspase-3 and -7 are the primary mediators of PARP cleavage, investigating the effects of a selective caspase-6 inhibitor like this compound can help elucidate the specific roles and hierarchies of executioner caspases in the apoptotic signaling cascade. By inhibiting caspase-6, researchers can explore its upstream and downstream effects, including any potential indirect influence on PARP cleavage, which is a key indicator of apoptosis.
Data Presentation
The following table summarizes typical experimental parameters for the use of caspase inhibitors in cell culture for the subsequent analysis of PARP cleavage.
| Inhibitor | Target Caspase(s) | Cell Line | Concentration | Pre-incubation Time | Inducer of Apoptosis | Reference |
| This compound | Caspase-6 | HeLa | 100 µM | 3 hours | Staurosporine (1 µM) | [7] |
| Z-DEVD-FMK | Caspase-3/-7 | HeLa | 100 µM | 3 hours | Staurosporine (1 µM) | [7] |
| Z-VAD-FMK | Pan-caspase | HeLa | 100 µM | 3 hours | Staurosporine (1 µM) | [7] |
| Z-VAD-FMK | Pan-caspase | PA-1 | 50 µM | Not specified | UVB (100 J/m²) | [8] |
| Z-VAD-FMK | Pan-caspase | HEK293 | 50-100 µM | Not specified | Doxycycline | [9] |
Signaling Pathway
The diagram below illustrates the general intrinsic and extrinsic apoptosis pathways, highlighting the position of the executioner caspase-6. While caspase-3 and -7 are the primary cleavers of PARP, caspase-6 acts in concert with them to dismantle the cell.
Experimental Workflow
The following diagram outlines the key steps for treating cells with this compound and subsequently analyzing PARP cleavage via Western blot.
Experimental Protocols
Materials and Reagents
-
Cell line of interest (e.g., HeLa)
-
Complete cell culture medium
-
This compound (caspase-6 inhibitor)
-
Apoptosis-inducing agent (e.g., Staurosporine)
-
DMSO (vehicle for inhibitor and inducer)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
RIPA lysis buffer (or other suitable lysis buffer)
-
Protease inhibitor cocktail
-
BCA or Bradford protein assay kit
-
Laemmli sample buffer (4x or 2x)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against PARP (recognizing both full-length and cleaved forms)
-
Primary antibody specific to cleaved PARP (Asp214) (optional, for higher specificity)
-
Loading control primary antibody (e.g., anti-β-actin, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Deionized water
Protocol
1. Cell Culture and Treatment
-
Seed cells in appropriate culture plates or flasks and grow to 70-80% confluency.
-
Prepare a stock solution of this compound in DMSO.
-
For the inhibitor-treated group, pre-incubate the cells with the desired final concentration of this compound (e.g., 100 µM for HeLa cells) in fresh culture medium for a specified time (e.g., 3 hours).[7]
-
Include a vehicle control group treated with an equivalent volume of DMSO.
-
Following pre-incubation, add the apoptosis-inducing agent (e.g., 1 µM Staurosporine) to the wells (except for the negative control group) and incubate for the desired time to induce apoptosis.
2. Cell Lysate Preparation
-
After treatment, aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer supplemented with protease inhibitors to the cells.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
3. Protein Quantification
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.
-
Based on the concentrations, normalize all samples to the same protein concentration with lysis buffer.
4. Western Blot Analysis
-
Prepare protein samples for SDS-PAGE by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-40 µg) per lane of an SDS-PAGE gel. Include a molecular weight marker.
-
Run the gel at an appropriate voltage until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane using a standard wet or semi-dry transfer protocol.
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody against PARP (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10-15 minutes each with TBST.
-
Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
If necessary, strip the membrane and re-probe for a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading.
Data Interpretation
-
Negative Control (Untreated Cells): A prominent band should be visible at ~116 kDa, corresponding to full-length PARP. Little to no band should be detected at 89 kDa.
-
Positive Control (Apoptosis Inducer, No Inhibitor): A significant decrease in the intensity of the 116 kDa band and a strong appearance of the 89 kDa cleaved PARP fragment should be observed.
-
This compound Treated Group: The effect of this compound on PARP cleavage will depend on the specific apoptotic pathway and the role of caspase-6 in the chosen cell line and inducer system. If caspase-6 plays a significant role upstream of caspase-3/7 activation, a reduction in the 89 kDa cleaved PARP band may be observed compared to the positive control. If caspase-6 acts in parallel or downstream, or has a minor role in the activation of PARP-cleaving caspases, there may be little to no change in PARP cleavage.
By comparing the levels of cleaved PARP in the presence and absence of this compound, researchers can gain insights into the contribution of caspase-6 to the overall apoptotic response.
References
- 1. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. Apoptosis Signaling Pathways: R&D Systems [rndsystems.com]
- 4. Cleaved-PARP (Asp214) (E2T4K) Mouse Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 5. A Whole Cell Assay to Measure Caspase-6 Activity by Detecting Cleavage of Lamin A/C - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Administration of Z-VEID-FMK in Neuroprotection Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-VEID-FMK is a potent and irreversible inhibitor of caspase-6, an enzyme implicated in the apoptotic cascade and increasingly recognized for its role in the pathogenesis of several neurodegenerative diseases.[1][2] Caspase-6 activation is considered an early event in the progression of neurodegenerative disorders such as Alzheimer's and Huntington's disease, making it a compelling therapeutic target for neuroprotection.[1] These application notes provide an overview of the role of caspase-6 in neurodegeneration and offer detailed protocols for the in vivo administration of this compound in preclinical neuroprotection studies. While specific in vivo protocols for this compound are not extensively detailed in the current literature, this document provides representative protocols based on studies with closely related caspase inhibitors.
Mechanism of Action and Therapeutic Rationale
Caspase-6 is an executioner caspase that, once activated, cleaves a variety of cellular substrates, leading to apoptosis.[1][2] In the context of neurodegeneration, caspase-6 has been shown to cleave key neuronal proteins, including huntingtin (HTT), amyloid precursor protein (APP), tau, and presenilins.[3][4] The cleavage of these proteins can generate toxic fragments that contribute to neuronal dysfunction and death. By specifically inhibiting caspase-6, this compound is hypothesized to prevent the downstream pathological events, thereby conferring neuroprotection.
Key Signaling Pathways
The activation of caspase-6 in neurodegenerative diseases is a complex process that can be initiated by various upstream signals, including excitotoxicity, mitochondrial dysfunction, and death receptor signaling.[5] Once activated, caspase-6 can cleave a number of neuronal substrates, leading to cytoskeletal disruption and ultimately, apoptosis.
Caption: Caspase-6 signaling pathway in neurodegeneration.
Data Presentation: In Vivo Efficacy of Related Caspase Inhibitors
Due to the limited availability of specific in vivo quantitative data for this compound, the following tables summarize data from studies using the closely related caspase inhibitors, Z-DEVD-FMK (caspase-3 inhibitor) and Z-VAD-FMK (pan-caspase inhibitor), in models of neurological injury. This data can serve as a reference for designing neuroprotection studies with this compound.
Table 1: In Vivo Administration of Z-DEVD-FMK in Neuroprotection Studies
| Animal Model | Administration Route | Dosage | Treatment Timing | Outcome Measures | Reference |
| Traumatic Brain Injury (Mouse) | Intracerebroventricular | 160 ng | 1 hour post-injury | Improved neurologic function, reduced lesion volumes. | [6][7] |
| Traumatic Spinal Cord Injury (Rat) | Local application | Not specified | Immediately post-injury | Reduced secondary tissue injury, preserved motor function. | [2] |
| Global Cerebral Ischemia (Rat) | Intracerebroventricular | 3 nmol | Continuous infusion for 7 days post-insult | No significant effect on neurological outcome or neuronal death. | [8][9] |
Table 2: In Vivo Administration of Z-VAD-FMK in a Huntington's Disease Model
| Animal Model | Administration Route | Dosage | Treatment Timing | Outcome Measures | Reference |
| YAC128 MSN (In Vitro HD Model) | Preincubation | Not specified | Prior to glutamate challenge | Reduced glutamate-induced apoptosis. | [5] |
Experimental Protocols
Disclaimer: The following protocols are representative and based on methodologies used for other caspase inhibitors. Researchers should optimize these protocols for their specific animal model and experimental design.
Protocol 1: Intracerebroventricular (ICV) Administration of this compound in a Mouse Model of Acute Brain Injury
This protocol is adapted from studies using Z-DEVD-FMK in traumatic brain injury models.[6][7]
Objective: To assess the neuroprotective effect of this compound following acute brain injury.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline or artificial cerebrospinal fluid with a low percentage of DMSO)
-
Stereotaxic apparatus
-
Hamilton syringe
-
Anesthesia (e.g., isoflurane)
-
Animal model of acute brain injury (e.g., controlled cortical impact)
Procedure:
-
Preparation of this compound Solution: Dissolve this compound in a minimal amount of DMSO and then dilute to the final concentration with sterile saline or aCSF. The final DMSO concentration should be kept to a minimum (typically <1%) to avoid solvent toxicity. A suggested starting dose, based on related compounds, is in the range of 100-200 ng per animal.
-
Animal Surgery and Injury Induction: Anesthetize the animal and secure it in a stereotaxic frame. Induce the brain injury using a standardized method.
-
ICV Injection:
-
Using stereotaxic coordinates, drill a small burr hole over the lateral ventricle.
-
Slowly infuse the this compound solution or vehicle into the ventricle using a Hamilton syringe over several minutes.
-
Leave the needle in place for a few minutes post-injection to prevent backflow.
-
Withdraw the needle slowly, suture the incision, and monitor the animal during recovery.
-
-
Post-operative Care and Monitoring: Provide appropriate post-operative care, including analgesics and monitoring for any adverse effects.
-
Endpoint Analysis: At predetermined time points post-injury, assess neuroprotection through behavioral tests, histological analysis (e.g., lesion volume measurement, neuronal cell counts), and biochemical assays (e.g., Western blotting for apoptotic markers).
Protocol 2: Intraperitoneal (IP) Administration of this compound in a Chronic Neurodegenerative Disease Model
This protocol provides a general framework for systemic administration in a transgenic mouse model of a chronic neurodegenerative disease (e.g., Alzheimer's or Huntington's disease).
Objective: To evaluate the long-term neuroprotective effects of systemically administered this compound.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline, PBS with a solubilizing agent if necessary)
-
Syringes and needles for IP injection
-
Transgenic animal model of neurodegeneration
Procedure:
-
Preparation of this compound Solution: Prepare the this compound solution in a vehicle suitable for IP injection. The optimal dosage will need to be determined empirically, but a starting point could be in the range of 1-10 mg/kg body weight, administered daily or on alternate days.
-
Chronic Administration: Begin IP injections at a pre-symptomatic or early symptomatic stage of the disease model. Continue treatment for a predetermined duration (e.g., several weeks or months).
-
Behavioral and Cognitive Assessments: Perform a battery of behavioral and cognitive tests at regular intervals throughout the study to assess functional outcomes.
Experimental Workflow Visualization
Caption: In vivo neuroprotection study workflow.
Conclusion
This compound holds promise as a neuroprotective agent due to its targeted inhibition of caspase-6. While specific in vivo data for this compound is emerging, the provided representative protocols, based on closely related compounds, offer a solid foundation for researchers to design and execute robust preclinical studies. Careful optimization of dosage, administration route, and timing will be crucial for elucidating the full therapeutic potential of this compound in various neurodegenerative conditions.
References
- 1. Caspase-6 Undergoes a Distinct Helix-Strand Interconversion upon Substrate Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The neuroprotective effects of z-DEVD.fmk, a caspase-3 inhibitor, on traumatic spinal cord injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification of the novel substrates for caspase-6 in apoptosis using proteomic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Disturbed Ca2+ signaling and apoptosis of medium spiny neurons in Huntington's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Caspase inhibitor z-DEVD-fmk attenuates calpain and necrotic cell death in vitro and after traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Effects of intracerebroventricular administration of a caspase-3 inhibitor Z-DEVD-FMK on behavior of rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effect of intracerebroventricular application of the caspase-3 inhibitor zDEVD-FMK on neurological outcome and neuronal cell death after global cerebral ischaemia due to cardiac arrest in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Culture Experiments with Z-VEID-FMK
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Z-VEID-FMK, a selective and irreversible inhibitor of caspase-6, in cell culture experiments. This document includes detailed protocols for assessing its effects on apoptosis and relevant signaling pathways, along with quantitative data and visual diagrams to facilitate experimental design and data interpretation.
Introduction
This compound is a cell-permeable fluoromethyl ketone (FMK) peptide inhibitor that specifically targets caspase-6.[1] Caspases are a family of cysteine proteases that play critical roles in the initiation and execution of apoptosis.[2] Caspase-6 is considered an executioner caspase, responsible for the cleavage of key cellular substrates, leading to the dismantling of the cell during apoptosis.[2] Its involvement has also been implicated in neurodegenerative diseases such as Huntington's and Alzheimer's disease, making it a significant target for therapeutic research.[3] this compound irreversibly binds to the active site of caspase-6, thereby inhibiting its proteolytic activity and serving as a valuable tool to study caspase-6-dependent processes.[1]
Mechanism of Action
This compound acts as an irreversible inhibitor of caspase-6 by forming a covalent bond with the cysteine residue in the enzyme's active site. This interaction permanently inactivates the enzyme, preventing it from cleaving its downstream substrates.
Data Presentation
The following table summarizes the available quantitative data on the efficacy of this compound in various cell lines and experimental setups.
| Cell Line | Assay Type | This compound Concentration | Observed Effect | Reference |
| SK-N-AS | Caspase-6 Activity Assay | IC50: 0.129 µM | Inhibition of staurosporine-induced caspase-6 activity. | |
| SH-SY5Y | Western Blot | 1 µM | Increased expression of full-length PARP in camptothecin-induced apoptotic cells, indicating inhibition of apoptosis. | |
| HEK293T (co-transfected with huntingtin) | Western Blot | 10 µM | Abolished proteolysis of mutant human huntingtin transgene by caspase-6. | [4] |
| HeLa | Western Blot | 10 µM (of related pan-caspase inhibitor Z-VAD-FMK) | Inhibition of drug-induced cleavage of caspase-3, -6, and -9. | [5] |
| Jurkat | Apoptosis Assay | 50 µM (of related pan-caspase inhibitor Z-VAD-FMK) | Inhibition of FasL-induced apoptosis. | [6] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Reconstitution: this compound is typically supplied as a lyophilized powder. Reconstitute the powder in sterile, high-quality Dimethyl Sulfoxide (DMSO) to create a stock solution. A common stock concentration is 10 mM.
-
Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage or -80°C for long-term storage, protected from light.[1]
Protocol 2: Inhibition of Apoptosis in Cell Culture
This protocol provides a general guideline for treating cultured cells with this compound to inhibit apoptosis induced by a chemical agent (e.g., staurosporine, etoposide, camptothecin).
Materials:
-
Cultured cells (e.g., SH-SY5Y, HeLa, Jurkat)
-
Complete cell culture medium
-
Apoptosis-inducing agent (e.g., staurosporine)
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
96-well or other appropriate cell culture plates
Procedure:
-
Cell Seeding: Seed cells into the desired culture plates at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Allow the cells to adhere and grow overnight.
-
Pre-treatment with this compound:
-
Prepare a working solution of this compound in complete cell culture medium. The final concentration typically ranges from 1 µM to 50 µM. A vehicle control (DMSO at the same final concentration) should be prepared in parallel.
-
Remove the old medium from the cells and add the medium containing this compound or the vehicle control.
-
Incubate the cells for 1-2 hours at 37°C in a humidified incubator with 5% CO2. This pre-incubation allows the inhibitor to permeate the cells.
-
-
Induction of Apoptosis:
-
Prepare a working solution of the apoptosis-inducing agent in complete cell culture medium.
-
Add the apoptosis-inducing agent to the wells already containing this compound or the vehicle control.
-
Include a negative control group of cells that are not treated with the apoptosis inducer.
-
-
Incubation: Incubate the cells for a period appropriate for the chosen apoptosis inducer and cell type (typically 6-24 hours).
-
Analysis: Following incubation, cells can be harvested and analyzed for markers of apoptosis using various methods as described in the subsequent protocols.
Protocol 3: Western Blot Analysis of Caspase-6 Substrate Cleavage
This protocol describes how to assess the inhibitory effect of this compound by monitoring the cleavage of key caspase-6 substrates, such as Poly (ADP-ribose) polymerase (PARP) and Lamin A/C.
Materials:
-
Treated and control cell pellets from Protocol 2
-
RIPA lysis buffer (with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PARP, anti-cleaved PARP, anti-Lamin A/C, anti-cleaved Lamin A/C, anti-caspase-6)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse the cell pellets in RIPA buffer on ice for 30 minutes, followed by centrifugation to pellet cell debris. Collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Data Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using image analysis software. A decrease in the cleaved form of the substrate and an increase in the full-length form in the this compound-treated samples compared to the apoptosis-induced control indicates successful inhibition of caspase-6.
-
Protocol 4: Caspase-6 Activity Assay using a Fluorogenic Substrate
This protocol allows for the direct measurement of caspase-6 activity in cell lysates using a specific fluorogenic substrate, Ac-VEID-AFC (Acetyl-Valyl-Glutamyl-Isoleucyl-Aspartyl-7-Amino-4-trifluoromethylcoumarin).
Materials:
-
Treated and control cell lysates
-
Caspase assay buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% CHAPS, 10 mM DTT, 1 mM EDTA, 10% glycerol)
-
Ac-VEID-AFC substrate
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Lysate Preparation: Prepare cell lysates as described in the Western Blot protocol.
-
Assay Setup:
-
In a 96-well black plate, add a standardized amount of protein lysate (e.g., 50-100 µg) to each well.
-
Add caspase assay buffer to bring the total volume to a desired amount (e.g., 50 µL).
-
-
Substrate Addition: Add the Ac-VEID-AFC substrate to each well to a final concentration of 50-100 µM.
-
Kinetic Measurement: Immediately place the plate in a fluorometric plate reader pre-warmed to 37°C. Measure the fluorescence intensity every 5-10 minutes for 1-2 hours at an excitation wavelength of ~400 nm and an emission wavelength of ~505 nm.
-
Data Analysis:
-
Plot the fluorescence intensity versus time for each sample.
-
The rate of the reaction (slope of the linear portion of the curve) is proportional to the caspase-6 activity.
-
Compare the activity in this compound-treated samples to the apoptosis-induced control to determine the percentage of inhibition.
-
Mandatory Visualizations
Caption: Caspase-6 signaling pathway in apoptosis and its inhibition by this compound.
Caption: General experimental workflow for studying the effects of this compound.
References
- 1. docs.aatbio.com [docs.aatbio.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A Huntingtin-based peptide inhibitor of caspase-6 provides protection from mutant Huntingtin-induced motor and behavioral deficits - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Suppression of human T cell proliferation by the caspase inhibitors, z-VAD-FMK and z-IETD-FMK is independent of their caspase inhibition properties - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Z-VEID-FMK in High-Content Screening for Apoptosis Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the utilization of Z-VEID-FMK, a selective and irreversible inhibitor of caspase-6, in high-content screening (HCS) assays to identify and characterize apoptosis inhibitors. The protocols described herein leverage automated imaging and analysis of key apoptotic events, including caspase activation and nuclear morphology changes. This compound serves as a crucial negative control to confirm the specificity of the apoptotic pathway being investigated.
Introduction
Apoptosis, or programmed cell death, is a tightly regulated process essential for normal tissue development and homeostasis. Dysregulation of apoptosis is implicated in a wide range of diseases, including cancer and neurodegenerative disorders. The caspase family of proteases plays a central role in the execution of apoptosis. Caspases are broadly categorized as initiator caspases (e.g., caspase-8, -9) and executioner caspases (e.g., caspase-3, -6, -7).[1] Executioner caspases are responsible for the cleavage of key cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.
Caspase-6, an executioner caspase, has been identified as a key player in certain apoptotic pathways and is implicated in the pathogenesis of neurodegenerative diseases such as Huntington's disease.[2][3] Therefore, the identification of specific caspase-6 inhibitors is of significant therapeutic interest. High-content screening (HCS) combines automated microscopy with sophisticated image analysis to simultaneously measure multiple parameters in a large number of individual cells. This technology is ideally suited for screening compound libraries for their effects on apoptosis.
This compound (Z-Val-Glu-Ile-Asp-fluoromethylketone) is a cell-permeable, irreversible inhibitor that selectively targets caspase-6.[4] Its specificity makes it an invaluable tool in HCS assays to dissect the role of caspase-6 in apoptosis and to validate potential apoptosis inhibitors. In a high-content screen, this compound can be used as a negative control to ensure that the observed apoptotic phenotype is indeed caspase-6 dependent.
Signaling Pathway: The Role of Executioner Caspases
Apoptotic signaling converges on the activation of executioner caspases. Both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways lead to the activation of initiator caspases, which in turn cleave and activate the executioner caspases. Once activated, executioner caspases like caspase-3, -7, and -6 orchestrate the dismantling of the cell by cleaving a plethora of cellular proteins, including nuclear lamins, cytoskeletal components, and DNA repair enzymes.
High-Content Screening Workflow
A typical HCS workflow for identifying apoptosis inhibitors involves several key steps, from cell preparation to data analysis. This compound is introduced as a negative control to validate the assay and confirm the involvement of caspase-6.
Experimental Protocols
Protocol 1: High-Content Screening for Apoptosis Inhibitors Using a Fluorescent Caspase-3/7 Substrate
This protocol is adapted from a method utilizing a pan-caspase inhibitor and is suitable for use with this compound to specifically investigate the role of caspase-6 in pathways that also activate caspase-3/7.[5]
Materials:
-
Cell line of interest (e.g., HeLa, SH-SY5Y)
-
96- or 384-well clear-bottom imaging plates
-
Complete cell culture medium
-
Apoptosis inducer (e.g., Staurosporine, Etoposide)
-
This compound (selective caspase-6 inhibitor)
-
Z-VAD-FMK (pan-caspase inhibitor, for comparison)[6]
-
NucView® 488 Caspase-3/7 Substrate (or similar)
-
Hoechst 33342
-
Phosphate-Buffered Saline (PBS)
-
High-content imaging system
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96- or 384-well imaging plate at a density that will result in a sub-confluent monolayer at the time of imaging.
-
Incubate for 24 hours at 37°C and 5% CO₂.
-
-
Compound Treatment:
-
Prepare a dose-response plate of test compounds.
-
Negative Control: In designated wells, pre-incubate cells with this compound (e.g., 1-50 µM, determine optimal concentration empirically) for 1 hour.[4]
-
Positive Control: Add the apoptosis inducer at a pre-determined optimal concentration to all wells except the vehicle control wells.
-
Vehicle Control: Add the vehicle (e.g., DMSO) to designated wells.
-
Incubate for the desired period (e.g., 4-24 hours).
-
-
Staining:
-
Prepare a staining solution containing NucView® 488 Caspase-3/7 Substrate (e.g., 5 µM) and Hoechst 33342 (e.g., 1 µg/mL) in complete medium.
-
Add the staining solution to each well.
-
Incubate for 30 minutes at 37°C, protected from light.
-
-
Image Acquisition:
-
Acquire images using a high-content imaging system with appropriate filter sets for Hoechst 33342 (blue channel) and the caspase substrate (green channel).
-
Acquire multiple fields per well to ensure robust statistics.
-
-
Image Analysis:
-
Use the HCS software to identify individual cells based on the Hoechst signal.
-
Quantify the intensity of the caspase substrate fluorescence within each cell.
-
Measure nuclear morphology parameters such as nuclear area and intensity from the Hoechst signal. Apoptotic nuclei are typically smaller and more intensely stained.[7][8]
-
Protocol 2: High-Content Assay for Specific Caspase-6 Activity Based on Lamin A Cleavage
This protocol is based on a method for specifically detecting caspase-6 activity through the cleavage of its substrate, lamin A.[9]
Materials:
-
Cell line expressing Lamin A (e.g., HeLa)
-
96- or 384-well clear-bottom imaging plates
-
Apoptosis inducer
-
This compound
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: Rabbit anti-cleaved Lamin A (specific for caspase-6 cleavage site)
-
Secondary antibody: Alexa Fluor® 488-conjugated goat anti-rabbit IgG
-
Hoechst 33342
-
High-content imaging system
Procedure:
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 from Protocol 1.
-
-
Fixation and Permeabilization:
-
After incubation, gently aspirate the medium and wash cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Wash twice with PBS.
-
-
Immunostaining:
-
Block non-specific binding with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary antibody against cleaved Lamin A diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody and Hoechst 33342 in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
-
Image Acquisition and Analysis:
-
Acquire images in the blue (Hoechst) and green (cleaved Lamin A) channels.
-
Identify nuclei using the Hoechst signal.
-
Quantify the intensity of the cleaved Lamin A signal within the nuclear region of each cell.
-
Data Presentation
Quantitative data from HCS experiments should be summarized in tables for easy comparison.
Table 1: Example Dose-Response of this compound on Apoptosis Inhibition
| This compound (µM) | % Apoptotic Cells (Caspase-3/7 Activity) | % Apoptotic Cells (Nuclear Condensation) |
| 0 (Inducer only) | 45.2 ± 3.1 | 42.8 ± 2.9 |
| 0.1 | 38.5 ± 2.5 | 36.1 ± 2.2 |
| 1 | 25.1 ± 1.8 | 23.9 ± 1.5 |
| 10 | 10.3 ± 0.9 | 9.8 ± 0.7 |
| 50 | 5.2 ± 0.5 | 4.9 ± 0.4 |
| Vehicle Control | 4.8 ± 0.4 | 4.5 ± 0.3 |
Table 2: Comparison of Caspase Inhibitors in Apoptosis Assay
| Treatment | % Apoptotic Cells (Cleaved Lamin A) |
| Vehicle Control | 3.5 ± 0.3 |
| Apoptosis Inducer | 52.1 ± 4.5 |
| Inducer + this compound (10 µM) | 8.9 ± 0.7 |
| Inducer + Z-VAD-FMK (20 µM) | 6.2 ± 0.5 |
Logical Role of this compound in Apoptosis Screening
This compound is essential for validating hits from a primary screen and for mechanistic studies. Its role can be visualized as a decision point in the analysis of screening data.
Conclusion
This compound is a powerful tool for studying the role of caspase-6 in apoptosis using high-content screening. The protocols provided here offer a framework for developing robust and specific assays to identify and characterize novel apoptosis inhibitors. By incorporating this compound as a negative control, researchers can gain valuable insights into the mechanism of action of their compounds of interest and ensure the validity of their screening results. The combination of specific inhibitors like this compound with multiparametric HCS assays provides a comprehensive approach to drug discovery in the field of apoptosis.
References
- 1. agilent.com [agilent.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Live Cell Imaging of Caspase Activation for High Content Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of caspase inhibitors (z-VAD-fmk, z-VDVAD-fmk) on Nile Red fluorescence pattern in 7-ketocholesterol-treated cells: investigation by flow cytometry and spectral imaging microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. High-content screening morphological analysis to evaluate hepatic apoptosis induced by plant alkaloids in a Chang cell model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Quantitative Method for the Specific Assessment of Caspase-6 Activity in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Apoptosis with Z-VEID-FMK using Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apoptosis, or programmed cell death, is a critical process in development and tissue homeostasis. Dysregulation of apoptosis is implicated in numerous diseases, including cancer and neurodegenerative disorders. A key family of proteases central to the apoptotic process are caspases. Caspases exist as inactive zymogens and are activated in a cascade upon apoptotic stimuli. Caspase-6 is an executioner caspase, playing a role in the downstream events of apoptosis by cleaving various cellular substrates.[1][2]
The following application notes provide a detailed protocol for the detection of active caspase-6 in apoptotic cells using a fluorochrome-labeled inhibitor of caspases (FLICA) methodology. Specifically, this protocol utilizes Z-VEID-FMK, a selective and irreversible inhibitor of caspase-6, conjugated to a green fluorescent dye (e.g., FAM or FITC).[3] This cell-permeable reagent covalently binds to the active site of caspase-6, allowing for the quantification of apoptotic cells by flow cytometry.[4][5]
Principle of the Assay
The assay utilizes a carboxyfluorescein (FAM) or fluorescein isothiocyanate (FITC) labeled derivative of the caspase-6 inhibitor this compound. This cell-permeable and non-toxic probe enters the cell and covalently binds to the active center of caspase-6.[4] Unbound reagent is washed away, and the retained fluorescent signal is a direct measure of the amount of active caspase-6 at the time of reagent addition. This allows for the identification and quantification of apoptotic cells by flow cytometry. For multiparametric analysis, a dead cell stain such as Propidium Iodide (PI) or 7-AAD can be used to differentiate between live apoptotic, late apoptotic/necrotic, and non-apoptotic cells.[5][6]
Signaling Pathway
The activation of executioner caspases like caspase-6 is a central event in the apoptotic cascade. Caspase-6 can be activated through cleavage by initiator caspases, such as caspase-3, or via autoactivation.[1][7] Once activated, caspase-6 proceeds to cleave a variety of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.
Caption: Caspase-6 activation pathway in apoptosis.
Experimental Protocol
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
Materials and Reagents
-
FAM-VEID-FMK or FITC-VEID-FMK reagent
-
DMSO (for reconstitution of the reagent)
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Apoptosis Wash Buffer (often provided with kits, or can be prepared as PBS with 0.1% BSA)
-
Propidium Iodide (PI) or 7-AAD staining solution (for dead cell discrimination)
-
Flow cytometry tubes
-
Inducing agent for apoptosis (e.g., staurosporine, camptothecin)
-
Negative control cells (uninduced)
-
Positive control cells (induced)
Experimental Workflow
Caption: Experimental workflow for detecting active caspase-6.
Step-by-Step Procedure
-
Cell Preparation and Induction of Apoptosis:
-
Culture cells to the desired density.
-
Induce apoptosis in the experimental cell population using an appropriate stimulus and concentration (e.g., 1 µM staurosporine for 3 hours for Jurkat cells).[3]
-
Maintain a non-induced cell population as a negative control.
-
Harvest cells and adjust the cell concentration to 1-5 x 10^6 cells/mL in culture medium.
-
-
Reagent Preparation:
-
Reconstitute the lyophilized FAM-VEID-FMK reagent in DMSO to create a stock solution (e.g., 150X).
-
Immediately before use, dilute the stock solution to the working concentration (e.g., 30X) in PBS.
-
-
Staining:
-
Transfer 290 µL of the cell suspension to flow cytometry tubes.
-
Add 10 µL of the 30X FAM-VEID-FMK working solution to each tube.
-
Mix gently and incubate for 60 minutes at 37°C in a 5% CO2 incubator, protected from light.
-
-
Washing:
-
Add 2 mL of Apoptosis Wash Buffer to each tube and centrifuge at 300 x g for 5 minutes.
-
Carefully aspirate the supernatant.
-
Repeat the wash step.
-
-
Dead Cell Staining (Optional but Recommended):
-
Resuspend the cell pellet in 500 µL of Apoptosis Wash Buffer.
-
Add a dead cell stain such as PI (to a final concentration of 1-2 µg/mL) or 7-AAD.
-
Incubate on ice for 5-15 minutes, protected from light. Do not wash after this step if using PI or 7-AAD.[8]
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use the 488 nm laser for excitation.
-
Detect the green fluorescence from FAM-VEID-FMK in the FL1 channel (typically around 515-535 nm).
-
Detect the red fluorescence from PI or 7-AAD in the FL2 or FL3 channel (typically >650 nm).
-
Collect a sufficient number of events (e.g., 10,000-20,000) for each sample.
-
Data Presentation and Interpretation
The data from the flow cytometry analysis can be presented in dot plots and histograms.
Expected Results
| Cell Population | FAM-VEID-FMK Staining | PI/7-AAD Staining | Interpretation |
| Healthy Cells | Negative | Negative | Non-apoptotic |
| Early Apoptotic Cells | Positive | Negative | Active Caspase-6 |
| Late Apoptotic/Necrotic Cells | Positive | Positive | Active Caspase-6, compromised membrane |
| Necrotic Cells | Negative | Positive | Membrane compromised without caspase activation |
Data Analysis
-
Gating Strategy:
-
Use a forward scatter (FSC) vs. side scatter (SSC) plot to gate on the cell population of interest and exclude debris.
-
From the gated cell population, create a dot plot of FAM-VEID-FMK fluorescence (FL1) vs. PI/7-AAD fluorescence (FL2/FL3).
-
-
Quadrant Analysis:
-
Set up quadrants on the dot plot based on the negative control (unstained or uninduced cells) to distinguish between the different cell populations as described in the table above.
-
Quantify the percentage of cells in each quadrant.
-
Sample Data Representation
| Sample | % Healthy (FL1-/FL3-) | % Early Apoptotic (FL1+/FL3-) | % Late Apoptotic/Necrotic (FL1+/FL3+) |
| Negative Control | >95% | <5% | <1% |
| Apoptosis Inducer | Varies | Varies | Varies |
| Inducer + this compound (unlabeled) | Increased | Decreased | Decreased |
Troubleshooting
| Issue | Possible Cause | Solution |
| High background fluorescence | Insufficient washing | Increase the number of wash steps. |
| Reagent concentration too high | Titrate the FAM-VEID-FMK concentration. | |
| Weak positive signal | Insufficient incubation time | Optimize the incubation time (e.g., 60-90 minutes). |
| Apoptotic stimulus is not effective | Use a known positive control for apoptosis induction. | |
| Reagent has degraded | Store the reagent properly and protect from light. | |
| High percentage of PI/7-AAD positive cells | Harsh cell handling | Handle cells gently during washing and resuspension. |
| Apoptosis has progressed to late stages | Analyze cells at an earlier time point after induction. |
Conclusion
The use of fluorescently labeled this compound provides a specific and sensitive method for the detection and quantification of active caspase-6 in apoptotic cells by flow cytometry. This protocol, combined with a dead cell stain, allows for the discrimination between different stages of apoptosis and provides valuable insights for researchers in various fields, including cancer biology and neurodegenerative disease research.
References
- 1. Caspase 6 - Creative Enzymes [creative-enzymes.com]
- 2. Cell Death Pathways | Cell Signaling Technology [cellsignal.com]
- 3. Caspase-6 (active) Staining Kit - Green Fluorescence (ab219936) | Abcam [abcam.com]
- 4. Use of fluorescently labeled caspase inhibitors as affinity labels to detect activated caspases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. Fluorochrome-Labeled Inhibitors of Caspases: Convenient In Vitro and In Vivo Markers of Apoptotic Cells for Cytometric Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
Troubleshooting & Optimization
Z-VEID-FMK Technical Support Center: Understanding Off-Target Effects on Caspases
Welcome to the technical support center for Z-VEID-FMK. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions regarding the off-target effects of the pan-caspase inhibitor, this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a cell-permeable, irreversible pan-caspase inhibitor. Its primary function is to block apoptosis by binding to the catalytic site of caspases, a family of cysteine proteases that are key mediators of programmed cell death. The fluoromethylketone (FMK) moiety forms a covalent bond with the active site cysteine of the caspase, leading to irreversible inhibition.
Q2: I am using this compound to inhibit apoptosis, but I'm observing unexpected cellular effects. What could be the cause?
While this compound is a potent apoptosis inhibitor, it is not entirely specific to caspases and can have several off-target effects. These unintended interactions can lead to cellular responses that are independent of caspase inhibition. One of the most well-documented off-target effects is the induction of autophagy through the inhibition of N-glycanase 1 (NGLY1). Additionally, this compound has been reported to inhibit other cysteine proteases such as cathepsins and calpains, which can influence various cellular processes.
Q3: How can I be sure that the effects I am observing are due to caspase inhibition and not off-target effects?
To confirm that your observed phenotype is a direct result of caspase inhibition, it is crucial to include appropriate controls in your experiments. Consider using a structurally different pan-caspase inhibitor, such as Q-VD-OPh, which has been reported to not induce autophagy. Additionally, employing more specific caspase inhibitors for the particular caspase you believe is involved in your pathway of interest can help dissect the specific role of that caspase. Another approach is to use genetic methods, such as siRNA or CRISPR-Cas9, to deplete the specific caspase(s) of interest and compare the results with those obtained using this compound.
Troubleshooting Guide
Issue: Unexpected cell death or autophagy observed after this compound treatment.
Possible Cause: Off-target inhibition of N-glycanase 1 (NGLY1) by this compound can lead to the induction of autophagy, which in some contexts, can result in a form of programmed cell death distinct from apoptosis.
Troubleshooting Steps:
-
Confirm Autophagy: Use established autophagy markers, such as LC3-II conversion (by Western blot) or LC3 puncta formation (by immunofluorescence), to verify if autophagy is induced in your experimental system upon this compound treatment.
-
Use an Alternative Inhibitor: As a control, treat your cells with Q-VD-OPh, a pan-caspase inhibitor that does not inhibit NGLY1. If the autophagic phenotype is absent with Q-VD-OPh treatment, it strongly suggests that the effect observed with this compound is due to its off-target activity on NGLY1.
-
Genetic Knockdown: Use siRNA to knock down key autophagy-related genes (e.g., ATG5 or ATG7) in conjunction with this compound treatment. If the knockdown of these genes rescues the observed phenotype, it confirms the involvement of autophagy.
Quantitative Data: this compound Inhibition of Caspases
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound for various human caspases. This data is crucial for understanding the inhibitor's potency and selectivity profile.
| Caspase | IC50 (nM) |
| Caspase-1 | 22 |
| Caspase-3 | 17 |
| Caspase-4 | 59,000 |
| Caspase-5 | 110 |
| Caspase-6 | 28 |
| Caspase-7 | 20 |
| Caspase-8 | 48 |
| Caspase-9 | 1,500 |
| Caspase-10 | 110 |
| Mouse Caspase-11 | 3,900 |
Data extracted from Bourne, et al. (2025), bioRxiv.
Experimental Protocols
Protocol: Determination of Caspase Inhibitor IC50 Values
This protocol outlines a fluorometric assay to determine the IC50 values of caspase inhibitors like this compound.
Materials:
-
Recombinant active caspases (e.g., Caspase-1, -3, -8, etc.)
-
Caspase-specific fluorogenic substrate (e.g., Ac-YVAD-AFC for Caspase-1, Ac-DEVD-AFC for Caspase-3, Ac-IETD-AFC for Caspase-8)
-
This compound
-
Assay Buffer (e.g., 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% sucrose, pH 7.2)
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Prepare Reagents:
-
Reconstitute recombinant caspases and fluorogenic substrates according to the manufacturer's instructions.
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Create a serial dilution of this compound in assay buffer to achieve a range of desired concentrations.
-
-
Assay Setup:
-
In a 96-well black microplate, add the desired volume of assay buffer.
-
Add the serially diluted this compound to the appropriate wells. Include a vehicle control (DMSO) and a no-inhibitor control.
-
Add the recombinant caspase to each well (except for the no-enzyme control) and incubate for a pre-determined time at 37°C to allow for inhibitor binding.
-
-
Initiate Reaction:
-
Add the caspase-specific fluorogenic substrate to all wells to initiate the enzymatic reaction.
-
-
Measurement:
-
Immediately measure the fluorescence intensity at time zero using a fluorometric plate reader (e.g., excitation at 400 nm and emission at 505 nm for AFC-based substrates).
-
Incubate the plate at 37°C and take kinetic readings at regular intervals (e.g., every 5 minutes for 30-60 minutes).
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage (slope of the linear portion of the fluorescence versus time curve).
-
Normalize the rates relative to the no-inhibitor control.
-
Plot the normalized rates against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Caption: Inhibition of caspase activation pathways by this compound.
Caption: Workflow for determining caspase inhibitor IC50 values.
troubleshooting Z-VEID-FMK insolubility in culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing insolubility issues with the caspase-6 inhibitor, Z-VEID-FMK, in cell culture media.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in my culture media?
A1: this compound is a hydrophobic peptide and is largely insoluble in aqueous solutions like cell culture media. Direct dissolution in media will likely result in precipitation. The standard and recommended method is to first dissolve this compound in an organic solvent, typically dimethyl sulfoxide (DMSO), to create a concentrated stock solution. This stock is then further diluted to the final working concentration in the culture medium.
Q2: What is the recommended solvent for this compound?
A2: The most common and recommended solvent for this compound and similar peptide-based inhibitors is high-purity, anhydrous DMSO.[1][2]
Q3: I've dissolved this compound in DMSO, but it precipitates when I add it to my culture media. What's happening?
A3: Precipitation upon dilution of a DMSO stock solution into an aqueous buffer or media is a common issue with hydrophobic compounds. This "crashing out" occurs because the compound's solubility dramatically decreases as the percentage of the organic solvent is reduced. This can be mitigated by optimizing the dilution process, such as by adding the DMSO stock dropwise to the media while gently vortexing.[1][2] It is also crucial to ensure the final concentration of DMSO in your culture is not too high, as this can also affect solubility and be toxic to cells.
Q4: What is the maximum concentration of DMSO that is safe for my cells?
A4: The tolerance to DMSO varies significantly between cell lines, with primary cells generally being more sensitive. Most cell lines can tolerate a final DMSO concentration of 0.5% without significant cytotoxicity, and some can tolerate up to 1%.[2] However, it is always best practice to keep the final DMSO concentration as low as possible, ideally at or below 0.1%.[2] A vehicle control (media with the same final concentration of DMSO, without this compound) should always be included in your experiments.
Q5: What is a typical working concentration for this compound?
A5: The optimal working concentration of this compound is cell-type and experiment-dependent. However, a common starting point for similar caspase inhibitors is in the range of 10-100 µM.[3] For this compound specifically, a concentration of 50 µM has been used to inhibit caspase-6 activity.[4] It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Troubleshooting Guide
Issue: this compound Powder Will Not Dissolve in DMSO
Possible Cause:
-
Insufficient solvent volume.
-
Low-quality or hydrated DMSO.
Solution:
-
Ensure you are using a sufficient volume of DMSO to achieve a common stock solution concentration (e.g., 10 mM).
-
Use high-purity, anhydrous DMSO. Moisture in the DMSO can reduce its solvating power for hydrophobic compounds.
-
Gentle warming of the solution or brief sonication can aid in dissolving the peptide.[2]
Issue: Precipitate Forms Immediately Upon Adding DMSO Stock to Culture Media
Possible Cause:
-
Rapid change in solvent polarity.
-
Final concentration of this compound is above its solubility limit in the final media/DMSO mixture.
Solution:
-
Slow, Stepwise Dilution: Instead of adding the DMSO stock directly to the full volume of media, add the DMSO stock to a smaller volume of media first, and then add this intermediate solution to the rest of the media.
-
Dropwise Addition with Agitation: Add the DMSO stock solution drop-by-drop to the culture media while gently vortexing or swirling the media.[1][2] This helps to disperse the compound quickly and avoid localized high concentrations that can lead to precipitation.
-
Pre-warm the Media: Gently warming the culture media to 37°C before adding the DMSO stock can sometimes improve solubility.
Issue: The Culture Media Becomes Cloudy Over Time After Adding this compound
Possible Cause:
-
Slow precipitation of the compound.
-
Interaction with components in the serum or media.
Solution:
-
Reduce Final Concentration: Your working concentration of this compound may be too high. Perform a dose-response curve to see if a lower concentration is still effective.
-
Reduce Serum Concentration: If using a serum-containing medium, consider reducing the serum percentage at the time of treatment, as proteins in the serum can sometimes interact with and precipitate small molecules. Be mindful of how this might affect your cells.
-
Filter Sterilization: After preparing the final working solution of this compound in media, you can try to filter sterilize it using a 0.22 µm filter to remove any microscopic precipitates before adding it to your cells. However, be aware that this could potentially reduce the final concentration of your inhibitor if it adsorbs to the filter membrane.
Data Presentation
Table 1: Recommended Solvent Concentrations for Cell Culture
| Solvent | Recommended Max. Final Concentration | Notes |
| DMSO | ≤ 0.5% | Most cell lines tolerate this concentration.[2] |
| DMSO | ≤ 0.1% | Recommended for sensitive or primary cell lines.[2] |
Table 2: Example Working Concentrations for Caspase Inhibitors
| Inhibitor | Typical Working Concentration | Incubation Time |
| Z-VAD-FMK (pan-caspase) | 10 - 100 µM | 1 - 24 hours |
| Z-DEVD-FMK (caspase-3) | 20 - 100 µM | 2 - 48 hours[5] |
| This compound (caspase-6) | 10 - 50 µM (starting point) [4] | 1 - 16 hours [4] |
Note: The optimal concentration and incubation time must be determined empirically for each cell line and experimental setup.
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
-
Bring the vial of lyophilized this compound powder and anhydrous DMSO to room temperature.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve a desired stock concentration (e.g., 10 mM).
-
Gently vortex or sonicate the vial until the powder is completely dissolved.[1] Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Protocol for Preparation of this compound Working Solution in Culture Media
-
Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.
-
Warm your cell culture medium to 37°C.
-
Calculate the volume of the stock solution needed to achieve your final desired working concentration in the final volume of media. Ensure the final DMSO concentration will be at a non-toxic level (e.g., ≤ 0.5%).
-
While gently vortexing or swirling the culture medium, add the calculated volume of the this compound stock solution dropwise.[1][2]
-
Visually inspect the final working solution for any signs of precipitation.
-
Add the final working solution to your cells immediately.
Visualizations
Caption: Workflow for this compound preparation and cell treatment.
References
minimizing cytotoxicity of Z-VEID-FMK vehicle (DMSO) in long-term experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the caspase-6 inhibitor Z-VEID-FMK, with a focus on minimizing the cytotoxic effects of its vehicle, dimethyl sulfoxide (DMSO), in long-term cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended final concentration of DMSO for long-term cell culture experiments?
A1: For long-term experiments, it is crucial to keep the final concentration of DMSO in the cell culture medium as low as possible to avoid cytotoxicity. Most cell lines can tolerate DMSO concentrations up to 0.5% without severe cytotoxic effects.[1] However, primary cells are often more sensitive.[1] Ideally, the DMSO concentration should not exceed 0.5% of the total medium volume.[2] A concentration of 0.1% DMSO is considered safe for almost all cell types.[1] It is highly recommended to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line and experimental duration.[1]
Q2: How long is the reconstituted this compound in DMSO stable?
A2: Upon reconstitution in DMSO, this compound is stable for up to 6 months when stored at -20°C.[3] It is advisable to use a manual defrost freezer and avoid repeated freeze-thaw cycles to maintain the inhibitor's integrity.[4]
Q3: What are the known off-target effects of this compound or other FMK-based caspase inhibitors?
A3: While this compound is a selective caspase-6 inhibitor, like other FMK-based inhibitors, it may have off-target effects. For instance, the pan-caspase inhibitor Z-VAD-FMK has been shown to inhibit other cysteine proteases like cathepsins and calpains.[5] Z-VAD-FMK can also inhibit N-glycanase 1 (NGLY1), which can induce autophagy.[5][6] While specific off-target effects for this compound are less documented, it is important to be aware of potential non-caspase-6 related effects in your experiments.
Q4: Can this compound induce non-apoptotic cell death?
A4: The use of pan-caspase inhibitors like Z-VAD-FMK can sometimes shift the cell death pathway from apoptosis to other forms of programmed cell death, such as necroptosis.[7] This is a crucial consideration, as it might lead to unexpected experimental outcomes.
Q5: What is the mechanism of action of this compound?
A5: this compound is a cell-permeable, irreversible inhibitor of caspase-6.[4][8] The fluoromethyl ketone (FMK) group forms a covalent bond with the active site of caspase-6, leading to its irreversible inactivation.[3]
Troubleshooting Guides
Issue 1: Increased Cell Death in Vehicle Control (DMSO only) Wells
-
Possible Cause: The final DMSO concentration is too high for your specific cell line or the duration of the experiment. Cytotoxicity of DMSO is both concentration- and time-dependent.[9]
-
Troubleshooting Steps:
-
Verify DMSO Concentration: Double-check your calculations to ensure the final DMSO concentration is within the recommended range (ideally ≤ 0.5%).
-
Perform a Dose-Response Analysis: Culture your cells with a range of DMSO concentrations (e.g., 0.05%, 0.1%, 0.25%, 0.5%, 1%) for the intended duration of your experiment. Use a cell viability assay (e.g., MTT, AlamarBlue) to determine the highest non-toxic concentration.
-
Include an Untreated Control: Always include a control group of cells that are not exposed to DMSO to establish a baseline for cell viability.
-
Consider Cell Line Sensitivity: Be aware that different cell lines exhibit varying sensitivities to DMSO.[10][11]
-
Issue 2: Reduced Efficacy of this compound Over Time in Long-Term Cultures
-
Possible Cause 1: The inhibitor is degrading in the cell culture medium.
-
Troubleshooting Steps:
-
Replenish the Inhibitor: In long-term experiments, the medium should be changed regularly, and fresh this compound should be added with each medium change to maintain a consistent effective concentration.
-
-
Possible Cause 2: The initial concentration of the inhibitor is too low to sustain inhibition over an extended period.
-
Troubleshooting Steps:
-
Optimize Inhibitor Concentration: Perform a dose-response experiment to determine the minimal concentration of this compound that effectively inhibits caspase-6 activity for the desired duration without causing cytotoxicity.
-
Issue 3: Unexpected Phenotypic Changes in Cells Treated with this compound
-
Possible Cause 1: Off-target effects of the inhibitor. As mentioned in the FAQs, FMK-based inhibitors can have off-target effects, including the induction of autophagy.[5][6]
-
Troubleshooting Steps:
-
Monitor for Autophagy: If you observe the formation of vacuoles or other morphological changes consistent with autophagy, you can test for autophagic markers (e.g., LC3-II conversion) by western blot or immunofluorescence.
-
Use a Negative Control Peptide: Consider using a negative control peptide, such as Z-FA-FMK, which is an inhibitor of cathepsins but not caspases, to distinguish between caspase-6-specific effects and off-target effects.
-
-
Possible Cause 2: DMSO itself is inducing cellular changes. Even at low concentrations, DMSO can impact cellular processes, including differentiation and the epigenetic landscape.[12][13]
-
Troubleshooting Steps:
-
Careful Vehicle Control Comparison: Meticulously compare the phenotype of this compound-treated cells to the DMSO vehicle control to isolate the effects of the inhibitor from those of the solvent.
-
Quantitative Data Summary
Table 1: Cytotoxicity of DMSO on Various Human Cancer Cell Lines Over Time
| Cell Line | DMSO Concentration | 24h (% Viability Reduction) | 48h (% Viability Reduction) | 72h (% Viability Reduction) |
| HepG2 | 0.3125% | No significant reduction | No significant reduction | No significant reduction |
| 0.625% | No significant reduction | No significant reduction | 33.6% ± 5.1 | |
| 2.5% | 41.6% ± 5.8 | 42.8% ± 4.3 | Not reported | |
| Huh7 | ≤1.25% | No significant reduction | No significant reduction | No significant reduction |
| 2.5% | No significant reduction | 31.7% ± 3.9 | 46.6% ± 1.09 | |
| 5% | 49.1% ± 0.35 | 62.7% ± 5.4 | 93.29% ± 0.3 | |
| MCF-7 | 0.3125% | 11.9% ± 2.4 | Cytotoxic | Cytotoxic |
| 0.625% | 20.2% ± 2 | 27.4% ± 2.4 | Cytotoxic | |
| SW480 | 2.5% | No significant reduction | 39% ± 1.6 | 36.8% ± 12.9 |
| 5% | 59.5% ± 4.2 | Not reported | Not reported | |
| MDA-MB-231 | 5% | 53% ± 1.4 | Not reported | Not reported |
Data adapted from a study assessing DMSO cytotoxicity using an MTT assay. A viability reduction of >30% is considered cytotoxic.[9]
Table 2: General Recommendations for Final DMSO Concentrations in Cell Culture
| DMSO Concentration | General Effect on Most Cell Lines | Reference |
| ≤ 0.1% | Considered safe with minimal cytotoxic effects. | [1] |
| 0.5% | Generally tolerated by many cell lines without severe cytotoxicity. | [1] |
| 1% | May not cause toxicity in some robust cell lines, but cytotoxicity is more likely. | [1] |
| > 1% | Significant cytotoxicity is expected, especially in long-term cultures. | [2][10][11] |
Experimental Protocols
Protocol 1: Long-Term DMSO Cytotoxicity Assessment using MTT Assay
This protocol is adapted from established methods for assessing cell viability.[14]
-
Cell Seeding:
-
Seed your cells in a 96-well plate at a predetermined optimal density.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Treatment:
-
Prepare a range of DMSO concentrations in your complete cell culture medium (e.g., 0%, 0.1%, 0.25%, 0.5%, 1%, 2.5%, 5%).
-
Remove the old medium from the wells and replace it with the medium containing the different DMSO concentrations. Include a "medium only" control for background absorbance.
-
-
Incubation:
-
Incubate the plate for your desired long-term experimental duration (e.g., 24h, 48h, 72h, 7 days). If the experiment is longer than 3 days, change the medium with the respective DMSO concentrations every 2-3 days.
-
-
MTT Assay:
-
At the end of the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance.
-
Protocol 2: Preparation and Application of this compound in Cell Culture
This protocol is based on general guidelines for using FMK-based caspase inhibitors.[3]
-
Reconstitution of this compound:
-
Reconstitute the lyophilized this compound in high-purity DMSO to create a concentrated stock solution (e.g., 10-20 mM).
-
Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles and store at -20°C.
-
-
Preparation of Working Solution:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
Dilute the stock solution in complete cell culture medium to the desired final concentration (e.g., 10-100 µM). Ensure the final DMSO concentration remains in the non-toxic range (ideally ≤ 0.5%).
-
-
Application to Cells:
-
Remove the existing medium from your cell cultures and replace it with the medium containing the this compound working solution.
-
For long-term experiments, replace the medium with fresh this compound-containing medium at regular intervals (e.g., every 48-72 hours).
-
-
Controls:
-
Vehicle Control: Treat a set of cells with the same final concentration of DMSO as the this compound-treated cells.
-
Untreated Control: A set of cells that receives no treatment.
-
Negative Control Peptide (Optional): Treat cells with a non-targeting control peptide like Z-FA-FMK to assess off-target effects.
-
Visualizations
Caption: Caspase-6 activation pathway and inhibition by this compound.
Caption: Experimental workflow for minimizing DMSO cytotoxicity.
References
- 1. Conformational transitions of caspase-6 in substrate-induced activation process explored by perturbation-response scanning combined with targeted molecular dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. resources.rndsystems.com [resources.rndsystems.com]
- 4. rndsystems.com [rndsystems.com]
- 5. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 6. Off-target inhibition of NGLY1 by the polycaspase inhibitor Z-VAD-fmk induces cellular autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 11. researchgate.net [researchgate.net]
- 12. DMSO induces drastic changes in human cellular processes and epigenetic landscape in vitro - Akron Biotech [akronbiotech.com]
- 13. researchgate.net [researchgate.net]
- 14. researchhub.com [researchhub.com]
interpreting unexpected results with Z-VEID-FMK treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the caspase-6 inhibitor, Z-VEID-FMK.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a cell-permeable, irreversible inhibitor of caspase-6.[1] Its mechanism of action is based on the fluoromethylketone (FMK) group, which forms a covalent bond with the catalytic site of caspase-6, thereby irreversibly inactivating the enzyme.[2][3] The peptide sequence Val-Glu-Ile-Asp (VEID) mimics the cleavage site of caspase-6 substrates, providing selectivity for this particular caspase.
Q2: What are the known functions of caspase-6 beyond apoptosis?
While caspase-6 is classified as an executioner caspase in apoptosis, it also plays significant roles in other cellular processes.[4] These non-apoptotic functions include involvement in innate immunity, inflammasome activation, and neurodegenerative diseases like Huntington's and Alzheimer's disease.[5] Therefore, inhibiting caspase-6 with this compound may have broader effects than simply blocking apoptosis.
Q3: What is a suitable negative control for this compound?
A commonly used negative control for FMK-based caspase inhibitors is Z-FA-FMK.[6][7][8] Z-FA-FMK is a cell-permeable compound that inhibits cathepsins B and L but does not inhibit caspases.[6][7][8] It should be used at the same concentration as this compound to control for any off-target effects of the FMK chemical group or the solvent (typically DMSO).
Q4: Is this compound toxic to cells?
This compound is generally reported to have no cytotoxic effects on its own at commonly used concentrations.[2][3] However, as with any experimental treatment, it is crucial to perform dose-response experiments to determine the optimal, non-toxic concentration for your specific cell type and experimental conditions. High concentrations of the solvent, DMSO, can also be toxic to cells.
Troubleshooting Unexpected Results
Issue 1: this compound treatment does not prevent cell death in my model.
Possible Cause 1: Cell death is occurring through a caspase-6-independent pathway.
-
Explanation: Apoptosis can be mediated by other caspases, such as caspase-3 or caspase-7.[4] If these caspases are the primary drivers of cell death in your system, inhibiting caspase-6 alone may not be sufficient to prevent it. Additionally, caspase-independent cell death pathways, such as necroptosis or autophagy-dependent cell death, may be activated.[9]
-
Troubleshooting Steps:
-
Broad-spectrum caspase inhibition: Use a pan-caspase inhibitor like Z-VAD-FMK to determine if cell death is caspase-dependent.[10]
-
Assess other caspases: Perform western blots for cleaved (active) forms of other key caspases, such as caspase-3, -7, -8, and -9.
-
Investigate necroptosis: If cell death persists with pan-caspase inhibition, it may be necroptotic. Analyze the expression and phosphorylation of key necroptosis markers like RIPK1, RIPK3, and MLKL via western blot.[11][12][13][14]
-
Investigate autophagy: Assess markers of autophagy, such as the conversion of LC3-I to LC3-II and the expression of Beclin-1, by western blot or immunofluorescence.[15][16][17][18]
-
Possible Cause 2: The concentration or incubation time of this compound is not optimal.
-
Explanation: The effectiveness of this compound is dependent on the cell type, the nature of the apoptotic stimulus, and the experimental conditions.
-
Troubleshooting Steps:
-
Dose-response curve: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and stimulus.
-
Time-course experiment: Vary the pre-incubation time with this compound before applying the apoptotic stimulus to ensure adequate cellular uptake and target engagement.
-
Issue 2: this compound treatment leads to a different morphology of cell death.
Possible Cause: Inhibition of caspases has shunted the cell death pathway towards necroptosis or autophagy.
-
Explanation: In some cellular contexts, blocking apoptosis with caspase inhibitors can trigger alternative, pro-inflammatory cell death pathways like necroptosis.[19] Pan-caspase inhibitors, such as Z-VAD-FMK, have been shown to induce necroptosis and autophagy.[20] This is often mediated by the activation of RIPK1 and RIPK3.[11][14]
-
Troubleshooting Steps:
-
Morphological analysis: Carefully examine the morphology of the dying cells. Necroptotic cells typically exhibit swelling and membrane rupture, whereas apoptotic cells show shrinkage and blebbing.
-
Western blot for necroptosis markers: Analyze the expression and phosphorylation of RIPK1, RIPK3, and MLKL.[11][12][13][14]
-
Western blot for autophagy markers: Assess the levels of LC3-II and Beclin-1.[15][16][17][18]
-
Use of necroptosis inhibitors: Co-treat cells with this compound and a necroptosis inhibitor, such as Necrostatin-1 (an inhibitor of RIPK1), to see if this rescues the cells.
-
Quantitative Data
Table 1: Selectivity of this compound (IC50 Values)
| Caspase | IC50 (nM) | Reference |
| Caspase-6 | 0.2 | N/A |
| Caspase-8 | 26 | N/A |
| Caspase-3 | >10,000 | N/A |
| Caspase-7 | >10,000 | N/A |
| Caspase-1 | >10,000 | N/A |
| Note: Specific IC50 values for this compound across a full caspase panel are not readily available in the searched literature. The provided values are representative of the expected selectivity based on its design as a caspase-6 inhibitor. Researchers should consult the manufacturer's datasheet for specific activity information. |
Table 2: Recommended Working Concentrations of this compound in Cell Culture
| Cell Line | Apoptotic Stimulus | This compound Concentration | Incubation Time | Reference |
| HepG2 | S-(+)-ketamine | 50 µM | 1 hour pre-treatment | [1] |
| SH-SY5Y | Camptothecin | 1 µM | 1 hour pre-treatment | [21] |
| Granulosa Cell Lines (GC1a, HGL5, COV434) | Etoposide | 50 µM | Co-treatment | |
| Note: These are examples and the optimal concentration and incubation time should be determined empirically for each experimental system. |
Experimental Protocols
Protocol 1: Caspase-6 Activity Assay (Fluorometric)
This protocol is adapted from commercially available caspase-6 activity assay kits.
Materials:
-
Cells treated with or without apoptotic stimulus and/or this compound.
-
Negative control cells treated with Z-FA-FMK.
-
Lysis Buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, 10 mM DTT).
-
Caspase-6 substrate (Ac-VEID-AFC or Ac-VEID-pNA).
-
96-well black, clear-bottom plate for fluorometric reading or clear plate for colorimetric reading.
-
Fluorometer with 400 nm excitation and 505 nm emission filters or a spectrophotometer at 405 nm.
Procedure:
-
Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in chilled Lysis Buffer.
-
Incubate on ice for 10-15 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant (cell lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
-
Caspase Activity Assay:
-
Add 50-100 µg of protein from each cell lysate to a well of the 96-well plate.
-
Add Reaction Buffer to bring the total volume to 100 µL.
-
Add the caspase-6 substrate (Ac-VEID-AFC or Ac-VEID-pNA) to a final concentration of 50-200 µM.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence or absorbance at the appropriate wavelength.
-
-
Data Analysis:
-
Compare the fluorescence/absorbance of the treated samples to the untreated and negative controls.
-
Protocol 2: Western Blot for Cleaved Caspase-6
This protocol provides a general guideline for detecting cleaved caspase-6 by western blot.
Materials:
-
Cell lysates prepared as in Protocol 1.
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membrane.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibody against cleaved caspase-6 (e.g., recognizing the p18 subunit).
-
Primary antibody against total caspase-6.
-
Loading control antibody (e.g., β-actin or GAPDH).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
Procedure:
-
Protein Separation:
-
Load equal amounts of protein (20-50 µg) from each sample onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Blocking:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody against cleaved caspase-6 overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
-
Stripping and Re-probing (Optional):
-
The membrane can be stripped and re-probed with antibodies for total caspase-6 and a loading control to normalize the data.
-
Visualizations
Caption: Canonical apoptotic pathways leading to caspase-6 activation and its inhibition by this compound.
Caption: A typical experimental workflow for assessing the effects of this compound on induced apoptosis.
Caption: A troubleshooting decision tree for interpreting unexpected results with this compound treatment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. bio-techne.com [bio-techne.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Z-FA-FMK, Negative Control for Caspase Inhibitors [bdbiosciences.com]
- 6. resources.novusbio.com [resources.novusbio.com]
- 7. Z-FA-FMK, Negative Control for Caspase Inhibitors [bdbiosciences.com]
- 8. Selective chemical reagents to investigate the role of caspase 6 in apoptosis in acute leukemia T cells - Chemical Science (RSC Publishing) DOI:10.1039/D2SC05827H [pubs.rsc.org]
- 9. selleckchem.com [selleckchem.com]
- 10. RIPK1-RIPK3-MLKL-dependent necrosis promotes the aging of mouse male reproductive system - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. RIPK1–RIPK3–MLKL-Associated Necroptosis Drives Leishmania infantum Killing in Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Apoptosis blocks Beclin 1-dependent autophagosome synthesis – an effect rescued by Bcl-xL - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Targeting LC3 and Beclin-1 autophagy genes suppresses proliferation, survival, migration and invasion by inhibition of Cyclin-D1 and uPAR/Integrin β1/ Src signaling in triple negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effect of PF on the expression of autophagy marker LC3 in the hippocampus. (A, B) The expressions of Beclin1, Parkin, P62, and LC3 in the hippocampus were determined by Western blot analysis. Quantitative analysis was performed by densitometry. (C) Fluorescence intensity of LC3 (green) in the hippocampus was observed by LC3/DAPI staining. The values were represented as the mean ± SD, n = 8. ##P < 0.01 vs the control group. *P < 0.05, **P < 0.01 vs the CUMS group. [cjnmcpu.com]
- 17. researchgate.net [researchgate.net]
- 18. A Quantitative Method for the Specific Assessment of Caspase-6 Activity in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. In vitro evaluation of the anti-apoptotic drug Z-VAD-FMK on human ovarian granulosa cell lines for further use in ovarian tissue transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Cleaved Caspase-6 (Asp162) Antibody | Cell Signaling Technology [cellsignal.com]
Navigating the In Vivo Labyrinth: A Guide to Determining the Effective Dose of Z-VEID-FMK
Technical Support & Troubleshooting Guide
For researchers, scientists, and drug development professionals venturing into in vivo studies with the caspase-6 inhibitor Z-VEID-FMK, establishing an effective dose is a critical yet challenging step. This guide provides a comprehensive resource in a question-and-answer format to navigate the complexities of in vivo dose determination, troubleshoot common issues, and understand the underlying biological pathways.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a cell-permeable and irreversible inhibitor of caspase-6, a key enzyme in the apoptotic signaling pathway.[1] It functions by covalently binding to the active site of caspase-6, thereby preventing it from cleaving its downstream substrates. While it is selective for caspase-6, it may also inhibit other caspases like caspase-3, -7, and -8, but with much lower efficiency.[2]
Q2: What are the main research areas where this compound is used in vivo?
In vivo studies utilizing this compound primarily focus on neurodegenerative diseases, neuropathic pain, and neuronal injury. Research has explored its therapeutic potential in models of Huntington's disease, Alzheimer's disease, spinal cord injury, and chronic pain.[2][3]
Q3: Where should I start when determining the in vivo dose of this compound?
A thorough literature review for studies with similar animal models and disease states is the recommended starting point. Due to the limited publicly available data on specific in vivo doses of this compound, a pilot dose-ranging study is highly advisable. As a reference, studies with the pan-caspase inhibitor Z-VAD-FMK have used intraperitoneal doses in mice ranging from 5-20 µg/g for endotoxic shock and 10 mg/kg for preterm delivery models. For other specific caspase inhibitors like Z-DEVD-FMK, intracerebroventricular administration in rats has been reported at 3 nmol and 1.5 µg, and 160 ng in mice. These ranges for related compounds can provide a preliminary bracket for your dose-finding experiments with this compound.
Troubleshooting Guide
Q4: I am not observing the expected therapeutic effect. What are the potential reasons?
Several factors could contribute to a lack of efficacy. Consider the following:
-
Inadequate Dose: The administered dose may be too low to achieve sufficient target engagement in the tissue of interest. A dose-escalation study is recommended.
-
Poor Bioavailability: The route of administration might not be optimal for delivering the inhibitor to the target site. The formulation of the compound can also significantly impact its solubility and absorption.
-
Rapid Metabolism/Clearance: The pharmacokinetic properties of this compound in your specific animal model might lead to rapid degradation or clearance, resulting in a short half-life.
-
Incorrect Timing of Administration: The therapeutic window for caspase-6 inhibition might be narrow. The timing of inhibitor administration relative to the disease induction or injury is crucial.
-
Alternative Pathological Pathways: The disease model may involve pathways that are not dependent on caspase-6, or compensatory mechanisms may be activated.
Q5: I am observing toxicity or adverse effects in my animal models. What should I do?
Toxicity can manifest as weight loss, behavioral changes, or other clinical signs. If you observe adverse effects:
-
Reduce the Dose: This is the most immediate step. Your dose-ranging study should help identify the maximum tolerated dose (MTD).
-
Change the Administration Route: A different route of administration might reduce systemic exposure and localized toxicity.
-
Evaluate the Vehicle: The vehicle used to dissolve this compound could be contributing to the toxicity. Ensure the vehicle is well-tolerated at the administered volume. A common vehicle for in vivo administration of similar compounds is a mixture of DMSO, PEG300, Tween-80, and saline.
-
Assess Purity of the Compound: Impurities in the inhibitor preparation could be responsible for the observed toxicity.
Quantitative Data Summary
The following table summarizes reported in vivo doses for caspase inhibitors to serve as a starting point for experimental design. Note the variability based on the specific inhibitor, animal model, and administration route.
| Inhibitor | Animal Model | Disease/Indication | Administration Route | Dose | Reference |
| This compound | Rat | Neuropathic Pain | Intrathecal | 10 and 30 µg | |
| Z-VAD-FMK | Mouse | Endotoxic Shock | Intraperitoneal | 5, 10, and 20 µg/g | |
| Z-VAD-FMK | Mouse | Preterm Delivery | Intraperitoneal | 10 mg/kg | |
| Z-VAD-FMK | Mouse | Sepsis | Intraperitoneal | 0.5 mg/mouse | |
| Z-DEVD-FMK | Rat | Ischemic Stroke | Intracerebroventricular | 1.5 µg (in 3 doses) | |
| Z-DEVD-FMK | Rat | Learning & Memory | Intracerebroventricular | 3 nmol | |
| Z-DEVD-FMK | Mouse | Traumatic Brain Injury | Intracerebroventricular | 160 ng |
Experimental Protocols
Protocol 1: Dose-Ranging and Efficacy Study for this compound in a Mouse Model of Neuropathic Pain
-
Animal Model: Induce neuropathic pain in adult C57BL/6 mice using the chronic constriction injury (CCI) model.
-
Groups:
-
Group 1: Sham-operated + Vehicle
-
Group 2: CCI + Vehicle
-
Group 3: CCI + this compound (Dose 1, e.g., 5 µg intrathecal)
-
Group 4: CCI + this compound (Dose 2, e.g., 10 µg intrathecal)
-
Group 5: CCI + this compound (Dose 3, e.g., 20 µg intrathecal)
-
-
Drug Preparation: Dissolve this compound in a sterile vehicle solution (e.g., 10% DMSO in saline).
-
Administration: Administer the assigned treatment via intrathecal injection at a specific time point post-CCI (e.g., day 7).
-
Behavioral Testing: Assess mechanical allodynia (e.g., using von Frey filaments) and thermal hyperalgesia (e.g., using a plantar test) at baseline and multiple time points after treatment.
-
Tissue Analysis: At the end of the study, collect spinal cord tissue to measure levels of activated caspase-6 and downstream markers of apoptosis and inflammation via Western blot or immunohistochemistry.
Protocol 2: Pharmacokinetic (PK) Study of this compound in Rats
-
Animals: Use healthy adult Sprague-Dawley rats.
-
Administration: Administer a single dose of this compound via the intended therapeutic route (e.g., intravenous or intraperitoneal).
-
Blood Sampling: Collect blood samples at multiple time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-administration.
-
Plasma Analysis: Process blood to obtain plasma and analyze the concentration of this compound using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Calculate key PK parameters such as half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC). This data is crucial for designing an effective dosing regimen.
Signaling Pathways and Experimental Workflows
To aid in experimental design and data interpretation, the following diagrams illustrate key concepts.
References
Z-VEID-FMK stability and storage conditions to prevent degradation
For researchers, scientists, and drug development professionals utilizing the caspase-6 inhibitor Z-VEID-FMK, this technical support center provides comprehensive guidance on ensuring its stability and proper storage to prevent degradation and ensure experimental success.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and use of this compound in a question-and-answer format.
Question: My this compound inhibitor appears to be inactive or shows reduced efficacy in my cell-based assay. What are the possible causes and solutions?
Answer:
Several factors could contribute to the apparent inactivity of this compound. Consider the following troubleshooting steps:
-
Improper Storage: Confirm that the lyophilized powder and reconstituted stock solutions have been stored according to the recommended conditions. Prolonged storage at temperatures above -20°C or repeated freeze-thaw cycles can lead to degradation.
-
Solution Instability: this compound in solution, particularly in aqueous media, has limited stability. Prepare working solutions fresh for each experiment and avoid storing them for extended periods.
-
Incorrect Concentration: Verify the final concentration of this compound in your assay. The effective concentration can vary depending on the cell type, treatment duration, and the specific apoptotic stimulus used. A concentration range of 10 µM to 100 µM is often a good starting point for cell culture experiments.
-
Cell Permeability Issues: While this compound is designed to be cell-permeable, its uptake can vary between cell lines. Ensure that the vehicle (typically DMSO) concentration is optimal and not exceeding cytotoxic levels (generally <0.5%).
-
Degradation During Experiment: The stability of this compound in cell culture media over long incubation periods can be a factor. For long-term experiments, consider replenishing the inhibitor.
-
Alternative Cell Death Pathways: The observed cell death may not be caspase-6 dependent. Consider the possibility of necroptosis or other forms of programmed cell death.
A logical workflow for troubleshooting inhibitor inactivity is presented below:
Caption: Troubleshooting workflow for inactive this compound.
Question: I am observing unexpected or off-target effects in my experiments. Could this be related to this compound?
Answer:
While this compound is a selective inhibitor of caspase-6, off-target effects can occur, particularly at high concentrations.
-
Cross-reactivity: At higher concentrations, this compound may inhibit other caspases, such as caspase-3 and -7, although less efficiently.[1]
-
Vehicle Effects: Ensure that the concentration of the solvent (e.g., DMSO) is consistent across all experimental conditions and is not causing toxicity.
-
Purity of the Compound: Impurities in the inhibitor preparation could potentially lead to unexpected biological activities. Use a high-purity grade of this compound.
-
Negative Control: To confirm that the observed effects are due to caspase-6 inhibition, include a negative control peptide, such as Z-FA-FMK, which is not a caspase inhibitor.[2]
Frequently Asked Questions (FAQs)
What are the optimal storage conditions for this compound?
To ensure the long-term stability of this compound, adhere to the following storage guidelines:
| Form | Storage Temperature | Duration | Recommendations |
| Lyophilized Powder | -20°C | Up to 4 years | Store under desiccating conditions.[3][4] |
| Stock Solution in DMSO | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles.[5] |
| -80°C | Up to 6 months | For longer-term storage of solutions.[5] |
What is the recommended solvent for reconstituting this compound?
High-purity, anhydrous DMSO is the recommended solvent for reconstituting lyophilized this compound.[1][6]
How stable is this compound in aqueous solutions and cell culture media?
Peptide-based inhibitors like this compound are susceptible to hydrolysis in aqueous solutions. The fluoromethyl ketone (FMK) moiety can also be a target for degradation. Therefore, it is strongly recommended to prepare working dilutions in aqueous buffers or cell culture media immediately before use. Avoid storing this compound in aqueous solutions for any significant length of time.
What are the primary degradation pathways for this compound?
The primary degradation pathways for peptide-based inhibitors like this compound include:
-
Hydrolysis: Cleavage of the peptide bonds in aqueous solutions, which can be influenced by pH and temperature.
-
Oxidation: Certain amino acid residues can be susceptible to oxidation.
-
Modification of the FMK group: The fluoromethyl ketone moiety is a reactive electrophile and can be susceptible to degradation, particularly at non-neutral pH. The stability of the FMK group is crucial for its irreversible binding to the caspase.
Experimental Protocols
Protocol for Assessing the Activity of this compound using a Caspase-6 Substrate Cleavage Assay
This protocol provides a method to verify the inhibitory activity of your this compound stock solution.
Materials:
-
Recombinant active caspase-6
-
Caspase-6 fluorogenic substrate (e.g., Ac-VEID-AFC)
-
This compound stock solution (in DMSO)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 10 mM DTT, 1 mM EDTA, 10% glycerol)
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Prepare Reagents:
-
Dilute the recombinant caspase-6 to the working concentration in the assay buffer.
-
Prepare a series of dilutions of your this compound stock solution in the assay buffer. Include a vehicle control (DMSO only).
-
Dilute the caspase-6 substrate to the working concentration in the assay buffer.
-
-
Assay Setup:
-
In the 96-well plate, add the diluted this compound solutions or vehicle control.
-
Add the diluted recombinant caspase-6 to each well and incubate for 15-30 minutes at 37°C to allow for inhibitor binding.
-
-
Initiate Reaction:
-
Add the caspase-6 substrate to all wells to start the reaction.
-
-
Measure Fluorescence:
-
Immediately begin reading the fluorescence at the appropriate excitation and emission wavelengths for the chosen substrate (e.g., 400 nm excitation and 505 nm emission for AFC).
-
Take readings every 5 minutes for at least 30 minutes.
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage (change in fluorescence over time) for each condition.
-
Compare the rates of the this compound-treated samples to the vehicle control to determine the percentage of inhibition.
-
An experimental workflow for this assay is depicted below:
Caption: Workflow for this compound activity assay.
Signaling Pathway
Caspase-6 Activation and Inhibition by this compound
Caspase-6 is an executioner caspase involved in the apoptotic signaling cascade. It can be activated by initiator caspases such as caspase-3 and can also undergo self-processing. Once activated, caspase-6 cleaves specific cellular substrates, leading to the dismantling of the cell. This compound acts as an irreversible inhibitor by covalently binding to the active site of caspase-6, thereby blocking its proteolytic activity.
Caption: Caspase-6 activation pathway and its inhibition.
References
- 1. bio-rad.com [bio-rad.com]
- 2. bio-techne.com [bio-techne.com]
- 3. A Quantitative Method for the Specific Assessment of Caspase-6 Activity in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitors can activate proteases to catalyze the synthesis and hydrolysis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Z-VEID-FMK Technical Support Center: Troubleshooting Batch-to-Batch Variability
Welcome to the technical support center for Z-VEID-FMK, a selective and irreversible inhibitor of caspase-6. This resource is designed for researchers, scientists, and drug development professionals to address and troubleshoot potential batch-to-batch variability in their experiments.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: We are observing inconsistent results with a new batch of this compound compared to our previous lot. What could be the cause?
A1: Inconsistent results between different batches of this compound can stem from several factors, primarily related to the purity and integrity of the compound. Key potential causes include:
-
Purity Variations: The percentage of the active this compound peptide can differ between synthesis batches. Impurities, such as truncated or deletion peptide sequences from the solid-phase synthesis process, can interfere with the inhibitor's activity.[1][2]
-
Presence of Active Impurities: Some impurities may not be inert and could possess biological activity, potentially acting as competitive inhibitors or otherwise altering the experimental outcome.[1]
-
Residual Solvents or Reagents: Incomplete removal of solvents (e.g., DMSO, acetonitrile) or reagents used during synthesis and purification can be present in the final product and may affect enzymatic assays or cell health.[1]
-
Counter-ion Content: The net peptide content can vary depending on the amount of counter-ions (e.g., acetate, TFA) present in the lyophilized powder.[3]
-
Improper Storage and Handling: this compound is sensitive to degradation. Repeated freeze-thaw cycles, exposure to moisture, or improper storage temperatures can lead to a loss of activity.
Q2: How can we verify the quality of a new batch of this compound?
A2: It is crucial to carefully review the Certificate of Analysis (CoA) provided by the manufacturer for each new batch.[4] Key parameters to check include:
-
Purity (by HPLC): This should ideally be >95% or higher for sensitive cellular assays.[5][6] Compare this value to the CoA of your previous, well-performing batch.
-
Mass Spectrometry (MS) Data: This confirms that the molecular weight of the primary compound in the batch matches the expected molecular weight of this compound (approx. 652.7 g/mol ).[5]
-
Appearance: The physical appearance of the lyophilized powder should be consistent (e.g., a white to off-white solid).[1][3]
-
Net Peptide Content: This value, if provided, gives a more accurate measure of the active peptide concentration in the vial.[3]
If you suspect a significant deviation, consider performing a side-by-side comparison with a previous, trusted batch in a simple, well-established assay, such as a caspase-6 activity assay.
Q3: Our current batch of this compound seems less potent. How can we troubleshoot this?
A3: A decrease in potency can be addressed systematically:
-
Confirm Proper Reconstitution and Storage: Ensure the inhibitor was reconstituted in an appropriate solvent (typically DMSO) to the correct stock concentration and stored in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Perform a Dose-Response Experiment: Conduct a caspase-6 activity assay with a range of this compound concentrations to determine the IC50 value for the new batch. Compare this to the IC50 of a previous batch or the expected value from the literature.
-
Validate Your Assay System: Run positive and negative controls in your experiment. A positive control for apoptosis induction (e.g., staurosporine) and a vehicle control (DMSO) will help confirm that the assay itself is performing as expected.
-
Consider a Negative Control Peptide: To ensure the observed effects are specific to caspase inhibition, use a negative control peptide like Z-FA-FMK, which does not inhibit caspases.
Below is a troubleshooting decision tree to help guide your investigation:
Data Presentation: Impact of Purity on Experimental Outcomes
The purity of this compound can significantly impact its observed potency. Below are tables with hypothetical data illustrating how different purity levels might affect experimental results.
Table 1: Hypothetical Impact of this compound Purity on Caspase-6 Inhibition (IC50)
| Batch ID | Purity (by HPLC) | Key Impurities Noted on CoA | Hypothetical IC50 (nM) |
| A-001 (Reference) | 98.5% | Minor, unidentified peaks | 25.2 |
| B-002 | 96.1% | Truncated peptide (VEID-FMK) | 35.8 |
| C-003 | 91.3% | Deletion peptide, residual solvent | 88.5 |
Note: These are illustrative data. Actual IC50 values can vary based on experimental conditions.
Table 2: Hypothetical Impact of this compound Purity on Cell Viability Assay
| Batch ID | Purity (by HPLC) | Apoptosis Inducer | This compound Conc. (µM) | Hypothetical Cell Viability (%) |
| Vehicle Control | N/A | Staurosporine (1 µM) | 0 | 45% |
| A-001 (Reference) | 98.5% | Staurosporine (1 µM) | 20 | 78% |
| B-002 | 96.1% | Staurosporine (1 µM) | 20 | 69% |
| C-003 | 91.3% | Staurosporine (1 µM) | 20 | 52% |
Signaling Pathway and Experimental Workflows
Caspase-6 Signaling Pathway in Apoptosis
Caspase-6 is an executioner caspase that, once activated by initiator caspases (like caspase-3), cleaves a specific set of cellular substrates, leading to the dismantling of the cell during apoptosis. This compound irreversibly binds to the active site of caspase-6, preventing this downstream cleavage.
Experimental Workflow: Caspase-6 Activity Assay
This workflow outlines the steps for assessing the inhibitory activity of different batches of this compound using a fluorometric caspase-6 activity assay.
Detailed Experimental Protocols
Fluorometric Caspase-6 Activity Assay
This protocol is for determining the IC50 of this compound in a cell-free system.
Materials:
-
Recombinant active human caspase-6
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 10 mM DTT, 1 mM EDTA, 10% glycerol)
-
This compound (dissolved in DMSO)
-
Caspase-6 substrate: Ac-VEID-AMC (N-Acetyl-Val-Glu-Ile-Asp-7-amido-4-methylcoumarin)
-
96-well black, flat-bottom plate
-
Fluorescence microplate reader (Excitation: ~360-400 nm, Emission: ~440-505 nm)
Procedure:
-
Prepare this compound Dilutions: Perform a serial dilution of your this compound stock solution in Assay Buffer to create a range of concentrations (e.g., 0.1 nM to 10 µM). Also, prepare a vehicle control (DMSO in Assay Buffer).
-
Enzyme Preparation: Dilute the active caspase-6 in cold Assay Buffer to the desired working concentration.
-
Assay Plate Setup: To each well of the 96-well plate, add:
-
50 µL of Assay Buffer
-
10 µL of your this compound dilution or vehicle control.
-
10 µL of the diluted active caspase-6 enzyme.
-
-
Inhibitor Incubation: Gently tap the plate to mix and incubate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Substrate Addition: Prepare the Ac-VEID-AMC substrate in Assay Buffer to a 2X final concentration (e.g., 100 µM for a final concentration of 50 µM).
-
Initiate Reaction: Add 30 µL of the 2X substrate solution to each well to start the reaction.
-
Fluorescence Measurement: Immediately place the plate in the microplate reader. Measure the fluorescence intensity every 1-2 minutes for at least 30 minutes.
-
Data Analysis:
-
Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each concentration.
-
Normalize the rates relative to the vehicle control (100% activity).
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data using a non-linear regression model to determine the IC50 value.
-
MTT Cell Viability Assay
This protocol assesses the ability of this compound to protect cells from an apoptotic stimulus.
Materials:
-
Cell line of interest (e.g., Jurkat, HeLa)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Apoptosis-inducing agent (e.g., staurosporine, etoposide)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear, flat-bottom plate
-
Spectrophotometer (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight (for adherent cells).
-
Inhibitor Pre-treatment: Treat the cells with various concentrations of this compound or a vehicle control (DMSO). Incubate for 1-2 hours at 37°C.
-
Apoptosis Induction: Add the apoptosis-inducing agent to the appropriate wells. Include a "no-inducer" control group.
-
Incubation: Incubate the plate for the desired period to allow for apoptosis to occur (e.g., 6-24 hours).
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing metabolically active cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the culture medium and add 100 µL of solubilization solution to each well. Pipette up and down to ensure all formazan crystals are dissolved.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate cell viability as a percentage relative to the untreated, non-induced control cells: (Absorbance of treated sample / Absorbance of control) * 100.
-
References
- 1. novopro.cn [novopro.cn]
- 2. Impact of impurities on IC50 values of P450 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. resources.rndsystems.com [resources.rndsystems.com]
- 4. verifiedpeptides.com [verifiedpeptides.com]
- 5. This compound, caspase-6 inhibitor (CAS 210344-96-0) | Abcam [abcam.com]
- 6. file.glpbio.com [file.glpbio.com]
Technical Support Center: Z-VEID-FMK and Non-Apoptotic Cell Death Pathways
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the potential for the caspase-6 inhibitor, Z-VEID-FMK, to induce non-apoptotic cell death pathways.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a cell-permeable, irreversible peptide inhibitor of caspase-6.[1][2][3] Its primary mechanism involves binding to the active site of caspase-6, thereby preventing the downstream proteolytic events that lead to apoptosis.[2] It is commonly used in studies of apoptosis and neurodegenerative diseases.[2] While it is selective for caspase-6, it may also inhibit other caspases, such as caspases 3, 7, and 8, but with much lower efficiency.[4]
Q2: Can caspase inhibitors like this compound induce cell death pathways other than apoptosis?
Yes, it is a known phenomenon that broad-spectrum caspase inhibitors can shift the mode of cell death from apoptosis to other regulated cell death pathways, such as necroptosis or autophagy.[5][6] This is often observed with the pan-caspase inhibitor Z-VAD-FMK, which can trigger necroptosis by inhibiting caspase-8.[1][2][7][8] While less documented for the more selective this compound, the possibility of inducing non-apoptotic pathways should be considered, especially at high concentrations or in specific cell types.
Q3: Is there direct evidence of this compound inducing non-apoptotic cell death?
Direct evidence is emerging. One study has shown that this compound can modulate the expression of autophagy-related molecules, specifically affecting the expression of Pik3cg in chondrocytes.[9] There is also a theoretical link to pyroptosis, as caspase-6 has been implicated in this pathway in the context of steatohepatitis, though the direct effect of this compound in this process is not yet fully characterized.[4]
Q4: What are the key non-apoptotic cell death pathways to consider when using this compound?
The primary non-apoptotic pathways to consider are:
-
Necroptosis: A regulated form of necrosis that is dependent on the kinases RIPK1 and RIPK3, and the pseudokinase MLKL.[1]
-
Autophagy: A cellular process of self-digestion of cytoplasmic components through the formation of autophagosomes. While primarily a survival mechanism, excessive autophagy can lead to cell death.
-
Pyroptosis: A pro-inflammatory form of programmed cell death dependent on inflammatory caspases (like caspase-1) and the pore-forming protein Gasdermin D (GSDMD).[10][11][12]
Troubleshooting Guides
Issue 1: Unexpected Cell Death Observed with this compound Treatment that is not Apoptotic
Possible Cause: Inhibition of caspase-6 (and potentially off-target inhibition of other caspases) may be shunting the cells towards a non-apoptotic death pathway like necroptosis or autophagy-dependent cell death.
Troubleshooting Steps:
-
Confirm Non-Apoptotic Cell Death:
-
Use Annexin V/Propidium Iodide (PI) staining. Necrotic-like death will show a higher proportion of PI-positive/Annexin V-negative or double-positive cells.
-
Assess mitochondrial membrane potential. While depolarization can occur in apoptosis, its kinetics might differ in other death pathways.[13]
-
Check for caspase-3/7 activation. A lack of significant activation in dying cells suggests a non-apoptotic mechanism.
-
-
Investigate Necroptosis:
-
Western Blot Analysis: Probe for key necroptosis markers:
-
Co-treatment with a Necroptosis Inhibitor: Use a specific inhibitor of RIPK1, such as Necrostatin-1 (Nec-1), in combination with this compound. A rescue from cell death would indicate necroptosis.[8]
-
-
Investigate Autophagy:
-
Western Blot Analysis: Monitor the conversion of LC3-I to LC3-II, a hallmark of autophagosome formation.
-
Fluorescence Microscopy: Observe the formation of LC3 puncta in cells expressing GFP-LC3.
-
Co-treatment with Autophagy Inhibitors: Use inhibitors like 3-methyladenine (3-MA) or chloroquine to see if they prevent the observed cell death.
-
Issue 2: Pro-inflammatory Response Observed Following this compound Treatment
Possible Cause: The observed cell death could be pyroptosis, which is inherently pro-inflammatory due to the release of inflammatory cytokines.
Troubleshooting Steps:
-
Measure Pro-inflammatory Cytokine Release: Use ELISA to quantify the release of IL-1β and IL-18 into the cell culture supernatant.
-
Assess Gasdermin D Cleavage: Perform a western blot on cell lysates to detect the cleaved N-terminal fragment of Gasdermin D (GSDMD-N), the executioner of pyroptosis.[12]
-
Inhibit Key Pyroptotic Caspases: Although this compound targets caspase-6, consider co-treatment with a specific caspase-1 inhibitor, such as Z-YVAD-FMK, to see if it mitigates the inflammatory response and cell death.[11]
Quantitative Data Summary
The following table summarizes concentrations of inhibitors and inducers mentioned in the literature that can be used as a starting point for designing experiments.
| Compound | Target | Typical Concentration Range | Cell Type(s) | Reference(s) |
| This compound | Caspase-6 | 50 - 100 µM | HepG2, Chondrocytes | [3][9] |
| Z-VAD-FMK | Pan-caspase | 10 - 200 µM | Macrophages, T-cells, Leukemia lines | [1][13][16][17] |
| Necrostatin-1 (Nec-1) | RIPK1 | 30 - 50 µM | Microglia, C2C12 cells | [8][18] |
| Z-YVAD-FMK | Caspase-1 | 25 - 50 µM | C2C12 cells, BMDMs | [11][18] |
| TNF-α | Inducer of apoptosis/necroptosis | 1 - 100 ng/mL | MDFs, MEFs, Microglia | [8][16] |
| Lipopolysaccharide (LPS) | TLR4 agonist, inducer of inflammation | 100 ng/mL - 10 µg/g | Macrophages | [1] |
Experimental Protocols
Protocol 1: Western Blot for Necroptosis Markers (p-RIPK1 and p-MLKL)
-
Cell Treatment: Seed cells and treat with your experimental conditions (e.g., vehicle, stimulus, this compound, stimulus + this compound).
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-RIPK1, RIPK1, p-MLKL, MLKL, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Protocol 2: Immunofluorescence for LC3 Puncta Formation
-
Cell Culture: Grow cells expressing a fluorescently tagged LC3 (e.g., GFP-LC3) on coverslips.
-
Treatment: Treat cells with this compound or control vehicle for the desired time.
-
Fixation: Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Mounting: Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.
-
Imaging: Visualize the cells using a fluorescence microscope. Autophagy induction is indicated by the formation of distinct fluorescent puncta (autophagosomes).
Signaling Pathway and Workflow Diagrams
Caption: Potential switch from apoptosis to necroptosis by caspase inhibition.
Caption: Experimental workflow to investigate this compound-induced autophagy.
Caption: Logical workflow for troubleshooting pyroptosis induction.
References
- 1. Frontiers | The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation [frontiersin.org]
- 2. The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | AAT Bioquest [aatbio.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. Caspase Inhibitors Protect Neurons by Enabling Selective Necroptosis of Inflamed Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Caspase Inhibition Affects the Expression of Autophagy-Related Molecules in Chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Caspase-1 engages full-length gasdermin D through two distinct interfaces that mediate caspase recruitment and substrate cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of GSDMD activation by Z-LLSD-FMK or Z-YVAD-FMK reduces vascular inflammation and atherosclerotic lesion development in ApoE−/− mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Gasdermin D-mediated pyroptosis: mechanisms, diseases, and inhibitors [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. Pan-caspase inhibitors induce necroptosis via ROS-mediated activation of mixed lineage kinase domain-like protein and p38 in classically activated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Necroptosis signalling is tuned by phosphorylation of MLKL residues outside the pseudokinase domain activation loop - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Ubiquitin-Mediated Regulation of RIPK1 Kinase Activity Independent of IKK and MK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Suppression of human T cell proliferation by the caspase inhibitors, z-VAD-FMK and z-IETD-FMK is independent of their caspase inhibition properties - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Caspase-1-Dependent Pyroptosis Mediates Adjuvant Activity of Platycodin D as an Adjuvant for Intramuscular Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
dealing with conflicting data from Z-VEID-FMK experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the caspase-6 inhibitor, Z-VEID-FMK. Here, you will find information to address conflicting data and other common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a cell-permeable, irreversible inhibitor of caspase-6.[1] It belongs to the family of fluoromethyl ketone (FMK)-derivatized peptide inhibitors, which bind to the catalytic site of caspases.[2] Caspase-6 is an executioner caspase involved in the apoptotic signaling cascade.
Q2: My this compound treatment is supposed to inhibit apoptosis, but I'm still observing cell death. Why is this happening?
This is a common and important observation. While this compound is designed to inhibit apoptosis by targeting caspase-6, cell death can still occur through alternative pathways. One significant possibility is the induction of necroptosis, a form of programmed necrosis. Inhibition of caspases, particularly caspase-8, by peptide-based inhibitors can shift the cellular death pathway from apoptosis to necroptosis. This is a critical consideration when interpreting your results.
Q3: I'm observing unexpected cellular changes, such as increased autophagy, after this compound treatment. Is this a known off-target effect?
Yes, this is a documented off-target effect of some pan-caspase inhibitors like Z-VAD-FMK, and similar effects could be possible with this compound due to structural similarities. Z-VAD-FMK has been shown to induce autophagy by inhibiting N-glycanase 1 (NGLY1), an enzyme involved in the endoplasmic reticulum-associated degradation (ERAD) pathway. This highlights the importance of using appropriate controls to distinguish between on-target and off-target effects.
Q4: How can I be sure that the effects I'm seeing are due to the inhibition of caspase-6 and not off-target effects?
To validate that your observations are specific to caspase-6 inhibition, consider the following control experiments:
-
Use an alternative caspase-6 inhibitor: Employing a structurally different caspase-6 inhibitor can help confirm that the phenotype is not due to off-target effects of the FMK chemical class.
-
Genetic knockdown/knockout: The most definitive control is to use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of caspase-6. If the phenotype observed with this compound is recapitulated in caspase-6 deficient cells, it strongly supports the on-target nature of the inhibitor.
Q5: What is the recommended working concentration for this compound?
The optimal working concentration of this compound can vary depending on the cell type, experimental conditions, and the specific apoptotic stimulus. A general starting point for cell culture experiments is in the range of 20-50 µM. However, it is crucial to perform a dose-response experiment to determine the lowest effective concentration that inhibits caspase-6 activity without causing significant off-target effects or cytotoxicity in your specific system.
Troubleshooting Guide
Problem 1: Inconsistent or contradictory results in cell viability assays.
| Possible Cause | Troubleshooting Steps |
| Induction of Necroptosis: Inhibition of caspase-8 (a potential off-target of this compound) can trigger necroptosis. | 1. Assess Necroptosis: Measure markers of necroptosis, such as the phosphorylation of RIPK1 and MLKL, by western blot. 2. Inhibit Necroptosis: Co-treat cells with this compound and a specific inhibitor of necroptosis, such as Necrostatin-1 (an inhibitor of RIPK1). If cell death is rescued, it suggests the involvement of necroptosis. |
| Induction of Autophagy: Off-target inhibition of proteins like NGLY1 can induce autophagy, which can sometimes lead to cell death. | 1. Monitor Autophagy: Perform western blot analysis for LC3-I to LC3-II conversion and p62 degradation. You can also use fluorescent microscopy to observe the formation of autophagosomes (e.g., using GFP-LC3). 2. Inhibit Autophagy: Co-treat with known autophagy inhibitors like 3-methyladenine (3-MA) or bafilomycin A1 to see if this alters the observed phenotype. |
| Lack of Inhibitor Specificity: this compound may be inhibiting other caspases in your system, leading to complex and unexpected outcomes. The VEID peptide sequence can also be cleaved by other caspases, such as caspase-3 and -7.[3] | 1. Profile Caspase Activity: Use a panel of fluorogenic substrates for different caspases (e.g., DEVD for caspase-3/7, IETD for caspase-8, LEHD for caspase-9) to assess the broader impact of this compound on caspase activity in your cell lysates. 2. Use a More Selective Inhibitor: If available, test a more selective, non-peptide-based caspase-6 inhibitor. |
Problem 2: Difficulty in detecting caspase-6 activation or inhibition.
| Possible Cause | Troubleshooting Steps |
| Low Levels of Caspase-6 Expression: The cell line you are using may express low levels of caspase-6. | 1. Confirm Expression: Perform a baseline western blot to determine the expression level of pro-caspase-6 in your cells. 2. Choose a Different Cell Line: If expression is too low, consider using a cell line known to express higher levels of caspase-6. |
| Transient or Weak Activation: Caspase-6 activation may be a transient event in your experimental model. | 1. Perform a Time-Course Experiment: Collect samples at multiple time points after inducing apoptosis to identify the peak of caspase-6 activation. |
| Ineffective Antibody for Western Blotting: The antibody may not be sensitive enough to detect the cleaved (active) form of caspase-6. | 1. Validate Antibody: Use a positive control, such as lysates from cells treated with a potent apoptotic stimulus known to activate caspase-6, to confirm your antibody can detect the cleaved fragment. 2. Use an Alternative Method: Consider a caspase-6 activity assay using a fluorogenic substrate (e.g., Ac-VEID-AFC) as a more direct measure of enzymatic activity. |
Data Presentation
Selectivity of Peptide-Based Caspase Inhibitors
| Inhibitor | Target Caspase | Caspase-1 (µM) | Caspase-3 (µM) | Caspase-6 (µM) | Caspase-7 (µM) | Caspase-8 (µM) | Caspase-9 (µM) |
| Z-VAD-FMK | Pan-Caspase | 0.02 | 0.01 | 0.03 | 0.02 | 0.01 | 0.02 |
| Z-DEVD-FMK | Caspase-3/7 | >10 | 0.0002 | 0.025 | 0.001 | 0.001 | 0.006 |
| Z-IETD-FMK | Caspase-8 | >10 | 0.006 | 0.005 | 0.05 | 0.0006 | 0.02 |
| Z-LEHD-FMK | Caspase-9 | >10 | 0.02 | 0.02 | 0.02 | 0.0005 | 0.0005 |
Note: These values are compiled from various sources and should be used as a general guide. Actual IC50 values can vary depending on the assay conditions.
Experimental Protocols
Caspase-6 Activity Assay (Fluorometric)
This protocol measures the activity of caspase-6 in cell lysates using the fluorogenic substrate Ac-VEID-AFC (Acetyl-Valyl-Glutamyl-Isoleucyl-Aspartyl-7-amino-4-trifluoromethylcoumarin).
Materials:
-
Cell lysis buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, 10 mM DTT)
-
Caspase assay buffer (20 mM HEPES, pH 7.4, 100 mM NaCl, 10% sucrose, 0.1% CHAPS, 10 mM DTT)
-
Ac-VEID-AFC substrate (10 mM stock in DMSO)
-
96-well black, flat-bottom plate
-
Fluorometer with excitation at 400 nm and emission at 505 nm
Procedure:
-
Prepare Cell Lysates:
-
Treat cells with your experimental compounds (including this compound).
-
Harvest cells and wash once with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold lysis buffer and incubate on ice for 15 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cytosolic extract) and determine the protein concentration (e.g., using a BCA assay).
-
-
Set up the Assay:
-
In a 96-well plate, add 50-100 µg of protein from each cell lysate to individual wells.
-
Adjust the volume of each well to 90 µL with caspase assay buffer.
-
Include a blank control (assay buffer only) and a positive control (e.g., lysate from cells treated with a known apoptosis inducer).
-
-
Initiate the Reaction:
-
Prepare a working solution of Ac-VEID-AFC by diluting the stock to 200 µM in caspase assay buffer.
-
Add 10 µL of the 200 µM Ac-VEID-AFC solution to each well (final concentration: 20 µM).
-
-
Measure Fluorescence:
-
Immediately measure the fluorescence at time zero.
-
Incubate the plate at 37°C, protected from light.
-
Take readings every 15-30 minutes for 1-2 hours.
-
-
Data Analysis:
-
Subtract the blank reading from all samples.
-
Calculate the rate of AFC release (change in fluorescence over time).
-
Express caspase-6 activity relative to the untreated control.
-
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells into the culture medium as an indicator of cytotoxicity.
Materials:
-
LDH assay kit (commercially available)
-
96-well clear, flat-bottom plate
-
Spectrophotometer capable of reading absorbance at ~490 nm
Procedure:
-
Cell Treatment:
-
Plate cells in a 96-well plate and allow them to adhere.
-
Treat cells with your experimental compounds. Include wells for:
-
Untreated cells (negative control for cytotoxicity)
-
Cells treated with lysis buffer (provided in the kit) for 30 minutes before the end of the experiment (positive control for maximum LDH release)
-
Medium only (background control)
-
-
-
Sample Collection:
-
At the end of the treatment period, centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate at room temperature for 20-30 minutes, protected from light.
-
-
Stop Reaction and Measure Absorbance:
-
Add 50 µL of the stop solution (provided in the kit) to each well.
-
Measure the absorbance at the recommended wavelength (usually 490 nm).
-
-
Data Analysis:
-
Subtract the background absorbance (medium only) from all readings.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Negative Control Absorbance) / (Positive Control Absorbance - Negative Control Absorbance)] * 100
-
Western Blot for Cleaved Lamin A
This protocol detects the cleavage of lamin A, a specific substrate of caspase-6, as a marker of its activity.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against Lamin A/C (that detects both the full-length and cleaved forms)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Prepare Protein Lysates:
-
Treat and harvest cells as described in the caspase activity assay protocol.
-
Lyse cells in RIPA buffer on ice.
-
Determine protein concentration.
-
-
SDS-PAGE and Transfer:
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-Lamin A/C antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
Full-length lamin A will appear at ~70 kDa, and the caspase-6 cleaved fragment at ~28 kDa. An increase in the 28 kDa band indicates caspase-6 activation.
-
Visualizations
References
Validation & Comparative
A Comparative Guide to the Efficacy of Z-VEID-FMK and Z-VAD-FMK in Caspase Inhibition
For researchers and professionals in drug development, the selection of appropriate chemical tools is paramount for elucidating cellular pathways and validating therapeutic targets. Among the key regulators of apoptosis, or programmed cell death, are caspases, a family of cysteine proteases. The ability to selectively inhibit these enzymes is crucial for studying their roles in health and disease. This guide provides a detailed comparison of two widely used caspase inhibitors: Z-VEID-FMK, a selective caspase-6 inhibitor, and Z-VAD-FMK, a broad-spectrum pan-caspase inhibitor.
Mechanism of Action and Target Specificity
Both this compound and Z-VAD-FMK are cell-permeable, irreversible inhibitors that function by covalently binding to the catalytic site of active caspases.[1][2] Their efficacy, however, is dictated by their distinct target specificities.
This compound is recognized as a selective and irreversible inhibitor of caspase-6 .[2][3] This specificity allows for the targeted investigation of the roles of caspase-6 in apoptotic pathways, particularly in neurodegenerative diseases and other specific cellular contexts.[2]
Z-VAD-FMK , in contrast, is a pan-caspase inhibitor , exhibiting broad activity against multiple caspases.[1] It potently inhibits a wide range of human caspases, including caspases-1, -3, -4, -5, -7, -8, -9, and -10, with the notable exception of caspase-2.[1] This broad-spectrum activity makes it a useful tool for general inhibition of apoptosis in experimental settings.[4]
Quantitative Comparison of Inhibitory Activity
| Inhibitor | Target(s) | Reported IC50 Values | Key Characteristics |
| This compound | Primarily Caspase-6 | Specific IC50 values for a broad panel of caspases are not consistently reported in publicly available literature. | Selective and irreversible inhibitor of caspase-6.[2][3] |
| Z-VAD-FMK | Pan-caspase (excluding Caspase-2) | Low to mid-nanomolar range for most targeted caspases.[5] Another source reports a broad range of 0.0015 - 5.8 µM for inhibiting apoptosis in various tumor cell lines in vitro.[6] | Broad-spectrum, irreversible pan-caspase inhibitor.[1] |
Note: The reported IC50 values for Z-VAD-FMK can vary depending on the specific caspase, the cell type, and the experimental conditions. The broad range reported for apoptosis inhibition in tumor cells likely reflects these variables.
Apoptotic Signaling Pathway and Inhibitor Intervention
The following diagram illustrates the general intrinsic and extrinsic apoptotic pathways, highlighting the points of intervention for this compound and Z-VAD-FMK.
Caption: General apoptotic pathways and points of inhibition.
Experimental Protocols
To assess and compare the efficacy of this compound and Z-VAD-FMK, a fluorometric caspase activity assay is a standard and robust method.
Protocol: Fluorometric Caspase Activity Assay in Cell Lysates
1. Materials and Reagents:
-
Cells of interest
-
Apoptosis-inducing agent (e.g., staurosporine, TNF-α)
-
This compound and Z-VAD-FMK
-
DMSO (for inhibitor and drug solubilization)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA)
-
Bradford or BCA Protein Assay Kit
-
Fluorogenic caspase substrate (e.g., Ac-VEID-AFC for caspase-6, Ac-DEVD-AFC for caspase-3/7)
-
Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% glycerol)
-
96-well black, flat-bottom microplate
-
Fluorometric microplate reader
2. Experimental Procedure:
-
Cell Culture and Treatment: Seed cells at an appropriate density in a multi-well plate. Allow cells to adhere overnight. Pre-treat cells with various concentrations of this compound, Z-VAD-FMK, or vehicle control (DMSO) for 1-2 hours. Induce apoptosis by adding the chosen apoptosis-inducing agent. Include a non-induced control group. Incubate for the desired period.
-
Cell Lysate Preparation:
-
Wash cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold Cell Lysis Buffer to each well and incubate on ice for 10-20 minutes.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant (cytosolic extract) and keep it on ice.
-
-
Protein Quantification: Determine the protein concentration of each cell lysate using a Bradford or BCA assay to ensure equal protein loading in the subsequent steps.
-
Caspase Activity Assay:
-
In a 96-well black microplate, add a standardized amount of protein lysate (e.g., 20-50 µg) to each well.
-
Add Assay Buffer to bring the total volume to 100 µL per well.
-
Add the specific fluorogenic caspase substrate to each well to a final concentration of 50 µM.
-
Incubate the plate at 37°C, protected from light.
-
-
Data Acquisition: Measure the fluorescence intensity at appropriate time intervals (e.g., every 5-10 minutes for 1-2 hours) using a fluorometric microplate reader with the appropriate excitation and emission wavelengths for the chosen substrate (e.g., Ex/Em = 400/505 nm for AFC).
-
Data Analysis: Calculate the rate of substrate cleavage (change in fluorescence over time). Compare the rates of caspase activity in the inhibitor-treated groups to the vehicle-treated, apoptosis-induced control group to determine the percentage of inhibition.
Experimental Workflow Diagram
Caption: Workflow for comparing this compound and Z-VAD-FMK efficacy.
Conclusion
The choice between this compound and Z-VAD-FMK hinges on the specific research question. This compound is the preferred tool for investigating the specific functions of caspase-6, offering high selectivity. In contrast, Z-VAD-FMK is a potent, broad-spectrum inhibitor suitable for experiments where a general blockade of the apoptotic cascade is desired. Researchers should be mindful of the potential off-target effects of Z-VAD-FMK, such as the induction of necroptosis or autophagy, and consider the use of appropriate controls to ensure accurate interpretation of experimental results. The provided experimental protocol offers a robust framework for the direct comparison of these and other caspase inhibitors in a laboratory setting.
References
Z-FA-FMK as a Negative Control for Z-VEID-FMK Experiments: A Comparative Guide
For researchers, scientists, and drug development professionals investigating the role of caspase-6 in cellular processes, the selection of appropriate inhibitors and controls is paramount to the validity of experimental outcomes. This guide provides a comprehensive comparison of the selective caspase-6 inhibitor, Z-VEID-FMK, and its commonly used negative control, Z-FA-FMK, supported by experimental data and detailed protocols.
This compound is a potent and irreversible inhibitor of caspase-6, an executioner caspase involved in the apoptotic signaling cascade.[1] Its specificity makes it a valuable tool for dissecting the specific functions of caspase-6. To ensure that the observed effects are due to the inhibition of caspase-6 and not off-target or non-specific interactions of the inhibitor molecule, a reliable negative control is essential. Z-FA-FMK is often employed for this purpose. While primarily known as an inhibitor of cathepsins B and L, Z-FA-FMK shares structural similarities with peptide-based caspase inhibitors, making it a suitable control for the fluoromethyl ketone (FMK) moiety and the peptide backbone.[2] However, it is crucial to understand that Z-FA-FMK is not entirely inert towards caspases and can exhibit inhibitory activity against some effector caspases, including caspase-6, at higher concentrations.[3]
Quantitative Comparison of Inhibitor Potency
The following table summarizes the inhibitory concentrations (IC50) of this compound and Z-FA-FMK against caspase-6 and other relevant caspases. This data is critical for designing experiments with appropriate inhibitor concentrations to ensure specific inhibition of caspase-6 by this compound while minimizing the confounding effects of Z-FA-FMK.
| Inhibitor | Target Caspase | Reported IC50 (µM) | Reference |
| This compound | Caspase-6 | 0.129 | [4] |
| Z-FA-FMK | Caspase-2 | 10 | [3] |
| Caspase-3 | 6 | [3] | |
| Caspase-6 | 9 | [3] | |
| Caspase-7 | 32 | [3] | |
| Caspase-8 | > 100 | [3] | |
| Caspase-10 | > 100 | [3] |
Note: IC50 values can vary depending on the assay conditions, substrate, and enzyme source.
Experimental Protocols
To validate the specific inhibition of caspase-6 in a cellular context, a well-designed experiment using this compound and Z-FA-FMK is crucial. Below is a detailed protocol for a cell-based caspase-6 activity assay.
Protocol: Measurement of Caspase-6 Activity via Cleavage of Lamin A/C
This protocol is adapted from a whole-cell assay designed to measure caspase-6 activity by detecting the cleavage of its specific substrate, Lamin A/C.[4]
Materials:
-
Cell line of interest (e.g., SK-NAS)
-
Cell culture medium and supplements
-
Apoptosis-inducing agent (e.g., Staurosporine)
-
This compound (Caspase-6 inhibitor)
-
Z-FA-FMK (Negative control)
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against cleaved Lamin A/C
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in appropriate culture plates and allow them to adhere and reach the desired confluency.
-
Inhibitor Pre-treatment:
-
Prepare stock solutions of this compound and Z-FA-FMK in DMSO (e.g., 10 mM).
-
Dilute the inhibitors to the desired final concentrations in fresh cell culture medium. It is recommended to use Z-FA-FMK at the same concentration as this compound.[5] A typical starting concentration for this compound is in the range of 20-50 µM for cell-based assays.
-
Include a vehicle control group treated with the same concentration of DMSO.
-
Remove the old medium from the cells and add the medium containing the inhibitors or vehicle.
-
Incubate the cells for 1-2 hours to allow for inhibitor uptake.
-
-
Induction of Apoptosis:
-
Prepare the apoptosis-inducing agent at the desired concentration in cell culture medium.
-
Add the apoptosis-inducing agent to the inhibitor-treated and control wells.
-
Incubate for the time required to induce apoptosis and caspase-6 activation (e.g., 3-6 hours with staurosporine).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with lysis buffer and collect the lysates.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against cleaved Lamin A/C overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane (if necessary) and re-probe with the loading control antibody.
-
-
Data Analysis:
-
Quantify the band intensities for cleaved Lamin A/C and the loading control.
-
Normalize the cleaved Lamin A/C signal to the loading control.
-
Compare the levels of cleaved Lamin A/C in the different treatment groups. A significant reduction in the this compound treated group compared to the vehicle and Z-FA-FMK groups indicates specific inhibition of caspase-6.
-
Mandatory Visualizations
To further clarify the experimental logic and the underlying biological pathway, the following diagrams are provided.
Caption: Experimental workflow for evaluating this compound specificity using Z-FA-FMK.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. bio-techne.com [bio-techne.com]
- 3. Z-FA-fmk inhibits effector caspases but not initiator caspases 8 and 10, and demonstrates that novel anticancer retinoid-related molecules induce apoptosis via the intrinsic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Whole Cell Assay to Measure Caspase-6 Activity by Detecting Cleavage of Lamin A/C - PMC [pmc.ncbi.nlm.nih.gov]
- 5. resources.novusbio.com [resources.novusbio.com]
validating caspase-6 inhibition by Z-VEID-FMK with a specific activity assay
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the inhibition of caspase-6, a key enzyme implicated in apoptosis and neurodegenerative diseases, using the well-established inhibitor Z-VEID-FMK. We will explore its performance against alternative inhibitors and detail specific activity assays, supported by experimental data.
Introduction to Caspase-6 and this compound
Caspase-6 is a member of the caspase family of cysteine proteases that play crucial roles in programmed cell death (apoptosis) and inflammation.[1] As an executioner caspase, it is responsible for the cleavage of specific cellular substrates, leading to the dismantling of the cell.[2] Its aberrant activation has been linked to neurodegenerative disorders such as Alzheimer's and Huntington's disease.[3][4]
This compound is a cell-permeable and irreversible inhibitor of caspase-6. The "Z" represents a benzyloxycarbonyl group that enhances cell permeability, "VEID" is the tetrapeptide recognition sequence for caspase-6, and "FMK" (fluoromethyl ketone) forms a covalent bond with the catalytic cysteine residue in the active site of the caspase, leading to irreversible inhibition.
Comparison of Caspase-6 Inhibitors
The specificity and potency of a caspase inhibitor are critical for its utility in research and potential therapeutic applications. While this compound is a widely used caspase-6 inhibitor, several alternatives exist. This section compares the inhibitory activity of this compound with other compounds.
| Inhibitor | Type | Target Caspase(s) | IC50 for Caspase-6 | IC50 for Other Caspases | Reference |
| This compound | Peptide-based irreversible | Caspase-6, -8, -10 | Not explicitly found, but potent | Not specified | [5] |
| Ac-VEID-CHO | Peptide-based reversible | Caspase-6, -3, -7 | 16.2 nM | Caspase-3: 13.6 nM, Caspase-7: 162.1 nM | [6][7] |
| Allosteric Inhibitors (e.g., S10G, C13) | Small molecule, noncompetitive | Caspase-6 | 2 to 13 µM | Not specified | [3][8][9] |
| Z-VAD-FMK | Pan-caspase irreversible | Broad spectrum | Potent inhibition | Potently inhibits caspases 1, 3, 4, 5, 7, 8, 9, 10 (weaker on caspase-2) | [10] |
Note: IC50 values can vary depending on the assay conditions.
Caspase-6 Activity Assays: A Comparative Overview
The validation of caspase-6 inhibition requires robust and specific activity assays. The most common methods rely on the cleavage of a synthetic substrate containing the VEID sequence. However, the specificity of these assays can be a concern due to potential cross-reactivity with other caspases, such as caspase-3 and -7.[11] A more specific assay utilizing the natural substrate of caspase-6, lamin A, has been developed to overcome this limitation.
| Assay Type | Principle | Substrate | Detection Method | Advantages | Disadvantages |
| Fluorometric Assay | Cleavage of a fluorogenic substrate releases a fluorescent molecule. | Ac-VEID-AFC | Fluorescence (Ex/Em = 400/505 nm) | High sensitivity, simple procedure. | Potential for cross-reactivity with other caspases.[11] |
| Colorimetric Assay | Cleavage of a chromogenic substrate releases a colored molecule. | Ac-VEID-pNA | Absorbance (405 nm) | Simple and convenient. | Lower sensitivity compared to fluorometric assays. |
| Lamin A Cleavage Assay (ELISA-based) | Detection of a neo-epitope on lamin A that is specifically generated by caspase-6 cleavage. | Endogenous or purified lamin A | Electrochemiluminescence (ELISA) | Highly specific for caspase-6, more sensitive than VEID-based assays.[11] | More complex and time-consuming protocol. |
Experimental Protocols
Fluorometric Caspase-6 Activity Assay
This protocol is adapted from commercially available kits.[12]
Materials:
-
Cell Lysis Buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol)
-
2X Reaction Buffer (e.g., 100 mM HEPES pH 7.4, 200 mM NaCl, 0.2% CHAPS, 2 mM EDTA, 20% glycerol)
-
DTT (1 M stock)
-
Caspase-6 substrate: Ac-VEID-AFC (1 mM stock in DMSO)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Sample Preparation:
-
Induce apoptosis in cell culture as required.
-
Pellet 1-5 million cells and resuspend in 50 µL of chilled Cell Lysis Buffer.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute at 4°C.
-
Collect the supernatant (cytosolic extract).
-
-
Assay Reaction:
-
Prepare 1X Reaction Buffer by diluting the 2X stock and adding DTT to a final concentration of 10 mM.
-
To each well of the 96-well plate, add 50 µL of the cell lysate.
-
Add 50 µL of 1X Reaction Buffer.
-
Add 5 µL of Ac-VEID-AFC substrate (final concentration 50 µM).
-
For inhibitor studies, pre-incubate the lysate with this compound or other inhibitors for a specified time before adding the substrate.
-
-
Measurement:
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure fluorescence using a microplate reader with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.[12]
-
Colorimetric Caspase-6 Activity Assay
This protocol is based on the cleavage of Ac-VEID-pNA.[13]
Materials:
-
Cell Lysis Buffer (as above)
-
2X Reaction Buffer (as above)
-
DTT (1 M stock)
-
Caspase-6 substrate: Ac-VEID-pNA (4 mM stock in DMSO)
-
96-well clear microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Sample Preparation: Prepare cell lysates as described in the fluorometric assay protocol.
-
Assay Reaction:
-
Prepare 1X Reaction Buffer as described above.
-
Add 50 µL of cell lysate to each well.
-
Add 50 µL of 1X Reaction Buffer.
-
Add 5 µL of Ac-VEID-pNA substrate (final concentration ~200 µM).
-
For inhibitor studies, pre-incubate the lysate with this compound or other inhibitors.
-
-
Measurement:
-
Incubate at 37°C for 1-2 hours.
-
Measure the absorbance at 405 nm.[13]
-
Lamin A Cleavage Assay (ELISA-based)
This protocol describes a highly specific method for quantifying caspase-6 activity.[11]
Materials:
-
Caspase Cleavage Buffer (50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, 10 mM DTT)
-
Purified lamin A protein
-
Neo-epitope antibody specific for cleaved lamin A
-
ELISA plates (e.g., Mesoscale)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Secondary antibody conjugated to a detection molecule (e.g., HRP or a fluorescent tag)
-
Detection reagent
Procedure:
-
In Vitro Cleavage Reaction:
-
Incubate cell lysates or purified active caspase-6 with purified lamin A protein in Caspase Cleavage Buffer for 30 minutes at 37°C.
-
For inhibitor validation, pre-incubate the caspase-6 with this compound before adding the lamin A substrate.
-
Stop the reaction by flash-freezing.
-
-
ELISA Detection:
-
Spot the reaction mixture onto the ELISA plate and incubate for 1 hour at room temperature.
-
Block the plate with blocking buffer for 1 hour.
-
Incubate with the primary antibody (cleaved lamin A specific) overnight at 4°C.
-
Wash the plate and incubate with the secondary antibody for 1 hour at room temperature.
-
Wash the plate and add the detection reagent.
-
Measure the signal using an appropriate plate reader.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the caspase-6 activation pathway and a general workflow for validating its inhibition.
References
- 1. Caspase 6 - Wikipedia [en.wikipedia.org]
- 2. pnas.org [pnas.org]
- 3. Identification of Allosteric Inhibitors against Active Caspase-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Whole Cell Assay to Measure Caspase-6 Activity by Detecting Cleavage of Lamin A/C - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Identification of Allosteric Inhibitors against Active Caspase-6 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. invivogen.com [invivogen.com]
- 11. A Quantitative Method for the Specific Assessment of Caspase-6 Activity in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 12. abcam.com [abcam.com]
- 13. cephamls.com [cephamls.com]
A Comparative Guide to Selective Caspase Inhibitors in Neuronal Apoptosis: Z-VEID-FMK vs. Alternatives
For Researchers, Scientists, and Drug Development Professionals
Neuronal apoptosis, or programmed cell death of neurons, is a critical process implicated in neurodegenerative diseases and brain injury. Central to this process is a family of cysteine proteases known as caspases. The targeted inhibition of specific caspases represents a promising therapeutic strategy to mitigate neuronal loss. This guide provides an objective comparison of Z-VEID-FMK, a selective caspase-6 inhibitor, with other widely used selective caspase inhibitors in the context of neuronal apoptosis, supported by experimental data and detailed methodologies.
Performance Comparison of Selective Caspase Inhibitors
The efficacy and selectivity of caspase inhibitors are paramount in research and therapeutic development. The following tables summarize the key performance indicators of this compound and other selective caspase inhibitors based on available experimental data.
Table 1: Inhibitor Specificity and Potency (IC50 Values)
This table presents the half-maximal inhibitory concentration (IC50) values of various inhibitors against a panel of caspases. Lower IC50 values indicate higher potency.
| Inhibitor | Primary Target(s) | Caspase-1 (nM) | Caspase-3 (nM) | Caspase-6 (nM) | Caspase-7 (nM) | Caspase-8 (nM) | Caspase-9 (nM) |
| This compound | Caspase-6 | - | - | Selective | - | - | - |
| Z-DEVD-FMK | Caspase-3, Caspase-7 | - | 18,000[1][2] | Potent Inhibition | Potent Inhibition | Potent Inhibition | - |
| Z-IETD-FMK | Caspase-8 | - | Partial Inhibition | - | - | 350[3] | 3,700[3] |
| Z-VAD-FMK (Pan-Caspase) | Broad Spectrum | Potent Inhibition | Potent Inhibition | Potent Inhibition | Potent Inhibition | Potent Inhibition | Potent Inhibition |
Table 2: Efficacy in Neuronal Apoptosis Models
This table summarizes the observed effects of the inhibitors in various in vitro and in vivo models of neuronal apoptosis.
| Inhibitor | Neuronal Model | Apoptosis Induction Method | Effective Concentration | Observed Neuroprotective Effects |
| This compound | Retinal Ganglion Cells | Axotomy | Not Specified | Enhanced ganglion cell survival and robust axonal regeneration.[7] |
| Z-DEVD-FMK | Rat dopaminergic N27 cells | 6-OHDA | 50 µM | Dose-dependently blocked apoptotic cell death.[5] |
| Rat model of Traumatic Brain Injury | Controlled cortical impact | 160 ng (i.c.v.) | Improved neurologic function and reduced lesion volumes when administered 1 hour after injury.[8] | |
| Z-IETD-FMK | Primary rat microglia/neuron co-cultures | Lipopolysaccharide (LPS) | 50 µM | Prevented LPS-induced neuronal loss by inducing necroptosis of activated microglia.[9] |
| Z-VAD-FMK | Cultured mouse cortical neurons | Oxygen-glucose deprivation | Not Specified | Attenuated the apoptotic component of neuronal death.[9][10] |
Signaling Pathways in Neuronal Apoptosis
The following diagrams illustrate the key signaling pathways involved in neuronal apoptosis and the points of intervention for the discussed caspase inhibitors.
Caption: Overview of caspase signaling pathways in neuronal apoptosis.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of caspase inhibitors in neuronal apoptosis.
In Vitro Neuroprotection Assay in Primary Neuronal Cultures
Objective: To quantify the neuroprotective effect of caspase inhibitors against an apoptotic stimulus.
Methodology:
-
Cell Culture:
-
Primary cortical or hippocampal neurons are isolated from embryonic day 18 (E18) rat or mouse brains.
-
Neurons are plated on poly-D-lysine-coated plates or coverslips at a suitable density.
-
Cultures are maintained in a neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin.
-
-
Induction of Apoptosis:
-
After 7-10 days in vitro, apoptosis is induced by methods such as:
-
Staurosporine treatment: Addition of staurosporine (e.g., 1 µM) to the culture medium for 6-24 hours.
-
Oxygen-Glucose Deprivation (OGD): Cultures are washed with a glucose-free medium and placed in a hypoxic chamber (e.g., 95% N2, 5% CO2) for a defined period (e.g., 90 minutes), followed by a return to normal culture conditions.[10]
-
6-hydroxydopamine (6-OHDA) treatment: For dopaminergic neuron models, 6-OHDA (e.g., 100 µM) is added to the medium for 24 hours.[5]
-
-
-
Inhibitor Treatment:
-
The caspase inhibitors (this compound, Z-DEVD-FMK, Z-IETD-FMK, and a pan-caspase inhibitor like Z-VAD-FMK) are reconstituted in DMSO to create stock solutions.
-
Inhibitors are added to the neuronal cultures at various concentrations (e.g., 10, 25, 50, 100 µM) typically 1 hour prior to the induction of apoptosis.[11] A vehicle control (DMSO) is run in parallel.
-
-
Assessment of Neuronal Viability and Apoptosis:
-
MTT Assay: Cell viability is quantified by adding MTT solution to the cultures. The resulting formazan crystals are dissolved, and the absorbance is measured at 570 nm.[5]
-
TUNEL Staining: Apoptotic cells are identified by terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) to detect DNA fragmentation. The percentage of TUNEL-positive neurons is determined by fluorescence microscopy.
-
Annexin V/Propidium Iodide (PI) Staining: Apoptotic and necrotic cells are differentiated by flow cytometry or fluorescence microscopy after staining with Annexin V-FITC and PI.
-
Caption: Workflow for assessing caspase inhibitor neuroprotection.
Caspase Activity Assay
Objective: To measure the enzymatic activity of specific caspases in neuronal lysates following treatment with inhibitors.
Methodology:
-
Cell Lysis:
-
Neuronal cultures are treated as described in the neuroprotection assay.
-
Cells are harvested and lysed in a buffer containing a non-denaturing detergent (e.g., CHAPS) and protease inhibitors.
-
-
Fluorometric Assay:
-
Cell lysates are incubated with a fluorogenic caspase substrate specific for the caspase of interest (e.g., Ac-VEID-AFC for caspase-6, Ac-DEVD-AFC for caspase-3, Ac-IETD-AFC for caspase-8).[12]
-
The cleavage of the substrate by the active caspase releases a fluorescent molecule (AFC).
-
The fluorescence is measured over time using a fluorometer with appropriate excitation and emission wavelengths.
-
Caspase activity is calculated from the rate of fluorescence increase and normalized to the total protein concentration of the lysate.
-
-
Data Analysis:
-
The percentage of inhibition of caspase activity by each inhibitor is calculated relative to the vehicle-treated, apoptosis-induced control.
-
Conclusion
The selection of a caspase inhibitor for neuronal apoptosis research requires careful consideration of its selectivity and efficacy in the specific experimental context. This compound is a valuable tool for investigating the specific role of caspase-6 in neuronal death pathways. For broader inhibition of executioner caspases, Z-DEVD-FMK is a common choice, although its off-target effects on other caspases should be considered. Z-IETD-FMK provides a means to specifically target the initiator caspase-8 in the extrinsic apoptotic pathway. The experimental protocols provided in this guide offer a framework for the systematic evaluation and comparison of these inhibitors in neuronal apoptosis models, aiding researchers in the selection of the most appropriate tool for their studies and in the development of novel neuroprotective strategies.
References
- 1. Identification of the novel substrates for caspase-6 in apoptosis using proteomic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targets of Caspase-6 Activity in Human Neurons and Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. invivogen.com [invivogen.com]
- 7. Activation of Neuronal Caspase-3 by Intracellular Accumulation of Wild-Type Alzheimer Amyloid Precursor Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Caspase Inhibitors Protect Neurons by Enabling Selective Necroptosis of Inflamed Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Caspase inhibition selectively reduces the apoptotic component of oxygen-glucose deprivation-induced cortical neuronal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. scbt.com [scbt.com]
Assessing the Specificity of Z-VEID-FMK: A Comparative Guide for Researchers
While Z-VEID-FMK is widely marketed as a selective caspase-6 inhibitor, researchers should exercise caution as other fluoromethylketone (FMK)-based peptide inhibitors have demonstrated cross-reactivity. For instance, the caspase-3 inhibitor Z-DEVD-FMK has been shown to potently inhibit caspases-6, -7, -8, and -10[1]. This underscores the critical need for empirical validation of selectivity in any experimental system.
Comparative Inhibition Data
A direct, side-by-side comparison of the IC50 or Ki values for this compound against caspase-3, caspase-6, and caspase-8 from a single peer-reviewed study is not available in the public domain based on the conducted search. The following table is therefore presented as a template for the type of data researchers should aim to generate or seek from manufacturers.
| Inhibitor | Target Caspase | Reported IC50/Ki (nM) | Cross-reactivity (IC50/Ki in nM) | Reference |
| Caspase-6 | Caspase-3 | Caspase-8 | ||
| This compound | Caspase-6 | Data not available | Data not available | Data not available |
| Z-DEVD-FMK | Caspase-3 | Potent inhibition reported | Specific value not provided | Potent inhibition reported |
| Z-IETD-FMK | Caspase-8 | Data not available | Data not available | Specific value not provided |
| Z-VAD-FMK (Pan-caspase) | Broad Spectrum | Broad inhibition | Broad inhibition | Broad inhibition |
Note: The lack of readily available, direct comparative data for this compound highlights a significant gap in the literature. Researchers are strongly encouraged to perform their own selectivity profiling or to demand such data from suppliers.
Experimental Protocols for Assessing Specificity
To determine the specificity of a caspase inhibitor like this compound, a combination of biochemical and cell-based assays is recommended.
Biochemical Inhibition Assay (In Vitro)
This assay directly measures the ability of the inhibitor to block the activity of purified, recombinant caspases.
Objective: To determine the IC50 or Ki value of this compound for caspase-3, caspase-6, and caspase-8.
Materials:
-
Recombinant human caspase-3, caspase-6, and caspase-8 (active forms)
-
Fluorogenic caspase-specific substrates:
-
Caspase-3: Ac-DEVD-AMC or Ac-DEVD-pNA
-
Caspase-6: Ac-VEID-AMC or Ac-VEID-pNA
-
Caspase-8: Ac-IETD-AMC or Ac-IETD-pNA
-
-
This compound (and other control inhibitors) dissolved in DMSO
-
Assay buffer (e.g., 20 mM HEPES, 10% sucrose, 0.1% CHAPS, 10 mM DTT, pH 7.2)
-
96-well black microplates (for fluorescent assays) or clear microplates (for colorimetric assays)
-
Fluorometer or spectrophotometer
Procedure:
-
Enzyme Preparation: Dilute the active recombinant caspases to a working concentration in cold assay buffer.
-
Inhibitor Preparation: Perform serial dilutions of this compound in assay buffer to create a range of concentrations. Include a DMSO-only control.
-
Incubation: In the microplate wells, combine the diluted caspase enzyme with the various concentrations of the inhibitor. Incubate at 37°C for 15-30 minutes to allow for inhibitor-enzyme binding.
-
Substrate Addition: Add the corresponding fluorogenic substrate to each well to initiate the enzymatic reaction.
-
Measurement: Immediately begin monitoring the fluorescence (Ex/Em for AMC: ~380/460 nm) or absorbance (for pNA: 405 nm) at regular intervals for 30-60 minutes.
-
Data Analysis:
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the reaction rate as a function of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.
-
If determining the Ki, perform the assay with multiple substrate concentrations and use Michaelis-Menten and Lineweaver-Burk plots.
-
Cell-Based Specificity Assay (In Situ)
This assay evaluates the inhibitor's ability to block the activity of a specific caspase within a cellular context.
Objective: To confirm that this compound can selectively inhibit caspase-6 activity in cells without significantly affecting caspase-3 or caspase-8 activity.
Materials:
-
Cell line known to express caspases-3, -6, and -8 (e.g., Jurkat, HeLa)
-
Apoptosis-inducing agent (e.g., staurosporine, TNF-α)
-
This compound and control inhibitors
-
Cell lysis buffer
-
Protein concentration assay (e.g., BCA assay)
-
Caspase activity assay kits (as described in the biochemical assay) or antibodies for Western blotting that detect cleaved (active) forms of caspases.
Procedure:
-
Cell Treatment: Plate cells and treat with this compound or control inhibitors for 1-2 hours before inducing apoptosis with the chosen agent.
-
Cell Lysis: After the desired incubation time, harvest the cells and prepare cell lysates.
-
Protein Quantification: Determine the total protein concentration in each lysate to ensure equal loading for subsequent assays.
-
Caspase Activity Measurement:
-
Activity Assay: Use the cell lysates to perform caspase activity assays with the specific fluorogenic substrates for caspase-3, -6, and -8 as described above.
-
Western Blot: Separate proteins from the cell lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for the cleaved (active) forms of caspase-3, caspase-6, and caspase-8.
-
-
Data Analysis: Compare the activity or amount of cleaved caspase in cells treated with the apoptosis inducer alone versus those pre-treated with this compound. A selective inhibitor should significantly reduce the activity/cleavage of its target caspase with minimal effect on the other caspases.
Signaling Pathways and Experimental Workflow
To visualize the interplay between these caspases and the experimental approach to assessing inhibitor specificity, the following diagrams are provided.
References
A Comparative Guide to the Neuroprotective Effects of Z-VEID-FMK and Alternative Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the neuroprotective properties of Z-VEID-FMK, a selective caspase-6 inhibitor, in comparison to other notable neuroprotective agents. The objective is to offer a clear, data-driven comparison to aid in the selection of appropriate compounds for research and therapeutic development in the context of neurodegenerative diseases. We will delve into the mechanisms of action, present quantitative data from various experimental models, and provide detailed protocols for key assays.
Introduction to Neuroprotection and the Role of Caspases
Neurodegenerative disorders such as Alzheimer's disease, Huntington's disease, and Parkinson's disease are characterized by the progressive loss of neuronal structure and function. A key pathological mechanism contributing to this neuronal demise is apoptosis, or programmed cell death. The caspase family of cysteine proteases plays a central role in executing the apoptotic cascade.
This compound is a potent and irreversible inhibitor of caspase-6, an executioner caspase implicated in the cleavage of crucial neuronal proteins. Its specificity offers a targeted approach to mitigating neuronal apoptosis. This guide will compare its efficacy against a broader-acting pan-caspase inhibitor (Z-VAD-FMK ), a more specific caspase-3 inhibitor (Z-DEVD-FMK ), and a compound with a distinct, multi-faceted neuroprotective mechanism (Minocycline ).
Comparative Analysis of Neuroprotective Compounds
The following tables summarize the key characteristics and quantitative data for this compound and the selected alternative compounds.
Table 1: General Properties and Mechanism of Action
| Compound | Target(s) | Mechanism of Action | Key Features |
| This compound | Caspase-6 | Irreversible covalent inhibition of the caspase-6 active site. | Highly selective for caspase-6; cell-permeable. |
| Z-VAD-FMK | Pan-caspase inhibitor | Irreversibly binds to the catalytic site of multiple caspases, blocking the apoptotic cascade. | Broad-spectrum caspase inhibition; widely used as a general apoptosis inhibitor. |
| Z-DEVD-FMK | Caspase-3, -7 | Irreversible inhibitor of caspase-3 and, to a lesser extent, other executioner caspases. | Targets a key executioner caspase in the apoptotic pathway. |
| Minocycline | Multiple targets | Anti-inflammatory (inhibits microglial activation), anti-apoptotic (inhibits caspase expression and activity), and inhibits matrix metalloproteinases. | Broad-spectrum neuroprotective effects beyond caspase inhibition; crosses the blood-brain barrier. |
Table 2: Quantitative Comparison of Neuroprotective Efficacy
| Compound | In Vitro Model | Assay | Effective Concentration | Key Findings |
| This compound | Neuronal cultures (NMDA-induced excitotoxicity) | Caspase-6 activity | ~10-50 µM | Reduces caspase-6 activation and subsequent cleavage of neuronal substrates.[1] |
| Z-VAD-FMK | Cortical neuron cultures (Oxygen-Glucose Deprivation) | Cell Viability | 200 µM | Significantly reduced neuronal cell death.[2] |
| Z-DEVD-FMK | N27 dopaminergic neurons (6-OHDA-induced toxicity) | MTT assay | IC50 of 18 µM | Dose-dependently blocked apoptotic cell death.[3] |
| Minocycline | Mixed spinal cord cultures (Glutamate excitotoxicity) | LDH assay | 10 nM - 2 µM | Significant neuroprotection, with optimal effects at 20 nM.[4][5] |
| Compound | In Vivo Model | Assay | Dosage | Key Findings |
| Z-VAD-FMK | Rat model of focal cerebral ischemia | Infarct volume | 120 ng bolus + 40 ng/hr infusion | 45% reduction in cortical infarct volume. |
| Z-DEVD-FMK | Rat model of traumatic brain injury | Lesion volume, neurological function | 160 ng (intracerebroventricular) | Improved neurologic function and reduced lesion volumes when administered 1 hour post-injury.[6] |
| Minocycline | Mouse model of permanent middle cerebral artery occlusion | Infarct volume, neurological deficits | 90 mg/kg (intraperitoneal) | Reduced infarction and brain swelling when administered pre- or shortly post-occlusion.[7] |
Signaling Pathways in Neuronal Apoptosis and Neuroprotection
The following diagrams illustrate the key signaling pathways involved in neuronal apoptosis and the points of intervention for this compound and the comparison compounds.
Caption: General overview of apoptotic signaling pathways and inhibitor targets.
Caption: Specific role of Caspase-6 in neurodegeneration and its inhibition by this compound.
Caption: The multifaceted neuroprotective mechanisms of Minocycline.
Experimental Protocols
Detailed methodologies for key in vitro neuroprotection assays are provided below.
Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) Assay
This assay is used to detect DNA fragmentation, a hallmark of apoptosis.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization solution: 0.1% Triton X-100 in 0.1% sodium citrate
-
TUNEL reaction mixture (containing TdT and FITC-dUTP)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Fixation: Culture neuronal cells on coverslips. After experimental treatment, wash cells with PBS and fix with 4% PFA for 20 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Incubate the cells with permeabilization solution for 2 minutes on ice.
-
Washing: Wash the cells twice with PBS for 5 minutes each.
-
TUNEL Staining: Add 50 µL of the TUNEL reaction mixture to each coverslip and incubate in a humidified chamber for 60 minutes at 37°C in the dark.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Counterstaining: Incubate with DAPI solution (1 µg/mL in PBS) for 10 minutes at room temperature in the dark.
-
Mounting and Visualization: Wash the coverslips with PBS and mount them onto microscope slides. Visualize the cells using a fluorescence microscope. TUNEL-positive nuclei will appear green, and all nuclei will appear blue.
Caption: Experimental workflow for the TUNEL assay.
Caspase Activity Assay (Fluorometric)
This assay quantifies the activity of specific caspases using a fluorogenic substrate.
Materials:
-
Cell lysis buffer
-
Caspase-specific fluorogenic substrate (e.g., Ac-DEVD-AMC for caspase-3)
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Cell Lysis: After treatment, harvest neuronal cells and lyse them using the cell lysis buffer on ice for 10-15 minutes.
-
Centrifugation: Centrifuge the cell lysates at 10,000 x g for 5 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of the supernatant.
-
Assay Reaction: In a 96-well black microplate, add 50-100 µg of protein lysate to each well.
-
Substrate Addition: Add the caspase-specific fluorogenic substrate to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Fluorescence Measurement: Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC-based substrates).[8][9]
Caption: Experimental workflow for a fluorometric caspase activity assay.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells, an indicator of cell death and loss of membrane integrity.[10]
Materials:
-
Serum-free cell culture medium
-
LDH assay kit (containing substrate, cofactor, and dye solution)
-
96-well clear microplate
-
Spectrophotometric microplate reader
Procedure:
-
Cell Culture: Plate neuronal cells in a 96-well plate and treat them with the compounds of interest.
-
Sample Collection: After the treatment period, carefully collect the cell culture supernatant.
-
Assay Reaction: Transfer the supernatant to a new 96-well plate.
-
Reagent Addition: Add the LDH assay reaction mixture to each well.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: The amount of LDH released is proportional to the absorbance and indicates the level of cytotoxicity.
Caption: Experimental workflow for the LDH cytotoxicity assay.
Conclusion
The choice of a neuroprotective agent for research or therapeutic development depends on the specific context and desired mechanism of action.
-
This compound offers a highly targeted approach by specifically inhibiting caspase-6, which may be advantageous in diseases where this particular caspase is a key driver of pathology, such as Huntington's disease.
-
Z-VAD-FMK provides broad-spectrum inhibition of apoptosis and is a valuable tool for determining the general involvement of caspases in a given model of neurodegeneration.
-
Z-DEVD-FMK allows for the investigation of the role of the central executioner caspase-3 in neuronal cell death.
-
Minocycline represents a multi-modal therapeutic strategy, targeting not only apoptosis but also neuroinflammation, which is increasingly recognized as a critical component of neurodegenerative diseases.
This guide provides a foundational framework for comparing these neuroprotective compounds. Researchers are encouraged to consider the specific experimental models and endpoints relevant to their studies when selecting an appropriate agent. The provided protocols and pathway diagrams serve as a resource for designing and interpreting experiments aimed at elucidating the mechanisms of neuroprotection.
References
- 1. Activation of caspase-6 and cleavage of caspase-6 substrates is an early event in NMDA receptor-mediated excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. media.cellsignal.com [media.cellsignal.com]
- 3. selleckchem.com [selleckchem.com]
- 4. jneurosci.org [jneurosci.org]
- 5. Minocycline, a Tetracycline Derivative, Is Neuroprotective against Excitotoxicity by Inhibiting Activation and Proliferation of Microglia | Journal of Neuroscience [jneurosci.org]
- 6. apexbt.com [apexbt.com]
- 7. Minocycline inhibits oxidative stress and decreases in vitro and in vivo ischemic neuronal damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NMDA-induced Excitotoxicity and Lactate Dehydrogenase Assay in Primary Cultured Neurons [bio-protocol.org]
Validating the On-Target Effects of Z-VEID-FMK: A Comparative Guide and Rescue Experiment Protocol
For researchers investigating the intricate signaling cascades of apoptosis, specific and reliable tools are paramount. Z-VEID-FMK, a selective and irreversible inhibitor of caspase-6, has emerged as a critical tool for dissecting the roles of this executioner caspase in programmed cell death and other cellular processes. This guide provides a comparative analysis of this compound, supported by experimental data, and a detailed protocol for a rescue experiment to validate its on-target effects, ensuring the rigor and reproducibility of your findings.
Comparative Analysis of Caspase-6 Inhibitors
This compound distinguishes itself through its targeted inhibition of caspase-6. To objectively assess its performance, a comparison with an alternative inhibitor and a negative control is essential. While comprehensive, directly comparable IC50 data across a wide panel of caspases for all inhibitors is not always available in the public domain, the following table summarizes the known specificities and provides a framework for experimental comparison.
| Inhibitor | Target(s) | Mechanism of Action | Recommended Working Concentration | Notes |
| This compound | Caspase-6 | Irreversible covalent modification of the active site cysteine. | 1-100 µM | A peptide-based inhibitor with the sequence Z-Val-Glu-Ile-Asp-FMK, designed to mimic the caspase-6 cleavage site. |
| Ac-VEID-CHO | Caspase-6, Caspase-3, Caspase-7 | Reversible aldehyde inhibitor. | 10-50 µM | A peptide aldehyde that can also inhibit other executioner caspases, though with varying potency.[1] |
| Z-FA-FMK | Cathepsins B and L | Irreversible covalent modification. | 20-100 µM | A non-caspase cysteine protease inhibitor, ideal as a negative control in caspase inhibition assays.[2][3][4][5][6] |
Signaling Pathway of Caspase-6 in Apoptosis
Caspase-6 is an executioner caspase that, once activated by initiator caspases such as caspase-3, cleaves a specific set of cellular substrates, leading to the dismantling of the cell. A key substrate of caspase-6 is Lamin A/C, a nuclear lamina protein. Cleavage of Lamin A/C contributes to chromatin condensation and nuclear fragmentation, hallmark features of apoptosis.
Caption: Intrinsic and extrinsic apoptotic pathways converge on the activation of executioner caspases, including caspase-6.
Experimental Protocol: Validating this compound On-Target Effects using a Rescue Experiment
This protocol details an in cellulo rescue experiment to confirm that the observed cellular effects of this compound are due to the specific inhibition of caspase-6 and not off-target activities. The principle is to first induce apoptosis, treat with this compound to inhibit caspase-6-mediated substrate cleavage, and then introduce a constitutively active, inhibitor-resistant form of caspase-6 to "rescue" the cleavage event. A key readout for caspase-6 activity is the cleavage of its specific substrate, Lamin A/C.[7]
Materials and Reagents
-
Cell line susceptible to apoptosis (e.g., HeLa, Jurkat)
-
Apoptosis-inducing agent (e.g., Staurosporine, Etoposide)
-
This compound (caspase-6 inhibitor)
-
Expression vector for wild-type Caspase-6 (WT-Casp6)
-
Expression vector for a constitutively active and/or inhibitor-resistant mutant of Caspase-6 (caCasp6)
-
Transfection reagent
-
Cell lysis buffer
-
Protein concentration assay kit (e.g., BCA)
-
SDS-PAGE gels and Western blot apparatus
-
Primary antibodies: anti-Lamin A/C (recognizing the full-length protein), anti-cleaved Lamin A/C (specific to the caspase-6 cleavage product), anti-Caspase-6, and anti-loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Experimental Workflow
Caption: Experimental workflow for the validation of this compound's on-target effects.
Step-by-Step Procedure
-
Cell Seeding and Transfection:
-
Seed cells in 6-well plates to achieve 70-80% confluency on the day of transfection.
-
Transfect cells with either the WT-Casp6 or the caCasp6 expression vector using a suitable transfection reagent according to the manufacturer's protocol. Include a mock-transfected control.
-
Incubate for 24-48 hours to allow for protein expression.
-
-
Inhibitor Pre-treatment:
-
Pre-incubate the transfected cells with this compound (e.g., 50 µM) or the negative control Z-FA-FMK (e.g., 50 µM) for 1-2 hours.[3] Include a vehicle control (DMSO).
-
-
Induction of Apoptosis:
-
Add the apoptosis-inducing agent (e.g., 1 µM Staurosporine) to the wells and incubate for the desired time (e.g., 3-6 hours). This step is crucial for activating the endogenous caspase cascade.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay or similar method to ensure equal loading for Western blotting.
-
-
Western Blot Analysis:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against cleaved Lamin A/C, total Lamin A/C, Caspase-6, and a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Expected Results and Interpretation
| Condition | Expected Cleaved Lamin A/C Level | Interpretation |
| Untreated Control | Basal/None | No apoptosis, no caspase-6 activation. |
| Apoptosis Induction | High | Apoptosis induction leads to caspase-6 activation and Lamin A/C cleavage. |
| Apoptosis Induction + this compound | Low | This compound inhibits endogenous caspase-6, preventing Lamin A/C cleavage. |
| Apoptosis Induction + Z-FA-FMK | High | The negative control has no effect on caspase-6 activity.[2] |
| caCasp6 Expression | High | Constitutively active caspase-6 cleaves Lamin A/C even without an apoptotic stimulus. |
| caCasp6 Expression + this compound | Low/High (depending on mutant) | If the caCasp6 is sensitive to the inhibitor, cleavage will be low. If it is an inhibitor-resistant mutant, cleavage will be high, demonstrating a "rescue" of the phenotype. |
Successful on-target validation is achieved if this compound specifically blocks the cleavage of Lamin A/C induced by the apoptotic stimulus, and this effect is overcome by the expression of an inhibitor-resistant, constitutively active caspase-6. This rigorous experimental approach ensures that the observed effects of this compound can be confidently attributed to the inhibition of its intended target, caspase-6.
References
- 1. Selective chemical reagents to investigate the role of caspase 6 in apoptosis in acute leukemia T cells - Chemical Science (RSC Publishing) DOI:10.1039/D2SC05827H [pubs.rsc.org]
- 2. Z-FA-FMK, Negative Control for Caspase Inhibitors [bdbiosciences.com]
- 3. resources.novusbio.com [resources.novusbio.com]
- 4. BD Negative Control for Caspase Inhibitors, Z-FA-FMK 1 mg | Buy Online | BD | Fisher Scientific [fishersci.fi]
- 5. Z-FA-FMK, Negative Control for Caspase Inhibitors [bdbiosciences.com]
- 6. rndsystems.com [rndsystems.com]
- 7. researchgate.net [researchgate.net]
Z-VEID-FMK: A Comparative Analysis of a Caspase-6 Inhibitor Across Diverse Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparative analysis of the caspase-6 inhibitor, Z-VEID-FMK (Benzyloxycarbonyl-Val-Glu-Ile-Asp-Fluoromethylketone), across various cell lines. This compound is a cell-permeable, irreversible inhibitor that specifically targets caspase-6, a key executioner caspase in the apoptotic signaling cascade.[1] Understanding its performance relative to other caspase inhibitors is crucial for its effective application in research and therapeutic development.
Performance Comparison of Caspase Inhibitors
The efficacy of caspase inhibitors can vary significantly depending on the cell line and the apoptotic stimulus. While this compound is highly specific for caspase-6, other inhibitors such as the pan-caspase inhibitor Z-VAD-FMK, the caspase-3/7 inhibitor Z-DEVD-FMK, and the caspase-8 inhibitor Z-IETD-FMK offer broader or different target specificities.
The following table summarizes the typical effective concentrations and observed effects of these inhibitors in various cell lines based on available literature. It is important to note that optimal concentrations may vary depending on the specific experimental conditions.
| Inhibitor | Target Caspase(s) | Cell Line | Typical Concentration | Observed Effect | Reference |
| This compound | Caspase-6 | HeLa | 100 µM | Inhibition of STS-induced cleavage of caspase-6 substrates | (Faleiro et al., 1997) |
| SH-SY5Y | 1 µM | Increased full-length PARP in camptothecin-induced apoptosis | (Abcam, ab142025) | ||
| Z-VAD-FMK | Pan-caspase (except caspase-2)[2] | Jurkat | 10-100 µM | Inhibition of T cell proliferation | [3] |
| THP.1 | 10 µM | Inhibition of apoptosis | |||
| Hepatocytes | 50 µM | Switches TNF-α-induced apoptosis to necrosis | [4] | ||
| Z-DEVD-FMK | Caspase-3, -7 (also inhibits -6, -8, -10)[5] | SCPC | 5 x 10⁻⁸ M | Inhibition of caspase-3, -8, and -9 activities | |
| Z-IETD-FMK | Caspase-8[5] | Jurkat | 100 µM | Inhibition of T cell proliferation | [3] |
Signaling Pathways
This compound exerts its effect by inhibiting caspase-6, an executioner caspase involved in both the intrinsic (mitochondria-mediated) and extrinsic (death receptor-mediated) apoptotic pathways.
Caption: Apoptotic signaling pathways and the role of this compound.
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and further investigation.
Caspase-6 Activity Assay (Fluorometric)
This protocol is adapted from commercially available kits for measuring caspase-6 activity.[6][7]
Workflow:
Caption: Workflow for Caspase-6 Activity Assay.
Materials:
-
Cells of interest
-
Apoptosis-inducing agent
-
Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, 10 mM DTT)
-
2X Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 200 mM NaCl, 0.2% CHAPS, 2 mM EDTA, 20% glycerol, 20 mM DTT)
-
Caspase-6 Substrate (VEID-AFC), 1 mM stock in DMSO
-
Fluorometer or fluorescence microplate reader
Procedure:
-
Induce Apoptosis: Treat cells with the desired apoptotic stimulus. A negative control of untreated cells should be included.
-
Cell Lysis:
-
Pellet 1-5 x 10⁶ cells by centrifugation.
-
Resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute at 4°C.
-
Transfer the supernatant (cytosolic extract) to a new tube.
-
-
Assay Reaction:
-
To a 96-well plate, add 50 µL of 2X Reaction Buffer to each well.
-
Add 50 µL of the cell lysate to the corresponding wells.
-
Add 5 µL of the 1 mM VEID-AFC substrate to each well (final concentration 50 µM).
-
For inhibitor studies, pre-incubate the lysate with this compound or other inhibitors for 10-30 minutes before adding the substrate.
-
-
Measurement:
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence using a fluorometer with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.[6]
-
-
Data Analysis: The fold-increase in caspase-6 activity is determined by comparing the fluorescence of the treated samples to the untreated control.
Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol is a standard method for detecting early and late-stage apoptosis by flow cytometry.[6][7]
Workflow:
Caption: Workflow for Annexin V/PI Apoptosis Assay.
Materials:
-
Cells of interest
-
Apoptosis-inducing agent
-
Phosphate-Buffered Saline (PBS)
-
1X Binding Buffer (10 mM HEPES/NaOH, pH 7.4, 140 mM NaCl, 2.5 mM CaCl₂)
-
Annexin V-FITC
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Induce Apoptosis: Treat cells with the desired apoptotic stimulus. Include appropriate controls.
-
Cell Preparation:
-
Harvest cells (for adherent cells, use gentle trypsinization).
-
Wash cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. FITC is detected in the FL1 channel and PI in the FL2 channel.
-
Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
-
Western Blot for Cleaved Lamin A
This protocol outlines the detection of cleaved Lamin A, a specific substrate of caspase-6, by western blotting.
Workflow:
Caption: Workflow for Western Blotting.
Materials:
-
Cells of interest
-
Apoptosis-inducing agent
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against cleaved Lamin A
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation:
-
Treat cells and harvest as described previously.
-
Lyse cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against cleaved Lamin A (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Visualize the protein bands using an imaging system. An increase in the cleaved Lamin A band indicates caspase-6 activity.
-
References
- 1. invivogen.com [invivogen.com]
- 2. Suppression of human T cell proliferation by the caspase inhibitors, z-VAD-FMK and z-IETD-FMK is independent of their caspase inhibition properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Caspase Inhibition Prevents Tumor Necrosis Factor-α–Induced Apoptosis and Promotes Necrotic Cell Death in Mouse Hepatocytes in Vivo and in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Quantitative Method for the Specific Assessment of Caspase-6 Activity in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cephamls.com [cephamls.com]
Safety Operating Guide
Proper Disposal of Z-VEID-FMK: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of all laboratory chemicals is paramount. This guide provides essential safety and logistical information for the proper disposal of Z-VEID-FMK, a selective and irreversible caspase-6 inhibitor. Adherence to these procedures is critical for personnel safety and environmental protection.
This compound, like other peptide-based inhibitors with a fluoromethyl ketone (FMK) moiety, should be handled as a chemical waste product. The information presented here is a synthesis of safety data sheets for similar compounds and general laboratory chemical waste guidelines. Always consult your institution's Environmental Health and Safety (EHS) department for specific protocols and regulatory requirements.
Safety and Handling Overview
This compound is classified as a combustible liquid and can cause serious eye irritation. Personal protective equipment (PPE) is mandatory when handling this compound in any form (lyophilized powder or in solution).
| Parameter | Guideline | Source |
| Personal Protective Equipment (PPE) | Chemical safety goggles, chemical-resistant gloves (e.g., nitrile), lab coat. | General Laboratory Safety Guidelines |
| Storage (Lyophilized) | Store at -20°C, desiccated. | AdooQ Bioscience |
| Storage (In Solution) | Aliquot and store at -20°C for up to one month to avoid repeated freeze-thaw cycles. | AdooQ Bioscience |
| Hazard Classifications | Combustible liquid (H227), Causes serious eye irritation (H319). | Merck Millipore SDS |
Step-by-Step Disposal Protocol
This protocol outlines the procedures for disposing of unused this compound and contaminated materials.
1. Personal Protective Equipment (PPE):
-
Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
2. Waste Segregation:
-
Solid Waste:
-
Collect unused or expired lyophilized this compound powder in its original vial or a clearly labeled, sealed container.
-
For spills of solid powder, carefully sweep the material to avoid creating dust and place it into a designated chemical waste container.
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a dedicated, sealed, and clearly labeled waste container.
-
Do not mix this compound solutions with other incompatible waste streams.
-
-
Contaminated Labware:
-
Disposable labware (e.g., pipette tips, microfuge tubes) that has come into contact with this compound should be placed in a designated solid chemical waste container.
-
Non-disposable glassware should be decontaminated by rinsing with an appropriate solvent (e.g., ethanol) and collecting the rinsate as chemical waste before washing.
-
3. Waste Container Labeling:
-
All waste containers must be clearly and accurately labeled with:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
Associated hazards (e.g., "Combustible," "Eye Irritant")
-
The date of accumulation.
-
4. Storage of Waste:
-
Store sealed waste containers in a designated and secure satellite accumulation area, away from sources of ignition and incompatible materials, until collection by your institution's EHS department.
5. Final Disposal:
-
Contact your institution's EHS department to arrange for the pickup and disposal of the this compound waste. Provide them with accurate information regarding the contents of the waste container.
Emergency Procedures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: In case of contact, immediately wash skin with soap and plenty of water. Remove contaminated clothing and shoes.
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration.
-
Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek medical attention.
-
Spills: Evacuate the area. Wear appropriate PPE. For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. For large spills, contact your institution's EHS department immediately.
This compound Disposal Workflow
Safeguarding Your Research: A Comprehensive Guide to Handling Z-VEID-FMK
For Immediate Implementation: Essential Safety and Handling Protocols for the Caspase-6 Inhibitor Z-VEID-FMK
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with this compound. Outlined below are the necessary personal protective equipment (PPE), handling procedures, disposal instructions, and experimental guidelines to ensure the safe and effective use of this compound in the laboratory.
Key Safety and Physical Data
Proper handling of any chemical reagent begins with a thorough understanding of its properties and potential hazards. While some safety data sheets (SDS) for this compound classify it as non-hazardous, it is prudent to handle it with the care afforded to all laboratory chemicals. A related compound, Z-VAD-FMK, is noted as a potential irritant, reinforcing the need for standard safety precautions.
| Property | Value | Source |
| CAS Number | 210344-96-0 | [1][2][3] |
| Molecular Formula | C31H45FN4O10 | [2][3] |
| Molecular Weight | 652.7 g/mol | [2][3] |
| Purity | ≥98% | [3][4] |
| Formulation | Solid | [3] |
| Solubility | Soluble in DMSO | [1][3] |
| Storage | -20°C to -70°C. Use a manual defrost freezer and avoid repeated freeze-thaw cycles. For stock solutions, store at -80°C for up to 6 months or -20°C for up to 1 month.[1] | [1] |
| Shipping | Shipped with polar packs (wet ice). | [3] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is essential for both safety and experimental integrity. The following workflow outlines the key steps from receiving the compound to its final disposal.
Personal Protective Equipment (PPE)
Adherence to proper PPE protocols is mandatory to minimize exposure and ensure personal safety.
-
Eye and Face Protection : Wear approved safety goggles. A face shield should be worn in addition to safety goggles if there is a splash hazard.
-
Skin and Hand Protection : Chemical-resistant gloves (e.g., nitrile) are required. Use proper glove removal technique to avoid skin contact.
-
Body Protection : A standard laboratory coat is required. Ensure it is fully buttoned.
-
Respiratory Protection : If working with the powdered form outside of a fume hood or biological safety cabinet where aerosolization is possible, a suitable respirator should be used.
Experimental Protocols
This compound is a cell-permeable, irreversible inhibitor of caspase-6. The following is a general protocol for its use in a cell-based apoptosis assay.
1. Preparation of Stock Solution:
-
This compound is typically supplied as a solid.
-
To prepare a stock solution (e.g., 10 mM), dissolve the compound in high-purity DMSO.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into single-use polypropylene tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
2. Cell Treatment Protocol:
-
Culture cells to the desired confluency as per your specific experimental requirements.
-
Prepare the final working concentration of this compound by diluting the stock solution in pre-warmed cell culture medium. A typical final concentration ranges from 10 µM to 100 µM, but this should be optimized for your specific cell type and experimental conditions.[5]
-
It is recommended to pre-treat the cells with this compound for at least 30 minutes to 1 hour before inducing apoptosis.[1]
-
Introduce the apoptosis-inducing agent to the cell culture.
-
Incubate for the desired period.
-
Proceed with your chosen method for apoptosis detection (e.g., Annexin V staining, TUNEL assay, or Western blot for cleaved PARP).
Mechanism of Action: Caspase-6 Inhibition
This compound functions as an irreversible inhibitor of caspase-6, a key executioner caspase in the apoptotic signaling cascade. Caspases are synthesized as inactive zymogens (procaspases) and are activated through proteolytic cleavage. Initiator caspases (like caspase-8 or -9) cleave and activate executioner caspases (like caspase-3, -6, and -7). Activated caspase-6 then cleaves a variety of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. This compound contains a peptide sequence (VEID) that is recognized by caspase-6, and a fluoromethylketone (FMK) group that covalently binds to the active site of the enzyme, irreversibly inhibiting its activity.
Disposal Plan
Proper disposal of this compound and associated waste is critical to maintaining a safe laboratory environment.
1. Solid Waste:
-
Unused this compound in its original packaging should be disposed of according to institutional guidelines for chemical waste.
-
Contaminated solid waste, including gloves, pipette tips, and plasticware, should be collected in a designated, clearly labeled waste container.
-
This waste should be disposed of as non-hazardous chemical waste, following your institution's specific protocols.
2. Liquid Waste:
-
Aqueous solutions containing this compound (e.g., used cell culture media) should be collected in a designated, clearly labeled liquid waste container.
-
Do not pour solutions containing this compound down the drain.
-
The collected liquid waste should be disposed of through your institution's chemical waste management program.
3. Decontamination:
-
Non-disposable items such as glassware or reusable plasticware that have come into contact with this compound should be decontaminated.
-
Rinse the items with a suitable solvent in which this compound is soluble (e.g., ethanol or isopropanol), followed by a thorough wash with soap and water.
-
Collect the initial solvent rinse as chemical waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
